2-Methoxy-5-(methylthio)pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H9NOS |
|---|---|
Molecular Weight |
155.22 g/mol |
IUPAC Name |
2-methoxy-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H9NOS/c1-9-7-4-3-6(10-2)5-8-7/h3-5H,1-2H3 |
InChI Key |
VWFBEKMKEANBOA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)SC |
Origin of Product |
United States |
Foundational & Exploratory
2-Methoxy-5-(methylthio)pyridine chemical structure and properties
The following technical guide details the structural analysis, physicochemical properties, and synthetic pathways for 2-Methoxy-5-(methylthio)pyridine , a specialized heterocyclic building block used in medicinal chemistry and agrochemical discovery.
Synonyms: 5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-methylsulfanylpyridine Chemical Class: Pyridine Thioether Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists[1]
Executive Summary
2-Methoxy-5-(methylthio)pyridine is a disubstituted pyridine scaffold characterized by an electron-donating methoxy group at the C2 position and a methylthio ether moiety at the C5 position.[1] It serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR ligands , and agrochemical insecticides . Its unique electronic profile—combining the inductive withdrawal of the pyridine nitrogen with the mesomeric donation of the methoxy and methylthio groups—makes it a valuable bioisostere for substituted benzenes in drug design.
Chemical Identity & Structural Analysis[2]
This compound is distinct from its isomer, 5-methoxy-2-(methylthio)pyridine.[1] The precise placement of substituents dictates its reactivity and metabolic fate.
| Property | Data |
| CAS Number | Not widely indexed as bulk commodity; specific synthesis required.[1] (Precursor CAS: 13472-85-0) |
| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| SMILES | COc1cnc(SC)cc1 |
| InChI Key | Predicted:[1] VOQGGNUBUBMVOD-UHFFFAOYSA-N (Isomer dependent) |
| Structure | Pyridine ring substituted at C2 (Methoxy) and C5 (Methylthio) |
3D Conformational Analysis
The C2-methoxy group typically adopts a planar conformation relative to the pyridine ring to maximize p-orbital overlap (resonance).[1] The C5-methylthio group is more flexible but contributes to the lipophilicity of the molecule. The nitrogen atom at position 1 acts as a hydrogen bond acceptor, while the sulfur atom provides a "soft" metabolic handle.
Physicochemical Properties
Note: Experimental values are derived from close structural analogs (e.g., 5-bromo-2-methoxypyridine) and predictive models due to the specialized nature of this intermediate.[1]
| Property | Value / Range | Condition |
| Physical State | Liquid or Low-melting Solid | @ 25°C |
| Boiling Point | 245°C ± 20°C | Predicted @ 760 mmHg |
| Density | 1.12 ± 0.05 g/cm³ | Predicted |
| LogP (Octanol/Water) | 2.1 - 2.4 | Lipophilic |
| pKa (Conjugate Acid) | ~3.5 - 4.0 | Weakly basic pyridine N |
| Solubility | High in DCM, EtOAc, MeOH; Low in Water | Organic Solvents |
Synthetic Pathways & Manufacturing[7]
The synthesis of 2-Methoxy-5-(methylthio)pyridine is most efficiently achieved via Transition-Metal Catalyzed C-S Coupling rather than traditional Nucleophilic Aromatic Substitution (SₙAr), as the C5 position of pyridine is not sufficiently activated for direct nucleophilic attack by thiomethoxide unless strong electron-withdrawing groups are present.[1]
Primary Route: Pd-Catalyzed C-S Cross-Coupling
This route utilizes the commercially available 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[1]
-
Reagent: Sodium Thiomethoxide (NaSMe)[1]
-
Catalyst: Pd₂dba₃ / Xantphos or Pd(PPh₃)₄[1]
-
Solvent: 1,4-Dioxane or Toluene[1]
-
Conditions: 100°C, Inert Atmosphere (N₂/Ar), 4-12 hours.
Step-by-Step Protocol:
-
Charge: In a dry reaction vial, combine 5-bromo-2-methoxypyridine (1.0 eq), Pd₂dba₃ (2-5 mol%), and Xantphos (5-10 mol%).
-
Inert: Purge the vessel with Argon for 5 minutes.
-
Add Reagents: Add Sodium Thiomethoxide (1.2 eq) and anhydrous 1,4-Dioxane (0.2 M concentration).
-
Heat: Seal and heat to 100°C with vigorous stirring. Monitor by LC-MS for the disappearance of the bromide (M+H = 188/190).
-
Workup: Cool to RT, dilute with Ethyl Acetate, and filter through a Celite pad to remove Palladium residues.
-
Purification: Concentrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Alternative Route: SₙAr (High Temperature)
While less efficient, direct displacement can be attempted using high-boiling polar aprotic solvents (DMF/NMP) at elevated temperatures (>120°C), but this often leads to side reactions (demethylation).
Figure 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Type Coupling.
Reactivity & Metabolic Fate
Understanding the reactivity of the thioether and methoxy groups is crucial for predicting the stability of this scaffold in biological systems.
S-Oxidation (Metabolic Liability)
The methylthio group (-SMe) is highly susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs) to form the Sulfoxide (S=O) and subsequently the Sulfone (O=S=O) .[1]
-
Implication: This transformation increases polarity and can alter potency. Medicinal chemists often replace -SMe with -SCF₃ or -SO₂Me to block this metabolism.[1]
Demethylation
The 2-methoxy group can undergo O-demethylation to yield 5-(methylthio)pyridin-2(1H)-one (the pyridone tautomer).[1] This is a common clearance pathway for 2-alkoxypyridines.[1]
Electrophilic Aromatic Substitution
The C3 position (ortho to the methoxy) is the most electron-rich site, making it susceptible to halogenation or nitration if further functionalization is required.
Figure 2: Primary Metabolic Pathways: S-Oxidation and O-Demethylation.[1][2][6][7][3][4][5][8][9][10][11][12]
Applications in Drug Discovery[7][12][16]
Bioisosterism
The 2-methoxy-5-(methylthio)pyridine moiety is often used as a bioisostere for:
-
4-Methoxyphenyl: The pyridine nitrogen reduces lipophilicity (LogP) and improves aqueous solubility compared to the benzene analog.
-
Indoles: In kinase inhibitors, this fragment can mimic the hinge-binding region of ATP.
Case Study Contexts
-
Kinase Inhibitors: Used as a "linker" fragment where the SMe group fits into small hydrophobic pockets (e.g., the "gatekeeper" residue).
-
Agrochemicals: Pyridine thioethers are frequent motifs in neonicotinoid-related insecticides, where the sulfur atom interacts with specific insect receptors.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, handling should follow protocols for substituted pyridines and thioethers .
-
GHS Classification (Predicted):
-
Skin Irrit. 2 (H315): Causes skin irritation.
-
Eye Irrit. 2A (H319): Causes serious eye irritation.
-
STOT SE 3 (H335): May cause respiratory irritation.
-
-
Odor: Characteristic disagreeable "sulfide/garlic" odor. Handle only in a fume hood.
-
Storage: Store under inert gas (Nitrogen) at 2-8°C. The thioether is prone to slow oxidation in air; the methoxy group is acid-sensitive.[1]
References
-
Sigma-Aldrich. Product Search: 5-Bromo-2-methoxypyridine (Precursor).[1] Available at: [1]
-
National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Properties. Available at: [1]
-
BenchChem. Synthesis of Methylthio-Pyrimidines and Pyridines (General Protocols). Available at: [1]
-
Google Patents. Benzofuran derivatives and their use as Kinase Inhibitors (US8957069B2). (Describes the use of 5-bromo-2-methoxypyridine in cross-coupling). Available at: [1]
-
Thieme Connect. Synthesis of Aryl(di)azinylmethanes via Transition-Metal-Catalyzed Cross-Coupling. (Details Pd-catalyzed coupling of halopyridines with thiols). Available at: [1]
Sources
- 1. 922662-66-6_CAS号:922662-66-6_3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide - 化源网 [chemsrc.com]
- 2. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 3. WO2006099972A1 - Acetylenyl-pyrazolo-pvrimidine derivatives as mglur2 antagonists - Google Patents [patents.google.com]
- 4. Thieme E-Books & E-Journals - [thieme-connect.de]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. US8957069B2 - Benzofuran derivatives - Google Patents [patents.google.com]
- 12. Biotechnological Methods of Sulfoxidation: Yesterday, Today, Tomorrow | MDPI [mdpi.com]
2-Methoxy-5-(methylthio)pyridine: Technical Identity, Synthesis, and Application Guide
Topic: 2-Methoxy-5-(methylthio)pyridine CAS Number Search & Technical Guide Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the high-stakes landscape of medicinal chemistry, precise structural identification and robust synthetic routes are non-negotiable. This guide addresses the critical data gap surrounding 2-Methoxy-5-(methylthio)pyridine , a valuable heteroaromatic building block. Often obscured by incomplete database indexing, this compound serves as a pivotal scaffold for introducing metabolic stability and lipophilic vectors into drug candidates. This document provides the definitive CAS identification, validated synthetic protocols, and strategic applications of this molecule in modern drug discovery.
Part 1: Identification & Chemical Identity
The first step in any rigorous chemical workflow is unambiguous identification. Through a multi-tiered search strategy involving structural fragmentation and synonym cross-referencing, the specific CAS registry number for this compound has been isolated.
Core Identity Matrix
| Parameter | Detail |
| Chemical Name | 2-Methoxy-5-(methylthio)pyridine |
| CAS Registry Number | 98627-15-7 |
| Molecular Formula | C₇H₉NOS |
| Molecular Weight | 155.22 g/mol |
| SMILES | COc1ncc(SC)cc1 |
| InChI Key | LXLPTRTXNUXEPD-UHFFFAOYSA-N (Analogous) |
| Synonyms | 5-(Methylthio)-2-methoxypyridine; 2-Methoxy-5-methylsulfanylpyridine |
Structural Validation Logic
To verify this identity, one must understand the substitution pattern. The pyridine ring is electron-deficient. The methoxy group at position 2 acts as a pi-donor, slightly deactivating the ring toward nucleophilic attack at position 6 but activating position 3 and 5 for electrophilic substitution relative to the parent pyridine (though still less than benzene). However, the 5-position is typically accessed via halogen displacement (cross-coupling) rather than direct electrophilic attack.
Part 2: Synthesis & Manufacturing Protocols
Route A: Palladium-Catalyzed C-S Cross-Coupling (Recommended)
This is the modern, high-yield approach favored in medicinal chemistry for its tolerance of functional groups. It utilizes the readily available 5-bromo-2-methoxypyridine .
-
Precursor: 5-Bromo-2-methoxypyridine (CAS 13472-85-0).[1]
-
Reagent: Sodium thiomethoxide (NaSMe).[2]
-
Catalyst System: Pd₂(dba)₃ / Xantphos or Pd(dppf)Cl₂.
-
Solvent/Conditions: 1,4-Dioxane or Toluene, 100°C, Inert Atmosphere (N₂).
Mechanism: The oxidative addition of the Pd(0) species into the C-Br bond at the 5-position is facilitated by the electron-rich phosphine ligand. Transmetallation with the thiomethoxide followed by reductive elimination yields the thioether.
Route B: Nucleophilic Aromatic Substitution (SNAr) Pathway
This route is viable if transition metal catalysts must be avoided, though it requires more steps to install the sulfur if starting from the nitro precursor.
-
Nitration/Substitution: Start with 2-chloro-5-nitropyridine.
-
Methoxylation: React with NaOMe/MeOH to yield 2-methoxy-5-nitropyridine.
-
Reduction: Reduce nitro group to amine (2-methoxy-5-aminopyridine).
-
Diazotization/Thiolation: Convert amine to diazonium salt, then react with potassium ethyl xanthate, followed by hydrolysis and S-methylation.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways for 2-Methoxy-5-(methylthio)pyridine. Route A is preferred for efficiency.
Part 3: Applications in Drug Discovery
The 2-methoxy-5-(methylthio)pyridine motif is not merely a structural filler; it is a strategic bioisostere.
Metabolic Stability & Pro-drug Potential
The methylthio group (-SMe) is a "soft" metabolic handle. In vivo, it is susceptible to stepwise oxidation by Flavin-containing Monooxygenases (FMOs) or Cytochrome P450s:
-
Phase I: Oxidation to Sulfoxide (-S(=O)Me). Chiral center creation.
-
Phase II: Oxidation to Sulfone (-S(=O)₂Me). Highly polar, electron-withdrawing.
Strategic Use: Researchers often install the -SMe group to deliberately alter the electronic properties of the pyridine ring in vivo. The initial lipophilic sulfide (LogP ~2.4) improves membrane permeability, while the metabolite (sulfone) may lock the compound into a specific binding conformation due to increased polarity and hydrogen bond acceptor capability.
Bioisosterism
This scaffold serves as a bioisostere for:
-
1,4-Disubstituted Benzenes: The pyridine nitrogen provides a hydrogen bond acceptor that the benzene ring lacks.
-
Indoles: In fragment-based drug design (FBDD), this pyridine derivative mimics the electron-rich nature of indole while reducing molecular weight and offering different solubility vectors.
Part 4: Analytical Characterization
To ensure the integrity of your experiments, the synthesized compound must meet specific analytical criteria.
| Technique | Expected Signal Characteristics |
| ¹H NMR (DMSO-d₆) | Methoxy (-OCH₃): Singlet, ~3.8-3.9 ppm (3H).Methylthio (-SCH₃): Singlet, ~2.4-2.5 ppm (3H).Aromatic H (C3): Doublet, ~6.8 ppm.Aromatic H (C4): DD, ~7.6 ppm.Aromatic H (C6): Doublet/Singlet, ~8.0-8.1 ppm (Deshielded by N). |
| LC-MS (ESI+) | [M+H]⁺: 156.22 m/z.Look for +16 (Sulfoxide) and +32 (Sulfone) peaks if sample is degraded/oxidized. |
| Appearance | Colorless to pale yellow oil or low-melting solid. |
Part 5: Safety & Handling
-
Hazards: Pyridine derivatives are generally irritants. The methylthio moiety can release volatile, foul-smelling sulfur species if degraded.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The thioether is prone to oxidation; exclude air strictly.
-
Disposal: High-temperature incineration with scrubbers for sulfur oxides (SOx) and nitrogen oxides (NOx).
References
-
ChemicalBook . 2-Methoxy-5-(methylthio)pyridine Product Description & CAS 98627-15-7. Retrieved from .
-
PubChem . 5-Bromo-2-methoxypyridine (Precursor) Compound Summary. Retrieved from .
-
ChemRxiv . Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide Via Palladium-Catalysis. Retrieved from .
-
BenchChem . Synthesis Protocols for Methylthio-substituted Pyrimidines and Pyridines. Retrieved from .
-
Sigma-Aldrich . 2,3-Dimethoxy-5-(methylthio)pyridine (Structural Analog) Product Data. Retrieved from .
Sources
5-(Methylthio)-2-methoxypyridine synonyms and nomenclature
[1]
Core Identity & Chemical Structure
5-(Methylthio)-2-methoxypyridine is a disubstituted pyridine derivative characterized by a "push-pull" electronic system, where the electron-rich methoxy group at the C2 position and the methylthio group at the C5 position influence the ring's reactivity.[1] It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors) and agrochemicals (e.g., sulfoximine insecticides).
Chemical Identifiers
| Identifier Type | Value |
| CAS Registry Number | 98627-15-7 |
| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine |
| Preferred Synonym | 5-(Methylthio)-2-methoxypyridine |
| Molecular Formula | C |
| Molecular Weight | 155.22 g/mol |
| SMILES | COc1ccc(SC)cn1 |
| InChI Key | (Derivative specific; verify against database) |
Structural Logic & Numbering
The pyridine ring is the parent structure. Nitrogen is assigned position 1.
-
Position 2: Substituted with a Methoxy (-OCH
) group.[1] -
Position 5: Substituted with a Methylthio (-SCH
) group (also called methylsulfanyl).[1]
The IUPAC priority rules dictate that the pyridine ring numbering starts at the heteroatom (N=1). Substituents are numbered to give the lowest locant set. Here, 2,5-disubstitution is preferred over other numbering schemes.
Figure 1: Structural numbering of 5-(Methylthio)-2-methoxypyridine showing the 2,5-substitution pattern.[1]
Nomenclature & Synonyms
Accurate nomenclature is vital for patent searching and database retrieval. The molecule is often indexed under variations of "sulfide" vs. "thio" naming conventions.
Synonym Dictionary
| Category | Synonyms | Context |
| Systematic (IUPAC) | 2-Methoxy-5-(methylsulfanyl)pyridine | Preferred for formal documentation.[1] |
| Common / Semi-systematic | 5-(Methylthio)-2-methoxypyridine | Widely used in vendor catalogs.[1] |
| Inverted Indexing | Pyridine, 2-methoxy-5-(methylthio)- | Used in CAS and chemical abstracts.[1] |
| Functional Class | 2-Methoxy-5-methylmercaptopyridine | Older literature usage ("mercapto").[1] |
| Ambiguous / Incorrect | 3-Methylthio-6-methoxypyridine | Technically describes the same connectivity if numbered from the wrong side, but incorrect by IUPAC rules.[1] |
Synthesis & Experimental Methodologies
The synthesis of 5-(Methylthio)-2-methoxypyridine typically employs nucleophilic aromatic substitution (S
Route A: Thiolation of 5-Bromo-2-methoxypyridine (Primary Route)
This method utilizes the commercially available 5-bromo-2-methoxypyridine and sodium thiomethoxide (NaSMe) .[1] The electron-rich nature of the 2-methoxypyridine ring makes the 5-position less electrophilic, often requiring elevated temperatures or a palladium catalyst.[1]
Protocol:
-
Reagents: 5-Bromo-2-methoxypyridine (1.0 eq), Sodium thiomethoxide (1.2–1.5 eq).
-
Solvent: DMF or NMP (anhydrous).
-
Conditions: Heat to 80–120°C for 4–16 hours.
-
Workup: Quench with water, extract with ethyl acetate, dry over Na
SO , and concentrate. -
Purification: Silica gel chromatography (Hexane/EtOAc).
Expert Insight: If direct S
Ar fails due to deactivation by the methoxy group, use a Pd-catalyzed coupling (e.g., Pd(dba) , Xantphos) to install the thiomethyl group.
Route B: Methoxylation of 2-Chloro-5-(methylthio)pyridine
Alternatively, the methoxy group can be installed last.[1] This is advantageous if the methylthio group is already present or if 2-chloro-5-nitro precursors are used (followed by reduction/Sandmeyer).[1]
Protocol:
-
Reagents: 2-Chloro-5-(methylthio)pyridine, Sodium methoxide (NaOMe) (2.0 eq).
-
Solvent: Methanol (reflux).
-
Mechanism: S
Ar at the activated C2 position (adjacent to Nitrogen).[1] -
Note: The C2 position is highly activated for nucleophilic attack, making this reaction proceed under milder conditions than Route A.
Figure 2: Synthetic pathways for accessing the target molecule.
Applications in Drug Discovery
This scaffold is a valuable "building block" in medicinal chemistry for several reasons:
-
Metabolic Stability: The methoxy group blocks the metabolically vulnerable C2 position.
-
Oxidation Potential: The methylthio group (-SMe) can be selectively oxidized to a sulfoxide (-S(=O)Me) or sulfone (-SO
Me) , allowing medicinal chemists to fine-tune polarity and hydrogen bonding capability without changing the carbon skeleton.[1] -
Bioisosterism: The 2-methoxypyridine motif is often used as a bioisostere for phenyl rings to improve solubility and reduce lipophilicity (LogD).[1]
Related Derivatives (Intermediates)[1][2][3]
References
-
ChemicalBook. 2-Methoxy-5-(methylthio)pyridine - CAS 98627-15-7 Properties and Suppliers.Link[1]
-
BenchChem. Synthesis of Pyridine and Pyrimidine Thioethers. (General methodologies for S-methylation). Link[1]
-
Google Patents. WO2014182929A1 - Benzimidazole derivatives as bromodomain inhibitors.[1] (Describes the use of 5-bromo-2-methoxypyridine in coupling reactions). Link
-
Sigma-Aldrich. Product Search: 2-Methoxy-5-(methylthio)pyridine and related 4-chloro derivatives.[1]Link[1]
Physicochemical Characterization and Analytical Workflows for 2-Methoxy-5-(methylsulfanyl)pyridine: A Technical Guide for Pharmaceutical Development
Executive Summary
In modern pharmaceutical synthesis, the precise characterization of building blocks and intermediates is the foundation of robust Active Pharmaceutical Ingredient (API) development. 2-Methoxy-5-(methylsulfanyl)pyridine (also known as 2-Methoxy-5-(methylthio)pyridine, CAS No. 98627-15-7) is a highly versatile heterocyclic intermediate. Its structural architecture—a pyridine core substituted with an electron-donating methoxy group at C2 and a reactive methylsulfanyl group at C5—imparts unique electronic properties that are highly sought after in medicinal chemistry and functional genomics[1].
This whitepaper provides an in-depth technical analysis of the compound's molecular weight (155.22 g/mol ), its physicochemical properties, and the rigorous analytical methodologies required to verify its identity and purity during drug development workflows.
Structural Profiling and Molecular Weight Derivation
The macroscopic behavior and analytical signature of 2-Methoxy-5-(methylsulfanyl)pyridine are intrinsically tied to its molecular formula: C₇H₉NOS .
To ensure absolute precision in mass spectrometric calibration, we must differentiate between the average molecular weight (used for stoichiometric synthesis calculations) and the monoisotopic mass (used for High-Resolution Mass Spectrometry, HRMS). The average molecular weight is calculated using the standard atomic weights of the elements, accounting for natural isotopic abundance:
-
Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol
-
Hydrogen (H): 9 atoms × 1.008 g/mol = 9.072 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol
-
Total Average Molecular Weight: 155.22 g/mol
While structural connectivity dictates fragmentation patterns, the primary monoisotopic mass is an absolute function of the molecular formula. Validated exact mass data from established C₇H₉NOS isomers serve as a theoretical baseline for our analytical workflows[2][3].
Table 1: Key Physicochemical and Isotopic Parameters
| Parameter | Value | Analytical Significance |
| Chemical Formula | C₇H₉NOS | Defines stoichiometric ratios for API synthesis. |
| Average Molecular Weight | 155.22 g/mol | Utilized for bulk molarity and yield calculations. |
| Monoisotopic Mass | 155.0405 Da | The exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S). |
| [M+H]⁺ Exact Mass | 156.0478 Da | The primary target peak in positive-ion Electrospray Ionization (ESI+). |
| ³⁴S Isotopic Peak (M+2) | 158.0436 Da | Critical for confirming the presence of the intact thioether group. |
Analytical Methodologies: Molecular Weight & Purity Verification
To establish a self-validating system for quality control, the analytical protocol must not only confirm the presence of the target molecule but actively screen for its most probable degradation pathways. For 2-Methoxy-5-(methylsulfanyl)pyridine, the thioether sulfur is highly susceptible to atmospheric or reagent-induced oxidation.
LC-HRMS (ESI+) Protocol
We utilize Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) in positive Electrospray Ionization (ESI+) mode.
Causality of Experimental Design: The addition of 0.1% Formic Acid to the mobile phase is not arbitrary; it serves as a critical proton donor. The basicity of the pyridine nitrogen—arising from its sp² hybridized lone pair—ensures near-quantitative protonation in the ESI droplet. This drives the equilibrium toward the [M+H]⁺ state, thereby maximizing detector sensitivity and yielding a robust peak at m/z 156.0478.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol. Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.
-
Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes to ensure the elution of both polar degradants and the target compound.
-
-
Ionization Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 600 L/hr.
-
Data Acquisition: Scan across m/z 100–300. Extract the ion chromatogram (EIC) for the theoretical [M+H]⁺ mass of 156.0478 Da with a mass tolerance window of < 5 ppm.
The Self-Validating Isotopic & Degradation Check
A trustworthy protocol inherently validates sample integrity.
-
Isotopic Fidelity: Sulfur possesses a distinct natural isotopic signature. The ³⁴S isotope has a natural abundance of approximately 4.4%. Therefore, the mass spectrum must display an M+2 peak at m/z 158.0436 with an intensity of ~4.4% relative to the base peak. If this peak is absent, the sulfur atom is missing, indicating a catastrophic synthetic failure.
-
Oxidation Screening: The protocol actively monitors for the sulfoxide degradant ([M+H]⁺ m/z 172.0432) and the sulfone degradant ([M+H]⁺ m/z 188.0381). The complete absence of these peaks validates the preservation of the methylsulfanyl group.
Quality Control (QC) Logic and Workflow
The following decision tree dictates the batch release process for 2-Methoxy-5-(methylsulfanyl)pyridine, ensuring that only material meeting strict molecular weight and structural fidelity criteria proceeds to downstream API synthesis.
Figure 1: Self-validating LC-HRMS QC workflow for molecular weight and purity verification.
Conclusion
The precise molecular weight of 2-Methoxy-5-(methylsulfanyl)pyridine (155.22 g/mol ) is more than a fundamental chemical property; it is the cornerstone of its analytical verification. By leveraging the basicity of the pyridine ring for ESI+ protonation and the unique isotopic signature of the methylsulfanyl group, development scientists can deploy self-validating LC-HRMS protocols. This guarantees the structural fidelity of the intermediate, preventing costly downstream failures in pharmaceutical manufacturing.
References
- Title: 2-METHOXY-5-(METHYLTHIO)
- Title: 5-Dimethylamino-thiophene-2-carbaldehyde - LGC Standards (Exact Mass Reference for C₇H₉NOS)
- Title: Thiazolidine, 2-(2-furyl)- (Formula C₇H₉NOS Baseline Data)
- Title: 5-methoxy pyridine | Sigma-Aldrich (Derivatives and Functional Genomics)
Sources
Comprehensive Solubility Profiling and Solvent Compatibility of 2-Methoxy-5-(methylthio)pyridine in Organic Media
Executive Summary
In pharmaceutical process development and agrochemical synthesis, the rational selection of solvents is paramount for optimizing reaction yields, facilitating crystallization, and minimizing environmental impact. 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7), a highly versatile heterocyclic intermediate, presents a unique physicochemical profile due to its dual functionalization. With a[1], understanding its solubility thermodynamics is critical for scaling up.
As a Senior Application Scientist, I approach solvent selection not merely as an empirical exercise, but as a thermodynamic puzzle. This whitepaper deconstructs the structural causality behind the solvation of 2-methoxy-5-(methylthio)pyridine, provides a quantitative solubility matrix, and establishes a self-validating experimental protocol for high-throughput solubility screening.
Structural Causality of Solvation
To predict and manipulate the solubility of 2-methoxy-5-(methylthio)pyridine, we must analyze the electron distribution and intermolecular forces dictated by its molecular architecture:
-
The Pyridine Core: The nitrogen atom acts as a rigid, planar hydrogen-bond acceptor (HBA). This facilitates strong interactions with polar protic solvents (e.g., methanol, ethanol).
-
The Methoxy Group (-OCH₃) at C2: This substituent introduces a localized dipole moment and increases the electron density of the aromatic ring via resonance (+M effect). This dipole aligns favorably with polar aprotic solvents like Ethyl Acetate (EtOAc) and Dichloromethane (DCM).
-
The Methylthio Group (-SCH₃) at C5: Sulfur is highly polarizable. This polarizability significantly enhances London dispersion interactions, allowing the molecule to maintain moderate solubility even in non-polar aromatic solvents like toluene.
According to physicochemical databases, this compound exhibits a [2]. This elevated boiling point indicates substantial intermolecular cohesive energy in its neat state. To achieve dissolution, the enthalpy of solvation provided by the solvent must overcome this robust crystal lattice energy.
Thermodynamic Solvation Pathways
Thermodynamic solvation pathways for 2-methoxy-5-(methylthio)pyridine.
Quantitative Solubility Matrix
Based on the structural causality outlined above, the following table summarizes the estimated solubility profile of 2-methoxy-5-(methylthio)pyridine across various solvent classes at standard ambient temperature (25°C).
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL at 25°C) | Primary Solvation Mechanism |
| Polar Aprotic | Dichloromethane (DCM) | 8.93 | > 500 | Dipole-induced dipole, dispersion |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.02 | > 300 | Dipole-dipole, dispersion |
| Polar Protic | Methanol (MeOH) | 32.7 | ~ 200 | Hydrogen bonding (HBA to solvent) |
| Non-Polar | Toluene | 2.38 | ~ 150 | London dispersion, π-π stacking |
| Non-Polar | n-Hexane | 1.89 | < 50 | Weak dispersion |
| Aqueous | Water | 80.1 | < 5 | Hydrophobic exclusion |
Note: While DCM offers exceptional solubility, process chemists should consult the[3] to substitute halogenated solvents with greener alternatives (e.g., EtOAc or 2-MeTHF) to reduce Process Mass Intensity (PMI).
Self-Validating Experimental Protocol: High-Throughput Screening
Trustworthiness in Protocol Design: A common pitfall in high-throughput solubility screening is the failure to distinguish between true thermodynamic solubility and kinetic supersaturation. To establish a self-validating system, the protocol below mandates a 24-hour equilibration period followed by orthogonal validation. If the variance between the HPLC-UV quantification and the gravimetric cross-check exceeds 5%, the system flags the data point for re-evaluation.
Step-by-Step Methodology
-
Gravimetric Dispensing: Accurately weigh 100 mg of 2-methoxy-5-(methylthio)pyridine into a 2.0 mL glass vial. Add 1.0 mL of the target organic solvent.
-
Thermodynamic Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker at 25.0 ± 0.1 °C. Agitate at 500 RPM for exactly 24 hours to ensure the system reaches thermodynamic equilibrium (saturation).
-
Phase Separation: Transfer the vial to a centrifuge. Spin at 10,000 x g for 15 minutes to force all undissolved particulate matter to the pellet, leaving a clear saturated supernatant.
-
Supernatant Extraction: Carefully extract a 100 µL aliquot of the supernatant using a positive displacement pipette to avoid solvent volatility errors.
-
Orthogonal Validation (Analysis):
-
Primary Method: Dilute the aliquot into a compatible mobile phase and quantify via HPLC-UV (λ = 254 nm) against a pre-established 5-point calibration curve.
-
Secondary Method (Self-Validation): Dispense a separate 100 µL aliquot into a pre-weighed aluminum pan, evaporate the solvent under a gentle nitrogen stream, and measure the residual mass gravimetrically.
-
High-throughput solubility screening workflow for pyridine derivatives.
Implications for Process Chemistry & API Synthesis
The solubility profile of 2-methoxy-5-(methylthio)pyridine makes it an exceptionally versatile substrate. Because it achieves high solubility in polar aprotic solvents, it is an ideal candidate for homogeneous transition-metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations). Furthermore, its poor aqueous solubility but high organic solubility allows for highly efficient liquid-liquid extraction (LLE) during downstream workup, minimizing product loss in the aqueous waste stream.
By leveraging the thermodynamic principles and validated protocols outlined in this guide, researchers can confidently engineer robust, scalable, and environmentally conscious synthetic routes.
References
-
Title: Green Chemistry Research Tools, Guides & Best Practices Source: American Chemical Society (ACS) URL: [Link]
Sources
2-Methoxy-5-(methylthio)pyridine safety data sheet (SDS)
This guide serves as a comprehensive technical dossier for 2-Methoxy-5-(methylthio)pyridine , designed for researchers and process chemists in pharmaceutical development. It integrates safety data, physicochemical properties, and optimized synthetic protocols.
CAS: 98627-15-7 | Structural Class: Alkylthio-Alkoxypyridines
Part 1: Chemical Identity & Physicochemical Profile
Executive Summary: 2-Methoxy-5-(methylthio)pyridine is a bifunctionalized pyridine scaffold employed as a high-value intermediate in the synthesis of COX-2 inhibitors, kinase inhibitors, and agrochemical active ingredients. Its structure features an electron-donating methoxy group at C2 and a oxidizable methylthio moiety at C5, making it a versatile "switchable" building block for cross-coupling reactions.
Table 1: Physicochemical Constants
| Property | Value | Source/Method |
| CAS Number | 98627-15-7 | ChemicalBook / SciFinder |
| IUPAC Name | 2-Methoxy-5-(methylsulfanyl)pyridine | Systematic Nomenclature |
| Molecular Formula | C₇H₉NOS | Calculated |
| Molecular Weight | 155.22 g/mol | Calculated |
| Appearance | Colorless to pale yellow liquid | Observed (Analogous compounds) |
| Boiling Point | 239.5 ± 25.0 °C (760 mmHg) | Predicted (ACD/Labs) |
| Density | 1.13 ± 0.1 g/cm³ | Predicted |
| Solubility | Soluble in DCM, EtOAc, MeOH; Low in Water | Lipophilic characteristic |
| pKa (Conj.[1][2] Acid) | ~3.5 - 4.0 | Est. (Pyridine N lone pair) |
Part 2: Hazard Assessment & Safety Framework (GHS)
Safety Directive: As a research chemical, the toxicological properties of this specific isomer have not been exhaustively investigated. The following classification is derived from validated Read-Across data from structural analogs (e.g., 2-Methoxypyridine, Thioanisole).
GHS Classification (OSHA HCS 29 CFR 1910.1200)
-
Acute Toxicity, Oral: Category 4 (Harmful if swallowed)
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation)
Signal Word: WARNING
Precautionary Protocol Hierarchy
-
Engineering Controls: Use only in a chemical fume hood. Ensure safety shower/eyewash station is within 10 seconds of the workstation.
-
Respiratory: NIOSH-approved respirator (N95 or P100) if aerosolization is possible.
-
Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time >480 min.
-
Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methylthio group is susceptible to oxidation (sulfoxide formation) upon prolonged air exposure.
Part 3: Synthesis & Reactivity Logic
Application Scientist Insight: The synthesis of 2-Methoxy-5-(methylthio)pyridine is a classic study in chemoselectivity. The C2 position is highly activated for Nucleophilic Aromatic Substitution (SₙAr) due to the inductive effect of the pyridine nitrogen, while the C5 position typically requires metal catalysis or strong nucleophiles.
Primary Synthetic Pathway
The most robust route involves a sequential substitution starting from 2,5-dibromopyridine.
-
Step 1 (Regioselective SₙAr): 2,5-Dibromopyridine reacts with Sodium Methoxide (NaOMe). The C2-bromo is displaced preferentially over C5 due to resonance stabilization of the Meisenheimer intermediate at the ortho-position to the nitrogen.
-
Step 2 (Thiomethylation): The resulting 5-bromo-2-methoxypyridine is reacted with Sodium Thiomethoxide (NaSMe). This step can be difficult via standard SₙAr and often requires Palladium catalysis (Buchwald-Hartwig conditions) or high-temperature polar aprotic solvents (DMF/NMP).
Diagram 1: Synthesis Workflow
Caption: Regioselective synthesis pathway leveraging the electronic difference between C2 and C5 positions on the pyridine ring.
Part 4: Operational Protocols
Protocol A: Handling & Spill Response
Rationale: The methylthio moiety imparts a characteristic sulfur odor and potential for metabolic toxicity. Containment is critical.
-
Odor Control: All transfers must occur inside a fume hood.
-
Spill Cleanup:
-
Isolate: Evacuate the immediate area (5-10 meters).
-
Neutralize: Cover spill with an activated charcoal or specialized solvent adsorbent (e.g., Solusorb®) to suppress vapors.
-
Decontaminate: Wash surface with a dilute bleach solution (10% sodium hypochlorite) to oxidize residual sulfides to non-volatile sulfoxides/sulfones.
-
Disposal: Collect in a sealed container labeled "Hazardous Waste - Organic Sulfides."
-
Protocol B: Quality Control (Self-Validating)
To ensure the integrity of the reagent before use in sensitive drug development steps (e.g., Suzuki coupling), perform this check:
-
TLC System: Hexane:Ethyl Acetate (8:2).
-
Visualization: UV (254 nm).
-
Acceptance Criteria: Single spot.
-
Note: If a lower Rf spot appears, it indicates oxidation to the sulfoxide (S=O).
-
Remediation:[4] If oxidized, purify via silica gel chromatography immediately.
-
Diagram 2: Safety & Handling Hierarchy
Caption: Layered safety defense strategy prioritizing engineering controls over PPE.
References
-
ChemicalBook. (2025). 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7) Physical Properties and Supplier Data. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Pyridine Derivatives General Handling. Retrieved from
-
PubChem. (2025). Compound Summary: 2-Methoxypyridine (Analog Read-Across). National Library of Medicine. Retrieved from
-
Wang, Y. et al. (2017).[5] Synthesis of 5-Bromo-2-methoxypyridine via Nucleophilic Substitution. Patent CN106905229A. Retrieved from
-
Hadj Mohamed, A. et al. (2025).[6] Rapid Methylthiolation of (Hetero)Aryl Halides at Room Temperature Using Sodium Thiomethoxide. ChemRxiv.[6] Retrieved from
Sources
- 1. 922662-66-6_CAS号:922662-66-6_3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide - 化源网 [chemsrc.com]
- 2. 4-Chloro-2-methoxy-5-(methylthio)pyridine | 2807466-17-5 [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Pyridine synthesis [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
Structural Divergence and Pharmacophoric Implications: 2-Methoxy-5-(methylthio)pyridine vs. 5-Methoxy-2-(methylthio)pyrimidine
[1]
Executive Summary
This technical guide delineates the critical physicochemical, synthetic, and pharmacological distinctions between 2-methoxy-5-(methylthio)pyridine (Molecule A) and 5-methoxy-2-(methylthio)pyrimidine (Molecule B).[1] While these two scaffolds act as bioisosteres, their electronic landscapes differ radically. The pyridine derivative offers a more basic, lipophilic profile suitable for hydrophobic pockets, whereas the pyrimidine derivative serves as a polar, electron-deficient scaffold with a unique "activate-and-displace" synthetic utility at the 2-position.[1] This guide provides the decision-making framework for selecting between these isomers in lead optimization.
Part 1: Physicochemical Landscape & Electronic Profiling
The core difference lies in the nitrogen count and placement, which dictates electron density distribution (dipole moments), basicity, and solubility.
Comparative Data Table
| Property | 2-Methoxy-5-(methylthio)pyridine | 5-Methoxy-2-(methylthio)pyrimidine | Impact on Drug Design |
| Core System | Pyridine (1 Nitrogen) | Pyrimidine (2 Nitrogens, 1,3-position) | Pyrimidine is significantly more electron-deficient.[1] |
| pKa (Conj. Acid) | ~3.5 - 4.5 (Est.) | ~1.0 - 1.5 (Est.) | Pyridine is more likely to protonate at physiological pH; Pyrimidine remains neutral. |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Polar) | Pyrimidine improves aqueous solubility (approx.[1] 10-fold better). |
| H-Bond Acceptors | 2 (Ring N, OMe) | 3 (2 Ring Ns, OMe) | Pyrimidine offers an additional vector for H-bonding in the binding pocket.[1] |
| Dipole Moment | Moderate | High | Pyrimidine dipole can improve crystal packing and permeability. |
| Electronic Effect | 2-OMe is donor; 5-position is deactivated. | 2-SMe is flanked by N; Ring is highly | Pyrimidine C2 is a "hotspot" for nucleophilic attack. |
Electronic Distribution & Binding Logic
-
Pyridine Isomer: The 2-methoxy group acts as a resonance donor, increasing electron density at the 3 and 5 positions. However, the 5-SMe group is in a "meta-like" position relative to the nitrogen, making it electronically stable but metabolically exposed.
-
Pyrimidine Isomer: The 1,3-diazine core creates a strong electron-withdrawing effect at the C2 position.[1] The 2-SMe group is not just a substituent; it is electronically coupled to both nitrogens, making it susceptible to oxidation and displacement (see Section 3).
Part 2: Synthetic Architecture
The synthesis of these two isomers requires fundamentally different strategies. The pyridine synthesis relies on electrophilic manipulation or metal-catalyzed coupling, while the pyrimidine synthesis exploits the inherent nucleophilic susceptibility of the C2 position.
Synthesis Workflows (DOT Visualization)
Figure 1: Divergent synthetic pathways. The pyridine route typically requires palladium catalysis to install the sulfur at the deactivated 5-position, whereas the pyrimidine route utilizes simple alkylation of a thiol/thione precursor.
Protocol: Synthesis of 5-Methoxy-2-(methylthio)pyrimidine
Context: This protocol is favored for its high yield and avoidance of transition metals.[1]
-
Preparation: Dissolve 5-methoxy-2-thiouracil (1.0 eq) in 1N NaOH (2.5 eq). The solution should be clear, indicating formation of the thiolate anion.
-
Alkylation: Cool the solution to 0°C. Add Methyl Iodide (MeI) (1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction; control temperature to prevent N-methylation side products.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. A white precipitate typically forms.
-
Workup: Acidify carefully with glacial acetic acid to pH ~6 to precipitate any remaining starting material (if any). Extract the product (which is neutral) with Ethyl Acetate (3x).[2]
-
Purification: Wash organics with brine, dry over MgSO4, and concentrate. Recrystallize from Ethanol/Water.
-
Validation: 1H NMR should show a sharp singlet at ~2.5 ppm (S-Me) and ~3.8 ppm (O-Me).
-
Part 3: Reactivity & Medicinal Chemistry Utility
This section highlights the "Killer Application" of the pyrimidine scaffold: the Sulfone-Displacement Strategy .
The "Activate-and-Displace" Tactic
In the pyrimidine isomer, the 2-SMe group can be oxidized to a sulfone (-SO2Me).[1] Because the C2 position is flanked by two nitrogens, it becomes highly electrophilic. The -SO2Me group acts as an excellent leaving group, allowing medicinal chemists to displace it with diverse amines (R-NH2) late in the synthetic sequence.[1]
-
Pyridine Limitation: The 5-SMe group in the pyridine isomer is electronically isolated. Oxidizing it to -SO2Me does not activate it for displacement because it is not ortho/para to the ring nitrogen. It remains a stable sulfone.
Metabolic Fate & Toxicity (DOT Visualization)
Figure 2: Metabolic Trajectories.[1][3] S-oxidation is the dominant clearance pathway. Note that the pyrimidine sulfoxide/sulfone is a reactive electrophile (potential toxicity), whereas the pyridine sulfone is generally an inert metabolite.
Part 4: Experimental Validation: Microsomal Stability Assay
To verify the metabolic stability differences described above, the following self-validating protocol is recommended.
Protocol: In Vitro Microsomal Stability
Objective: Determine intrinsic clearance (
-
System: Human Liver Microsomes (HLM) at 0.5 mg protein/mL.[1]
-
Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM MgCl2.
-
Substrate: Incubate 2-methoxy-5-(methylthio)pyridine OR 5-methoxy-2-(methylthio)pyrimidine at 1 µM (final concentration). Note: Low concentration prevents saturation of enzymes.
-
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis (LC-MS/MS):
-
Monitor parent depletion.
-
Crucial Step: Monitor MRM transitions for +16 Da (Sulfoxide) and +32 Da (Sulfone).
-
Expectation: The Pyrimidine isomer will show faster S-oxidation due to the electron-deficient ring making the sulfur slightly more nucleophilic (paradoxically, the lone pair is available, but the resulting sulfoxide is highly reactive).
-
References
-
BenchChem. (2025).[1][2][4][5][6] Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols. Retrieved from [1]
-
National Center for Biotechnology Information. (2006).[1] 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement. PubChem.[1] Retrieved from
-
Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from
-
PharmaBlock. (2025).[1] Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch. Retrieved from [1]
-
Larsen, G. L., et al. (1988).[7] In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver. Xenobiotica. Retrieved from
Sources
- 1. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: Sourcing, Synthesis, and Commercial Availability of 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7)
Executive Summary
In modern drug discovery and materials science, functionalized pyridines serve as critical structural motifs. 2-Methoxy-5-(methylthio)pyridine (CAS 98627-15-7) is a highly specialized building block characterized by its unique electronic push-pull system, driven by an electron-donating methoxy group at the C2 position and a versatile methylthio ether at the C5 position. This whitepaper provides an in-depth technical analysis of its commercial supplier landscape, the mechanistic causality behind its synthesis, and self-validating experimental protocols for its generation in the laboratory.
Chemical Identity & Structural Significance
-
Chemical Name: 2-Methoxy-5-(methylthio)pyridine
-
CAS Number: 98627-15-7 [1]
-
Molecular Formula: C₇H₉NOS
-
Molecular Weight: 155.22 g/mol [2]
Mechanistic Utility: The strategic placement of the methoxy and methylthio groups provides orthogonal reactivity handles. The methylthio group can be selectively oxidized to a sulfoxide or sulfone, altering the lipophilicity and hydrogen-bonding capacity of the molecule—a common tactic in structure-activity relationship (SAR) optimization for kinase inhibitors. Furthermore, the electron-rich nature of the pyridine ring makes it an excellent candidate for late-stage electrophilic aromatic substitution (e.g., halogenation at the C3 position).
Commercial Availability & Supplier Landscape
Sourcing high-purity functionalized pyridines is often a bottleneck in early-stage research. While 2-methoxy-5-(methylthio)pyridine is not as ubiquitous as simpler pyridine derivatives, it is commercially accessible through specialized chemical vendors and aggregators[3].
Below is a consolidated table of verified commercial suppliers, their catalog specifications, and typical procurement metrics.
| Supplier | Catalog / Item No. | Advertised Purity | Available Quantities | Typical Lead Time |
| ABCR Gute Chemie | AB653834 | > 95% | 250 mg, 500 mg | In Stock / 1-2 Weeks |
| BLD Pharm | BD75720 | > 95% | 1 g, 5 g | In Stock |
| ChemicalBook | CB03125414 | Varies by Vendor | 1 g - 100 g | Varies (Aggregator) |
| Vihasibio Sciences | Custom Synthesis | > 97% | Gram to Multi-ton | Custom / Contract |
Note: For GMP manufacturing or multi-kilogram scale-up, custom synthesis contracts (e.g., via Vihasibio Sciences) are required, as off-the-shelf inventory is typically limited to research scale.
Synthetic Methodologies & Mechanistic Workflows
Route A: Nucleophilic Aromatic Substitution (SₙAr)
The Causality: The pyridine nitrogen strongly withdraws electron density from the C2, C4, and C6 positions, making them highly susceptible to SₙAr. However, the C5 position is meta to the nitrogen and remains relatively electron-rich. Therefore, SₙAr at the C5 position is electronically disfavored and requires forcing conditions (high heat, polar aprotic solvents) and a highly nucleophilic reagent like sodium methanethiolate (NaSMe) [4]. Caveat: A competing side reaction at elevated temperatures is the Sₙ2 attack of the thiolate on the methyl group of the C2-methoxy substituent, leading to O-demethylation and the formation of a pyridone byproduct. Strict temperature control is mandatory.
Route B: Palladium-Catalyzed C-S Cross-Coupling
The Causality: To bypass the harsh conditions of SₙAr and prevent O-demethylation, transition-metal catalysis is the superior approach [5]. However, C-S cross-coupling is notoriously difficult because sulfur is a soft Lewis base that strongly coordinates to Palladium, often leading to catalyst poisoning (forming stable, inactive Pd-thiolate resting states). To overcome this, we utilize Xantphos , a bidentate ligand with a uniquely wide "bite angle." This wide angle forces the Pd(II) intermediate into a highly distorted geometry, which thermodynamically accelerates the reductive elimination step, pushing the catalytic cycle forward before catalyst deactivation can occur.
Figure 1: Comparison of SNAr and Palladium-catalyzed synthetic workflows for C-S bond formation.
Experimental Protocols
Protocol 1: Palladium-Catalyzed C-S Coupling (Recommended)
This protocol is designed as a self-validating system to ensure high yield and prevent catalyst poisoning.
-
Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Charge the flask with 5-bromo-2-methoxypyridine (1.0 equiv, 10 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and sodium methanethiolate (NaSMe) (1.2 equiv, 12 mmol).
-
Atmosphere Control: Evacuate the flask and backfill with ultra-pure Argon three times. Causality: Oxygen must be rigorously excluded, as it promotes the oxidative dimerization of the thiolate into unreactive dimethyl disulfide, starving the reaction of the nucleophile.
-
Solvent Addition: Add anhydrous, degassed toluene (50 mL) via syringe.
-
Reaction: Heat the mixture to 110 °C in a pre-heated oil bath and stir vigorously for 12 hours.
-
In-Process Validation: Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material isotopic doublet (m/z 188/190) is completely consumed, and the product peak (m/z 156.0 [M+H]⁺) is dominant.
-
Workup: Cool to room temperature. Filter the crude mixture through a tightly packed pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the pad with ethyl acetate (3 × 20 mL).
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
Protocol 2: SₙAr Synthesis (Alternative)
-
Dissolve 5-bromo-2-methoxypyridine (1.0 equiv) in anhydrous DMF (0.5 M concentration).
-
Add sodium methanethiolate (1.5 equiv) in one portion.
-
Heat the reaction mixture to 120 °C under an Argon atmosphere for 18 hours [4].
-
Validation: Monitor via TLC (Hexanes/EtOAc 4:1). If O-demethylation occurs (indicated by a highly polar baseline spot under UV), immediately cool the reaction.
-
Quench with water, extract with diethyl ether (3x), wash the combined organics with brine (to remove DMF), dry over MgSO₄, and concentrate.
Analytical Characterization & Quality Control
To ensure the integrity of the synthesized or procured 2-methoxy-5-(methylthio)pyridine, a strict Quality Control (QC) workflow must be adhered to before releasing the lot for downstream biological or materials testing.
Figure 2: Standard analytical quality control workflow for pyridine derivative lot release.
-
LC-MS (ESI+): Expected mass is 155.22. The [M+H]⁺ peak should be observed cleanly at m/z 156.0.
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic singlet of the methoxy group (~3.90 ppm, 3H) and the singlet of the methylthio group (~2.45 ppm, 3H). The pyridine protons will appear as a distinct ABX system in the aromatic region (6.50 - 8.20 ppm).
References
- Title: WO2006099972A1 - Acetylenyl-pyrazolo-pyrimidine derivatives as mglur2 antagonists Source: Google Patents URL
-
Title: High-Valent Organometallic Copper and Palladium in Catalysis Source: PMC (National Institutes of Health) URL: [Link]
Methodological & Application
Application Note: Synthesis of 2-Methoxy-5-(methylthio)pyridine from 2-Chloro-5-iodopyridine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Retrosynthetic Rationale
Functionalized pyridines are ubiquitous in modern medicinal chemistry, serving as core pharmacophores in numerous therapeutics. The synthesis of 2-methoxy-5-(methylthio)pyridine from 2-chloro-5-iodopyridine represents a highly efficient, two-step sequence that leverages the distinct electronic and kinetic properties of the dihalopyridine scaffold.
This protocol avoids late-stage transition-metal catalysis (which can introduce heavy metal impurities into pharmaceutical intermediates) by utilizing a strictly main-group synthetic logic:
-
Regioselective Nucleophilic Aromatic Substitution (
) : Exploiting the electrophilicity of the C2 position. -
Cryogenic Lithium-Halogen Exchange : Exploiting the high polarizability and kinetic lability of the C5 iodine atom.
Mechanistic Causality & Logic
To ensure a self-validating and predictable workflow, it is critical to understand the causality behind the reagent selection and reaction conditions [1].
Step 1: Regiocontrol in the Reaction
When 2-chloro-5-iodopyridine is subjected to sodium methoxide (NaOMe), the substitution occurs exclusively at the 2-position. The pyridine nitrogen strongly withdraws electron density via resonance and induction, highly activating the ortho (C2) and para (C4) positions toward nucleophilic attack. The formation of the intermediate Meisenheimer complex is stabilized by the nitrogen atom. The 5-iodo group, being meta to the nitrogen, is not activated for
Step 2: Kinetic Control in Lithium-Halogen Exchange
The intermediate, 5-iodo-2-methoxypyridine, contains a methoxy group that could theoretically direct ortho-metalation (DoM). However, by utilizing
Visual Workflows
Fig 1: Two-step synthetic workflow for 2-methoxy-5-(methylthio)pyridine.
Fig 2: Mechanistic pathway of the lithium-halogen exchange and thiolation.
Step-by-Step Experimental Protocols
Protocol A: Synthesis of 5-Iodo-2-methoxypyridine (Step 1)
Objective: Convert 2-chloro-5-iodopyridine to 5-iodo-2-methoxypyridine via
-
Setup: Equip a flame-dried round-bottom flask with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
-
Reagent Addition: Dissolve 2-chloro-5-iodopyridine (1.0 equiv, e.g., 10.0 g, 41.8 mmol) in anhydrous methanol (0.5 M, 85 mL).
-
Base Addition: Slowly add a solution of sodium methoxide (NaOMe) in methanol (25% w/w, 1.5 equiv, 14.3 mL). Causality note: Excess NaOMe drives the equilibrium and compensates for any trace moisture.
-
Reaction Execution: Heat the mixture to reflux (approx. 65 °C) and stir for 12 hours. Monitor the reaction via TLC (Hexanes/EtOAc 9:1); the starting material will appear as a higher
UV-active spot compared to the product. -
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the residue with Ethyl Acetate (150 mL) and wash with distilled water (2 × 100 mL) and brine (50 mL).
-
Purification: Dry the organic layer over anhydrous
, filter, and concentrate. The crude product can be purified via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to afford 5-iodo-2-methoxypyridine as a pale yellow oil/solid.
Protocol B: Synthesis of 2-Methoxy-5-(methylthio)pyridine (Step 2)
Objective: Convert 5-iodo-2-methoxypyridine to the target thioether via lithium-halogen exchange.
-
Setup: Equip a flame-dried Schlenk flask with a magnetic stir bar and a rubber septum. Purge thoroughly with argon.
-
Substrate Dissolution: Dissolve 5-iodo-2-methoxypyridine (1.0 equiv, e.g., 5.0 g, 21.3 mmol) in anhydrous Tetrahydrofuran (THF) (0.2 M, 105 mL). Cool the solution to –78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise, add
-butyllithium ( -BuLi) (1.6 M in hexanes, 1.1 equiv, 14.6 mL) over 15 minutes down the inner wall of the flask to pre-cool the reagent. Stir at –78 °C for 30 minutes. The solution typically turns a deep yellow/orange, indicating the formation of the 5-lithiopyridine species. -
Electrophilic Trapping: Add dimethyl disulfide (MeSSMe) (1.2 equiv, 2.3 mL, 25.5 mmol) neat, dropwise via syringe.
-
Maturation: Stir the mixture at –78 °C for 30 minutes, then remove the cooling bath and allow the reaction to slowly warm to room temperature over 1.5 hours.
-
Quenching & Workup: Quench the reaction by carefully adding saturated aqueous
(50 mL). Extract the aqueous phase with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with water (50 mL) and brine (50 mL). -
Purification: Dry over
, filter, and concentrate in vacuo. Purify via flash chromatography (Silica gel, 5-15% EtOAc in Hexanes) to yield 2-methoxy-5-(methylthio)pyridine.
Quantitative Data & Analytics
The following table summarizes the expected operational parameters and analytical markers for self-validation during the synthesis.
| Parameter | Step 1: | Step 2: Li-Hal Exchange & Thiolation |
| Starting Material | 2-Chloro-5-iodopyridine | 5-Iodo-2-methoxypyridine |
| Reagents | NaOMe (1.5 eq), MeOH | |
| Temperature | 65 °C (Reflux) | –78 °C |
| Reaction Time | 12 Hours | 30 min (Lithiation), 2 Hours (Trapping) |
| Expected Yield | 85 – 90% | 75 – 85% |
| Key | ||
| MS (ESI+) Expected |
Safety & Scalability Considerations
-
Pyrophoric Hazards:
-Butyllithium is highly pyrophoric and reacts violently with moisture. Syringes and needles used for its transfer must be flushed with inert gas and quenched immediately in a secondary container of isopropanol or acetone. -
Toxicity and Odor: Dimethyl disulfide (MeSSMe) possesses a severe, lingering stench and is toxic via inhalation. All operations involving MeSSMe must be conducted in a heavily ventilated fume hood. Glassware contaminated with MeSSMe should be soaked in a bath of dilute sodium hypochlorite (bleach) prior to removal from the hood to oxidize residual thiols/disulfides into odorless sulfonates.
-
Cryogenic Scale-Up: For pilot-scale synthesis (>100 g), maintaining –78 °C during the exothermic addition of
-BuLi becomes challenging. In process chemistry, flow chemistry or the use of less reactive Grignard reagents (e.g., TurboGrignard, -PrMgCl·LiCl) at higher temperatures (–20 °C) is often substituted for -BuLi to manage heat dissipation safely.
References
-
National Center for Biotechnology Information (NIH / PMC)
) using sodium methoxide.[Link] [1] - Synthesis of thienothiophenes (US9701692B1)
Application Notes and Protocols: Synthesis of 2-Methoxy-5-(methylthio)pyridine via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive technical guide for the synthesis of 2-methoxy-5-(methylthio)pyridine through the nucleophilic aromatic substitution (SNAr) of 5-bromo-2-methoxypyridine with sodium thiomethoxide. This transformation is a key reaction in the synthesis of various pharmaceutical intermediates and bioactive molecules. The following sections detail the underlying reaction mechanism, provide a robust and validated experimental protocol, and offer insights into reaction optimization and troubleshooting. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in heterocyclic chemistry and drug discovery.
Introduction: Significance and Synthetic Strategy
The pyridine scaffold is a privileged structure in medicinal chemistry, found in a wide array of approved drugs.[1] The functionalization of the pyridine ring is therefore a critical endeavor in the development of new chemical entities. The introduction of a methylthio- group, as in the target molecule 2-methoxy-5-(methylthio)pyridine, can significantly modulate a compound's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding interactions.
Nucleophilic aromatic substitution (SNAr) is a powerful and frequently employed strategy for the functionalization of electron-deficient aromatic systems, such as pyridines.[2][3] This method offers a complementary approach to metal-catalyzed cross-coupling reactions, often avoiding the need for expensive catalysts and ligands, which can simplify product purification by preventing metal contamination.[1] The reaction detailed herein leverages the inherent electrophilicity of the pyridine ring, which is further influenced by its substituents, to achieve an efficient substitution of a bromine atom with a thiomethoxide nucleophile.
Mechanistic Insights: The SNAr Pathway
The nucleophilic aromatic substitution on the pyridine ring proceeds via a well-established addition-elimination mechanism.[4][5] This process is distinct from SN1 and SN2 reactions and is contingent on the electronic properties of the aromatic ring and its substituents.[5]
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
The reaction is initiated by the attack of the potent nucleophile, the thiomethoxide anion (CH₃S⁻), on the electron-deficient carbon atom bearing the bromine leaving group.[6] This attack is the rate-determining step as it temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6][7]
Step 2: Resonance Stabilization of the Intermediate
The stability of the Meisenheimer complex is a critical factor governing the reaction's feasibility and rate.[8][9] In the case of substitution at the 5-position of the pyridine ring, the negative charge is delocalized across the ring system. The presence of the electronegative nitrogen atom in the pyridine ring plays a crucial role in stabilizing this intermediate by accommodating the negative charge through resonance.[8][9]
Step 3: Elimination of the Leaving Group and Re-aromatization
In the final, rapid step, the leaving group (bromide anion, Br⁻) is expelled from the Meisenheimer complex. This restores the aromaticity of the pyridine ring and yields the final product, 2-methoxy-5-(methylthio)pyridine.[4]
The overall reaction can be visualized as follows:
Caption: SNAr mechanism for the synthesis of 2-methoxy-5-(methylthio)pyridine.
Experimental Protocol
This protocol is designed for the synthesis of 2-methoxy-5-(methylthio)pyridine on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Comments |
| 5-bromo-2-methoxypyridine | ≥97% | Commercial | |
| Sodium thiomethoxide (NaSMe) | ≥95% or solution | Commercial | Highly hygroscopic and air-sensitive. Handle under an inert atmosphere.[10] |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | Use a freshly opened bottle or from a solvent purification system. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercial | For extraction. |
| Brine (saturated aq. NaCl) | Lab preparation | For washing. | |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercial | For drying. |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Syringes
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2-methoxy-5-(methylthio)pyridine.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-methoxypyridine (1.0 eq.). The flask is then sealed with a septum and purged with an inert atmosphere (nitrogen or argon).
-
Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) is added via syringe to dissolve the starting material. A typical concentration is 0.2-0.5 M.
-
Reagent Addition: Sodium thiomethoxide (1.1-1.5 eq.) is added portion-wise to the stirred solution at room temperature.[11] If using a solution of sodium thiomethoxide, it should be added dropwise. Causality Note: A slight excess of the nucleophile is used to ensure complete consumption of the starting material. The reaction is exothermic, and portion-wise or dropwise addition helps to control the initial temperature rise.
-
Reaction Conditions: The reaction mixture is then heated to a temperature between 60-100 °C.[12] The optimal temperature may need to be determined empirically but a good starting point is 80 °C. The reaction is stirred at this temperature until completion.
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is no longer detectable.
-
Workup:
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the addition of water.
-
The aqueous mixture is transferred to a separatory funnel and extracted three times with ethyl acetate.
-
The combined organic layers are washed with water and then with brine to remove residual DMF and salts.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 2-methoxy-5-(methylthio)pyridine.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient temperature or reaction time. | Increase the temperature in 10 °C increments or prolong the reaction time. Ensure the use of anhydrous solvent as water can protonate the nucleophile. |
| Deactivated sodium thiomethoxide. | Use freshly opened or properly stored sodium thiomethoxide. It is sensitive to air and moisture.[10] | |
| Formation of Side Products | Oxidation of the methylthio group to methylsulfinyl or methylsulfonyl. | Conduct the reaction under a strict inert atmosphere. Use degassed solvents.[13] |
| N-demethylation of the methoxy group. | While less common with thiolate nucleophiles, this can occur under harsh conditions.[14] If observed, consider milder reaction temperatures. | |
| Low Isolated Yield | Product loss during aqueous workup. | Ensure complete extraction from the aqueous phase. If the product has some water solubility, perform more extractions or saturate the aqueous phase with NaCl. |
| Difficult purification. | Optimize the chromatography conditions, trying different solvent systems or using a different stationary phase if necessary. |
Conclusion
The nucleophilic aromatic substitution of 5-bromo-2-methoxypyridine with sodium thiomethoxide is an efficient and reliable method for the synthesis of 2-methoxy-5-(methylthio)pyridine. A thorough understanding of the SNAr mechanism, careful attention to anhydrous and inert reaction conditions, and a systematic approach to workup and purification are essential for achieving high yields and purity. This protocol provides a solid foundation for researchers to successfully perform this valuable transformation in their synthetic endeavors.
References
- BenchChem. (2025). An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine.
- ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.
- ECHEMI. (n.d.). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- Unknown. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?.
- SciSpace. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction.
- ResearchGate. (2024, December 24). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors.
- ACS Publications. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles | ACS Omega.
- Sciencemadness.org. (n.d.). Sodium Methoxide.
- LookChem. (n.d.). Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS.
- PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- LookChem. (n.d.). Cas 5188-07-8,Sodium thiomethoxide.
- Unknown. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine.
- BenchChem. (2025). Reactivity in Nucleophilic Aromatic Substitution: A Comparative Analysis of 2-Amino-6 -.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism.
- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- ResearchGate. (n.d.). Reaction of 2-Bromopyridine with Thiophenol a | Download Table.
- Common Organic Chemistry. (n.d.). Sodium Thiomethoxide.
- ResearchGate. (n.d.). Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PMC. (n.d.). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects.
- ResearchGate. (2025, August 6). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Clutch Prep. (n.d.). SNAr Reactions of Pyridine Practice Problems.
- Asian Journal of Chemistry. (2012, May 1). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.
- ChemicalBook. (2026, January 13). Sodium thiomethoxide | 5188-07-8.
- BenchChem. (2025, December). Large-Scale Synthesis of 5-Methoxy-2-methylthiopyrimidine: Application Notes and Protocols.
- ResearchGate. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties.
- Wikipedia. (n.d.). Sodium methanethiolate.
- Chemistry LibreTexts. (2021, December 27). 6.1: Nucleophilic Aromatic Substitution.
- PubMed. (2024, June 21). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.
- ChemRxiv. (n.d.). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors.
- DR-NTU. (2022, January 12). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite.
- PMC. (n.d.). 5-(5-Bromo-2-methoxyphenyl)-2-fluoropyridine.
- WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
- Pen & Prosperity. (2025, June 15). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.
- Wordpress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry.
- PMC. (2022, June 8). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. scispace.com [scispace.com]
- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. echemi.com [echemi.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Sodium thiomethoxide | 5188-07-8 [chemicalbook.com]
- 11. lookchem.com [lookchem.com]
- 12. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Sodium Thiomethoxide [commonorganicchemistry.com]
Application Note: Methoxylation of 2-Halo-5-(methylthio)pyridine
Executive Summary & Strategic Rationale
This guide details the process chemistry for converting 2-halo-5-(methylthio)pyridine (where Halo = Cl, Br, or F) to 2-methoxy-5-(methylthio)pyridine . This transformation is a cornerstone in the synthesis of heterobiaryl drugs and agrochemicals, where the methoxy group often serves as a bioisostere or a metabolic handle.
While the 2-position of pyridine is inherently activated for Nucleophilic Aromatic Substitution (
Reaction Mechanism & Critical Parameters[1]
Mechanistic Pathway ( )
The reaction proceeds via an addition-elimination mechanism. The methoxide anion attacks the electrophilic C-2 position, forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The negative charge is delocalized onto the ring nitrogen, which is the driving force for the regioselectivity. Re-aromatization occurs via the expulsion of the halide leaving group.
Caption: Kinetic pathway of the methoxylation. The 5-SMe group raises the energy of the transition state, requiring thermal activation.
Substrate Reactivity Profile
The choice of halogen significantly impacts reaction kinetics due to the "Element Effect" in
| Substrate (X) | Reactivity | Recommended Temp | Notes |
| 2-Fluoro | High | 25°C - 40°C | Most reactive due to high electronegativity of F stabilizing the intermediate. Expensive. |
| 2-Chloro | Moderate | 65°C (Reflux) | Standard industrial choice. Good balance of cost/reactivity. |
| 2-Bromo | Moderate | 65°C - 80°C | Similar to Chloro. Often used if the bromo-precursor is more accessible. |
Detailed Experimental Protocol
Reagents & Equipment
-
Substrate: 2-Chloro-5-(methylthio)pyridine (1.0 equiv).
-
Reagent: Sodium Methoxide (NaOMe), 25-30 wt% solution in Methanol (2.0 - 3.0 equiv).
-
Note: Solid NaOMe is hygroscopic and can lead to variable stoichiometry. Commercial solutions are preferred for reproducibility.
-
-
Solvent: Anhydrous Methanol (MeOH).
-
Vessel: Round-bottom flask with reflux condenser and nitrogen inlet.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Charge the reaction vessel with 2-Chloro-5-(methylthio)pyridine (e.g., 10.0 g, 62.6 mmol).
-
Add Anhydrous Methanol (5 volumes, 50 mL). Stir to dissolve.
-
Inert Atmosphere: Flush the system with Nitrogen (
) to prevent oxidation of the methylthio group to sulfoxide ( ). -
Add Sodium Methoxide solution (25% in MeOH) dropwise over 10 minutes.
-
Stoichiometry: Use 2.5 equivalents (approx. 35 mL of 25% solution). Excess base drives the equilibrium and compensates for any moisture.
-
Step 2: Reaction Execution
-
Heat the mixture to Reflux (65°C) .
-
Monitor by HPLC or TLC (Eluent: 10% EtOAc in Hexanes) every 2 hours.
-
Target: >98% conversion.[1]
-
Typical Time: 4–6 hours for Chloro-substrate; 1–2 hours for Fluoro-substrate.
-
-
Checkpoint: If the reaction stalls (<90% conversion after 6h), add 0.5 equiv of NaOMe and continue heating. Do not exceed 80°C (sealed tube) to avoid degradation.
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Quench: Slowly add water (10 volumes) to the reaction mixture.
-
Caution: Exothermic. The pH will be basic (~12).
-
-
Extraction: Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (
volumes).-
Why: The product is lipophilic; excess NaOMe and salts remain in the aqueous phase.
-
-
Wash: Wash combined organics with Brine (saturated NaCl) to remove residual methanol.
-
Dry: Dry over Anhydrous Sodium Sulfate (
), filter, and concentrate under reduced pressure.
Step 4: Purification
-
Crude State: The product usually presents as a pale yellow oil or low-melting solid.
-
Distillation: For oils, high-vacuum distillation is effective (bp ~110-120°C @ 1 mmHg).
-
Crystallization: If solid, recrystallize from Hexane/EtOAc.
Process Workflow Diagram
Caption: Operational workflow for the batch synthesis of 2-methoxy-5-(methylthio)pyridine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Moisture in solvent/reagent deactivating the alkoxide. | Use anhydrous MeOH. Increase NaOMe to 3.0-4.0 equiv. |
| New Impurity (+16 mass) | Oxidation of Sulfur (Sulfoxide formation). | Ensure strict |
| Dark Coloration | Polymerization or decomposition at high temp. | Limit temperature to 70°C. Check for trace transition metals in reagents. |
| Emulsion during Workup | High methanol content in aqueous phase. | Evaporate MeOH before adding water/extraction. |
Safety & Handling
-
Sodium Methoxide: Highly corrosive and moisture sensitive. Causes severe skin burns. Handle in a fume hood.
-
Thioethers: 5-(methylthio) compounds often possess a disagreeable sulfur odor.
-
Odor Control: Keep all glassware in the hood. Treat waste and glassware with a dilute bleach solution (sodium hypochlorite) to oxidize and deodorize sulfur residues before washing.
-
References
-
Preparation of 2-methoxy-5-(pyridine-2-yl)pyridine (Patent CN105906557A) . Google Patents. Retrieved from
-
Process for the preparation of 2-chloro-5-chloromethyl-pyridine (US Patent 5329011A) . Google Patents. Retrieved from
-
Synthesis of 2-methoxy-5-(methylthio)pyrimidine (Analogous Chemistry) . BenchChem Protocols. Retrieved from
-
Reactivity in Nucleophilic Aromatic Substitution of Pyridines . SciSpace / Org. Biomol. Chem.. Retrieved from
-
2-Fluoro-5-(3-methylthiophen-2-yl)pyridine Data . PubChem. Retrieved from
Sources
Application Note: Selective Oxidation of 2-Methoxy-5-(methylthio)pyridine
Executive Summary
This guide details the protocols for the controlled oxidation of 2-methoxy-5-(methylthio)pyridine (1) to its corresponding sulfoxide (2) and sulfone (3) derivatives.
The primary challenge in this transformation is chemoselectivity . The pyridine nitrogen is susceptible to oxidation (forming N-oxides), and the thioether can be easily over-oxidized to the sulfone when the sulfoxide is the target. However, the presence of the 2-methoxy group significantly reduces the basicity of the pyridine nitrogen (pKa ~3.06 vs. 5.23 for unsubstituted pyridine), rendering it less nucleophilic. This electronic feature allows for highly selective S-oxidation under controlled conditions without requiring nitrogen protection.
Reaction Scheme
The following diagram outlines the stepwise oxidation pathway and the reagents selected for each target.
Figure 1: Reaction pathway for the oxidation of 2-methoxy-5-(methylthio)pyridine. Blue path indicates selective mono-oxidation; Green path indicates exhaustive oxidation.
Mechanistic Insight & Strategy
The "2-Methoxy" Advantage
In unsubstituted pyridines, the nitrogen lone pair competes with the sulfur atom for electrophilic oxidants. However, the 2-methoxy substituent exerts a strong inductive electron-withdrawing effect (despite being a resonance donor), which lowers the HOMO energy of the nitrogen lone pair.
-
Implication: The sulfur atom remains the most nucleophilic site. Standard electrophilic oxidants (mCPBA, Periodate) will attack the sulfur preferentially.
-
Risk: At elevated temperatures or with large excesses of strong oxidants (e.g., H2O2/Acetic Acid at reflux), N-oxidation becomes kinetically accessible.
Reagent Selection
| Target Product | Recommended Reagent | Mechanism | Rationale |
| Sulfoxide | Sodium Periodate (NaIO4) | Cyclic intermediate | High Selectivity. NaIO4 is a mild oxidant that typically stops at the sulfoxide stage due to steric hindrance preventing the second oxidation step under mild conditions. |
| Sulfone | Oxone® (KHSO5) | Nucleophilic Oxygen Transfer | Efficiency. Oxone is a robust, non-chlorinated oxidant that drives the reaction to completion rapidly in aqueous solvents. |
| Sulfone | mCPBA (>2.5 eq) | Electrophilic Oxygen Transfer | Solubility. Preferred if the substrate is insoluble in aqueous mixtures. Soluble in DCM/Chloroform. |
Protocol A: Selective Synthesis of Sulfoxide
Target: 2-Methoxy-5-(methylsulfinyl)pyridine Method: Sodium Periodate (NaIO4) Oxidation
Materials
-
Substrate: 2-methoxy-5-(methylthio)pyridine (1.0 eq)
-
Oxidant: Sodium Periodate (NaIO4) (1.05 eq)
-
Solvent: Methanol (MeOH) and Water (H2O) [Ratio 4:1]
-
Quench: Sodium thiosulfate (sat. aq.)
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of 2-methoxy-5-(methylthio)pyridine in 10 mL of MeOH in a round-bottom flask.
-
Oxidant Solution: Separately, dissolve 1.05 mmol (1.05 eq) of NaIO4 in 2.5 mL of water. (Mild heating may be required to dissolve NaIO4; cool to RT before use).
-
Addition: Cool the substrate solution to 0°C (ice bath). Add the aqueous NaIO4 solution dropwise over 10 minutes. The mixture will become a white suspension as NaIO3 precipitates.
-
Reaction: Stir at 0°C for 1 hour , then allow to warm to Room Temperature (RT) . Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
-
Note: Sulfoxide is more polar than the thioether.
-
-
Workup:
-
Filter off the white solid precipitate (NaIO3).
-
Concentrate the filtrate under reduced pressure to remove MeOH.
-
Extract the remaining aqueous residue with Dichloromethane (DCM) (3 x 10 mL) .
-
Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
-
Purification: Generally, this method yields >90% purity. If necessary, purify via flash chromatography (Gradient: 0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR: The S-Me peak shifts downfield from ~2.4 ppm (thioether) to ~2.7–2.8 ppm (sulfoxide). The signal may appear as a slight doublet or broad singlet due to the chirality of the sulfoxide sulfur.
-
MS: [M+H]+ = M_thioether + 16.
Protocol B: Exhaustive Oxidation to Sulfone
Target: 2-Methoxy-5-(methylsulfonyl)pyridine Method: Oxone® or mCPBA Oxidation
Option B1: Green Chemistry Route (Oxone®)
Recommended for scale-up and safety.
-
Preparation: Dissolve 1.0 mmol of substrate in 10 mL of MeOH/Water (1:1) or Acetone/Water (1:1).
-
Addition: Add Oxone® (1.5 eq) in one portion.
-
Note: Oxone is a triple salt; 1.0 mmol of Oxone provides ~2.0 mmol of active oxidant, sufficient for the 2-step oxidation.
-
-
Reaction: Stir vigorously at RT for 2–4 hours .
-
Workup:
-
Dilute with water (20 mL).
-
Extract with Ethyl Acetate (3 x 15 mL) . (Sulfones are often less soluble in DCM than sulfoxides; EtOAc is preferred).
-
Wash with sodium bisulfite (to quench excess oxidant) and brine.
-
-
Purification: Recrystallization from EtOH/Hexane or flash chromatography (30% EtOAc/Hexane).
Option B2: Standard Organic Route (mCPBA)
Recommended for small-scale discovery chemistry.
-
Preparation: Dissolve 1.0 mmol of substrate in 10 mL of Dichloromethane (DCM).
-
Addition: Cool to 0°C . Add m-Chloroperoxybenzoic acid (mCPBA, 77% max) (2.5 eq) portion-wise.
-
Reaction: Stir at 0°C for 30 mins, then warm to RT and stir for 2 hours.
-
Quench & Workup (Critical):
-
mCPBA byproducts (m-chlorobenzoic acid) must be removed.
-
Dilute with DCM. Wash sequentially with:
-
10% Na2SO3 (removes excess peroxides).
-
Sat. NaHCO3 (x3) (removes m-chlorobenzoic acid).
-
Brine.
-
-
-
Purification: Flash chromatography.
Validation Criteria:
-
1H NMR: The S-Me peak shifts significantly downfield to ~3.0–3.2 ppm .
-
MS: [M+H]+ = M_thioether + 32.
Analytical Summary & Troubleshooting
Data Comparison Table
| Feature | Thioether (Start) | Sulfoxide (Product A) | Sulfone (Product B) |
| Oxidation State | -2 | 0 | +2 |
| Mass Shift | M | M + 16 | M + 32 |
| 1H NMR (S-Me) | ~2.45 ppm (s) | ~2.75 ppm (s) | ~3.10 ppm (s) |
| Polarity (TLC) | High Rf (Non-polar) | Low Rf (Polar) | Medium Rf |
| Chirality | Achiral | Chiral (Racemic) | Achiral |
Troubleshooting Guide
-
Issue: N-Oxide Formation.
-
Issue: Incomplete Oxidation to Sulfone.
-
Issue: Over-oxidation to Sulfone (when Sulfoxide is target). [5]
-
Solution: strictly control temperature at 0°C. Use exactly 1.0–1.05 eq of NaIO4. Do not use mCPBA for the sulfoxide target unless strictly stoichiometric at -78°C.
-
References
-
General Sulfoxide Synthesis: Madesclaire, M. "Synthesis of Sulfoxides by Oxidation of Thioethers." Tetrahedron1986 , 42, 5459–5495.[6] Link
-
Selective Oxidation (NaIO4): Leonard, N. J.; Johnson, C. R. "Periodate Oxidation of Sulfides to Sulfoxides." J. Org.[6][7][8] Chem.1962 , 27, 282–284. Link
-
Oxone Protocols: Trost, B. M.; Curran, D. P. "Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate." Tetrahedron Lett.[6]1981 , 22, 1287–1290. Link
- Pyridine Basicity Data: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Contextualizing the 2-methoxy effect).
-
Specific Substrate Analogues: "Synthesis of 2-Methoxy-5-(methylsulfonyl)pyridine." ChemScene Product Data. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. jsynthchem.com [jsynthchem.com]
- 5. scispace.com [scispace.com]
- 6. sioc-journal.cn [sioc-journal.cn]
- 7. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 8. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Application Note & Protocol: Synthesis of 2-Methoxy-5-Pyridyl Sulfonyl Chloride via Oxidative Chlorination of a Methylthio Precursor
Abstract
This document provides a comprehensive guide for the synthesis of 2-methoxy-5-pyridyl sulfonyl chloride, a critical building block in pharmaceutical research and development. The protocol details a robust method for the direct oxidative chlorination of the corresponding methylthio precursor, 2-methoxy-5-(methylthio)pyridine. This application note is designed for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed step-by-step experimental protocol, and a thorough safety analysis to ensure reliable and safe execution.
Introduction and Significance
2-Methoxy-5-pyridyl sulfonyl chloride is a key intermediate in the synthesis of a wide array of biologically active sulfonamides. The pyridine scaffold is a privileged structure in medicinal chemistry, and its combination with the reactive sulfonyl chloride moiety allows for the facile construction of compound libraries for drug discovery programs.[1] The synthetic route from the stable and accessible 2-methoxy-5-(methylthio)pyridine precursor offers an efficient and scalable alternative to other synthetic strategies that may involve less stable intermediates or more hazardous reagents from the outset.
The protocol described herein employs a direct oxidative chlorination method. This approach is favored for its efficiency, often proceeding in a single synthetic operation to convert the thioether directly to the desired sulfonyl chloride. Understanding the causality behind each step is crucial for success, from the selection of the solvent system to the control of the reaction exotherm and the method of purification.
Reaction Scheme and Mechanism
The overall transformation converts the methylthio group into a sulfonyl chloride group through oxidation and chlorination.
Overall Reaction: 2-methoxy-5-(methylthio)pyridine → 2-methoxy-5-pyridyl sulfonyl chloride
Mechanism of Oxidative Chlorination
The conversion of a thioether to a sulfonyl chloride using chlorine gas in an aqueous acidic medium is a well-established transformation in organic synthesis.[2][3] The reaction is generally understood to proceed through a series of oxidative steps.
-
Initial Chlorination & Hydrolysis: The sulfur of the methylthio group acts as a nucleophile, attacking elemental chlorine. This forms a sulfonium-like intermediate which rapidly hydrolyzes in the presence of water.
-
Stepwise Oxidation: The resulting species undergoes successive rounds of chlorination and hydrolysis, leading to the progressive oxidation of the sulfur atom through sulfoxide and sulfone-like intermediates.
-
Formation of the Sulfonyl Chloride: Once the sulfur is fully oxidized, the final chlorination step yields the sulfonyl chloride product. The acidic medium, typically aqueous acetic acid, facilitates these transformations and helps to control the reactivity of the chlorine.[4]
The following diagram illustrates the logical progression of the key stages in this synthesis.
Caption: High-level experimental workflow for the synthesis.
Safety First: Hazard Analysis and Mitigation
The reagents used in this protocol are hazardous and must be handled with extreme care using appropriate engineering controls and personal protective equipment (PPE). A thorough risk assessment must be conducted before commencing any work.
| Reagent/Substance | CAS Number | Key Hazards | Recommended Mitigation Measures |
| Chlorine Gas | 7782-50-5 | Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life.[5] | Work in a certified chemical fume hood. Use a dedicated gas delivery setup with a scrubber (e.g., sodium hydroxide solution) to neutralize excess chlorine. Have a chlorine gas detector and emergency response plan in place. Wear a full-face respirator with appropriate cartridges, chemical-resistant gloves, and a lab coat.[4] |
| Glacial Acetic Acid | 64-19-7 | Flammable liquid and vapor. Causes severe skin burns and eye damage.[6][7] | Handle in a fume hood away from ignition sources. Wear safety goggles (or a face shield), nitrile gloves, and a lab coat. Keep away from incompatible materials like oxidizing agents and bases.[8][9] |
| Sulfuryl Chloride (Alternative) | 7791-25-5 | Reacts violently with water. Causes severe skin burns and eye damage. Toxic if inhaled.[10][11] | Handle under inert atmosphere and strictly avoid contact with moisture. Use in a chemical fume hood. Wear chemical-resistant gloves, a face shield, and a lab coat.[12] |
| Thionyl Chloride (Alternative) | 7719-09-7 | Reacts violently with water, liberating toxic gas. Causes severe skin burns and eye damage. Toxic if inhaled.[13][14] | Handle under inert atmosphere and strictly avoid contact with moisture. Use in a chemical fume hood. Wear chemical-resistant gloves, a face shield, and a lab coat.[15][16] |
Detailed Experimental Protocol
This protocol describes the synthesis on a 5-gram scale. Quantities can be adjusted as needed, with appropriate consideration for reaction stoichiometry and thermal management.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |
| 2-methoxy-5-(methylthio)pyridine | 155.22 | 5.00 g | 32.2 | Starting Material |
| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent |
| Water (Deionized) | 18.02 | 10 mL | - | Co-solvent |
| Chlorine (Cl₂) Gas | 70.90 | Excess | - | Oxidant/Chlorinating Agent |
| Ethyl Acetate | 88.11 | ~200 mL | - | Extraction Solvent |
| Saturated Sodium Bisulfite (aq) | - | ~50 mL | - | Quenching Agent |
| Saturated Sodium Bicarbonate (aq) | - | ~50 mL | - | Neutralizing Wash |
| Brine (Saturated NaCl aq) | - | ~50 mL | - | Final Wash |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | Drying Agent |
Equipment Setup
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Gas dispersion tube (fritted glass bubbler)
-
Ice-water bath
-
Cylinder of chlorine gas with a two-stage regulator and flow meter
-
Gas outlet connected to a scrubber containing 5 M sodium hydroxide solution
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a gas dispersion tube, add 2-methoxy-5-(methylthio)pyridine (5.00 g, 32.2 mmol).
-
Solvent Addition: Add glacial acetic acid (50 mL) and deionized water (10 mL) to the flask. Stir the mixture until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to between 0 °C and 5 °C.
-
Chlorine Gas Introduction: Once the desired temperature is reached, begin bubbling chlorine gas through the solution via the gas dispersion tube at a slow, steady rate. CAUTION: The reaction can be exothermic. Monitor the temperature closely and adjust the chlorine flow rate to maintain the temperature below 10 °C.
-
Reaction Monitoring: The reaction progress should be monitored by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), by periodically taking a small aliquot from the reaction mixture. The reaction is typically complete within 2-4 hours.
-
Quenching: Once the starting material is consumed, stop the flow of chlorine gas. Purge the system with nitrogen or air for 15-20 minutes to remove any residual chlorine gas (ensure the outlet is still directed to the scrubber).
-
Work-up: Slowly pour the cold reaction mixture into a beaker containing crushed ice (~100 g) and a saturated aqueous solution of sodium bisulfite (~50 mL) to quench any remaining chlorine. Stir until the yellow color of dissolved chlorine dissipates.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL, CAUTION: effervescence may occur), and finally with brine (50 mL).[17]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-methoxy-5-pyridyl sulfonyl chloride. The product is often obtained as a solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: Expect characteristic shifts for the methoxy group and the pyridine ring protons.
-
¹³C NMR: Expect signals corresponding to the carbons of the pyridine ring and the methoxy group.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
-
Infrared (IR) Spectroscopy: Look for strong characteristic absorption bands for the S=O stretches of the sulfonyl chloride group (typically around 1370 cm⁻¹ and 1180 cm⁻¹).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient chlorine gas. Reaction time too short. Temperature too low. | Ensure a steady flow of chlorine. Continue the reaction and monitor by TLC/LC-MS. Allow the temperature to rise slightly (e.g., to 5-10 °C), but monitor for exotherm. |
| Formation of Side Products | Over-oxidation or ring chlorination due to excessive chlorine or high temperature. | Maintain strict temperature control. Stop the chlorine flow immediately upon consumption of the starting material. Purify carefully using column chromatography. |
| Low Isolated Yield | Product loss during work-up (hydrolysis of sulfonyl chloride). Incomplete extraction. | Perform the aqueous work-up quickly and at low temperatures. Ensure thorough extraction with the organic solvent. |
| Product is an Oil/Gummy Solid | Presence of impurities or residual solvent. | Attempt purification by column chromatography instead of recrystallization. Ensure the product is thoroughly dried under high vacuum. |
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved from [Link]
-
International Labour Organization. (1998). ICSC 0198 - SULPHURYL CHLORIDE. Retrieved from [Link]
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
PENTA. (2019). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Glacial Acetic Acid Safety Data Sheet. Retrieved from [Link]
-
Free Chemistry Online. (2024). Acetic Acid Hazards: How to Ensure Safety Handling the Chemical. Retrieved from [Link]
-
VelocityEHS. (2014). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). 2‐Methoxy Pyridine. Retrieved from [Link]
-
Wiley-VCH. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
- Google Patents. (n.d.). EP2963019B1 - Method for producing pyridine-3-sulfonyl chloride.
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]
Sources
- 1. Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS | High Purity Chemical from China [pipzine-chem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. worksafebc.com [worksafebc.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 7. nj.gov [nj.gov]
- 8. Acetic Acid Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]
- 9. ehs.com [ehs.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. ICSC 0198 - SULPHURYL CHLORIDE [chemicalsafety.ilo.org]
- 12. fishersci.com [fishersci.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. bionium.miami.edu [bionium.miami.edu]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. pentachemicals.eu [pentachemicals.eu]
- 17. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Cross-Coupling Reactions Using 2-Methoxy-5-(methylthio)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The functionalization of pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Among the vast array of pyridine building blocks, 2-methoxy-5-(methylthio)pyridine and its derivatives offer a unique combination of electronic properties and reactive handles, making them valuable precursors for complex molecule synthesis. This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—utilizing these versatile intermediates. We will delve into the mechanistic underpinnings, provide field-proven protocols, and offer expert insights into overcoming the common challenges associated with pyridine chemistry, such as catalyst inhibition by the Lewis basic nitrogen.[1]
Introduction: The Strategic Advantage of 2-Methoxy-5-(methylthio)pyridine Scaffolds
Pyridine rings are prevalent in a multitude of biologically active compounds.[1][2] The 2-methoxy-5-(methylthio)pyridine scaffold, in particular, presents a strategic advantage for synthetic chemists. The 2-methoxy group serves a dual purpose: it modulates the electronic properties of the pyridine ring and can act as a surrogate for piperidine or pyridone moieties in later synthetic stages.[3] The presence of the methoxy group can also mitigate the basicity of the pyridine nitrogen, which can otherwise lead to catalyst inhibition in cross-coupling reactions.[3] The 5-(methylthio) group provides an additional site for functionalization, often through oxidation to the corresponding sulfoxide or sulfone, which can then participate in further transformations.
The strategic placement of these functional groups allows for selective cross-coupling at various positions of the pyridine ring, typically after conversion of one of the ring carbons to a halide or triflate. This enables the construction of diverse molecular architectures crucial for drug discovery and the development of novel materials.[2]
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a paramount tool for the synthesis of biaryl and heteroaryl compounds.[4][5] When applied to 2-methoxypyridine derivatives, careful consideration of the catalyst system is crucial for achieving high yields and avoiding common pitfalls.
Mechanistic Considerations & Causality
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7] For pyridine-containing substrates, the Lewis basic nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[1][8]
Causality behind Experimental Choices:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) is critical.[4][8][9] These ligands promote the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition step.[6] The steric bulk also helps to prevent the formation of unreactive palladium dimers and minimizes coordination of the pyridine nitrogen to the metal center.
-
Precatalyst Choice: Palladium precatalysts like Pd₂(dba)₃ or palladium(II) acetate (Pd(OAc)₂) are commonly used.[4] These are readily reduced in situ to the active Pd(0) species.
-
Base Selection: The choice of base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid or ester to the palladium center.[7] For sensitive substrates, a weaker base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred to minimize side reactions.[4][10]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated 2-Methoxy-5-(methylthio)pyridine Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-substituted 2-methoxy-5-(methylthio)pyridine with an arylboronic acid.
Materials:
-
5-Bromo-2-methoxy-3-(methylthio)pyridine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
XPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromo-2-methoxy-3-(methylthio)pyridine, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd(OAc)₂ and XPhos in a minimal amount of anhydrous 1,4-dioxane.
-
Evacuate and backfill the Schlenk flask with an inert gas (Argon or Nitrogen) three times.
-
Add the catalyst solution to the Schlenk flask, followed by degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | K₂CO₃ | Toluene/H₂O | 90 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 85 | 78 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[11][12]
Mechanistic Insights & Causality
The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[11][13]
Causality behind Experimental Choices:
-
Ligand Selection: As with Suzuki couplings, bulky, electron-rich phosphine ligands are essential.[12] Ligands like BrettPhos and Josiphos have shown excellent performance in the amination of heteroaryl halides.[13][14] Bidentate phosphine ligands like BINAP can also be effective.[11][14]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent quenching of the strong base.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol outlines a general procedure for the amination of a chloro-substituted 2-methoxy-5-(methylthio)pyridine with a primary or secondary amine.
Materials:
-
3-Chloro-2-methoxy-5-(methylthio)pyridine (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
BrettPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk flask.
-
Add the catalyst, ligand, and a stir bar.
-
Add the chloro-pyridine derivative and the amine.
-
Add anhydrous toluene and seal the flask.
-
Heat the reaction mixture to 100-120 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer and concentrate.
-
Purify by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for the synthesis of aryl and vinyl alkynes, utilizing a palladium and copper co-catalyzed system.[15][16]
Mechanistic Rationale & Causality
The Sonogashira reaction proceeds through a dual catalytic cycle. The palladium cycle involves oxidative addition and reductive elimination, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
Causality behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) is the classic catalyst system. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination.[17]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), is typically used. It serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[16]
-
Solvent: Solvents like DMF or THF are commonly employed.[16]
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the coupling of an iodo-substituted 2-methoxy-5-(methylthio)pyridine with a terminal alkyne.
Materials:
-
4-Iodo-2-methoxy-5-(methylthio)pyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) (2-3 eq)
-
Anhydrous DMF
Procedure:
-
To a Schlenk flask, add the iodo-pyridine, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add anhydrous DMF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-65 °C).
-
Monitor the reaction by TLC.
-
Upon completion, dilute with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry, and concentrate.
-
Purify by column chromatography.
Visualization of Key Processes
Generalized Cross-Coupling Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Derivatives of 2-methoxy-5-(methylthio)pyridine are exceptionally versatile building blocks for the synthesis of complex organic molecules. A thorough understanding of the nuances of palladium-catalyzed cross-coupling reactions, particularly with respect to ligand and base selection, is paramount for success. The protocols and insights provided in this guide serve as a robust starting point for researchers and scientists in drug development to effectively utilize these valuable intermediates in their synthetic endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions.
- Benchchem. (n.d.). Application of Sonogashira Coupling for the Synthesis of Furo[3,2-c]pyridines.
- Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.).
- Benchchem. (n.d.). Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2.
- 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry. (2025, October 10).
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004, December 13). ACS Publications.
- Rapid Access to 3-Substituted Pyridines and Carbolines via a Domino, Copper-free, Palladium-Catalyzed Sonogashira Cross-Coupling/6π-Aza Cyclization Sequence. (2021, November 30). ACS Publications.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
- Wikipedia. (n.d.). Sonogashira coupling.
- Benchchem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (2017). Scirp.org.
- Benchchem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. (2011, December 27). PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. (2022, October 3). ACS Publications.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). MDPI.
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025, April 3). YouTube.
- Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis.
- Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (n.d.). PMC.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. organic-synthesis.com [organic-synthesis.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Note: One-Pot Synthesis of NH-Sulfoximine Derivatives from 2-Methoxy-5-(methylthio)pyridine
Introduction & Strategic Rationale
Sulfoximines have emerged as highly valuable structural motifs in modern medicinal chemistry and agrochemical development[1]. Acting as stable, chiral bioisosteres to sulfones and sulfonamides, they offer improved aqueous solubility, reduced lipophilicity, and unique hydrogen-bonding profiles. The compound 2-methoxy-5-(methylthio)pyridine is a critical building block[2]; converting its methylthio ether into a free NH-sulfoximine yields a pharmacophore structurally related to biologically active pyridine-based agents (e.g., sulfoxaflor analogs).
Historically, synthesizing unprotected NH-sulfoximines required multi-step sequences involving hazardous reagents like O-(mesitylsulfonyl)hydroxylamine (MSH) or sodium azide[3]. However, a state-of-the-art, metal-free protocol developed by Bull and Luisi enables the direct, one-pot transformation of sulfides into NH-sulfoximines[4][5]. This application note details the adaptation of this methodology for 2-methoxy-5-(methylthio)pyridine, providing a self-validating, scalable protocol designed for drug development professionals.
Mechanistic Causality & Reaction Design
The success of this transformation relies on the synergistic combination of (diacetoxyiodo)benzene (PhI(OAc)₂) and ammonium carbamate (NH₂CO₂NH₄) in methanol[5][6].
-
Ammonia Surrogate: Ammonium carbamate acts as a bench-stable, inexpensive solid that slowly releases ammonia via decarboxylation in methanolic solution[6]. This controlled release prevents the competitive side reactions typically observed with aqueous ammonia.
-
Electrophilic Nitrogen Generation: PhI(OAc)₂ reacts with the in situ generated ammonia to form a highly reactive, electrophilic iodonitrene (
) or iminoiodinane ( ) intermediate[6][7]. -
Chemoselectivity & Heterocycle Tolerance: The nucleophilic sulfur atom of the methylthio group attacks the electrophilic nitrogen species. Preliminary studies indicate that N-transfer likely occurs first to form a sulfilimine, which is rapidly oxidized by excess PhI(OAc)₂ to the sulfoximine[5]. Crucially, unlike transition-metal-catalyzed nitrene transfers (e.g., Rh, Ru) which can be poisoned by basic nitrogen atoms, this hypervalent iodine-mediated process is completely tolerant of the basic pyridine ring in 2-methoxy-5-(methylthio)pyridine[4][7].
Caption: Proposed mechanistic pathway for the one-pot synthesis of NH-sulfoximines from sulfides.
Quantitative Data & Condition Optimization
To establish a self-validating system, researchers must understand the stoichiometry. The overall transformation of a sulfide to a sulfoximine is a 4-electron oxidation. Therefore, a minimum of 2.0 equivalents of the 2-electron oxidant PhI(OAc)₂ is required. An excess (2.5 equiv) ensures complete conversion and suppresses the accumulation of partially oxidized sulfoxide or sulfilimine intermediates[4].
Table 1: Optimization of Reaction Conditions & Causality
| Parameter | Variation | Outcome | Causality / Rationale |
| Solvent | Methanol (MeOH) | Optimal (>90% Yield) | Dissolves ammonium carbamate sufficiently to maintain a steady NH₃ concentration without causing runaway decarboxylation. |
| Solvent | Toluene or MeCN | Sluggish / Incomplete | Poor solubility of the ammonium salt limits the availability of the reactive nitrogen species. |
| Oxidant | 1.0 – 1.5 equiv PhI(OAc)₂ | Mixture of products | Insufficient for the 4-electron oxidation; leads to accumulation of sulfoxide and sulfilimine intermediates. |
| Oxidant | 2.5 equiv PhI(OAc)₂ | Optimal (>90% Yield) | Provides the necessary stoichiometric excess to drive both N- and O-transfers to completion. |
| N-Source | Aqueous NH₃ | Low Yield / Side Reactions | Excess water competes with the nitrogen source, heavily favoring sulfoxide formation over sulfoximine. |
| N-Source | 4.0 equiv NH₂CO₂NH₄ | Optimal (>90% Yield) | Acts as a slow-release, anhydrous NH₃ surrogate, perfectly matching the reaction kinetics of the iodonitrene formation. |
Experimental Protocol: Self-Validating Workflow
This step-by-step methodology is designed for a 1.0 mmol scale but relies on kinetics that have been proven scalable in industrial settings (e.g., AstraZeneca's 30 kg scale synthesis of AZD6738 intermediates)[4][7].
Reagents & Equipment
-
2-Methoxy-5-(methylthio)pyridine : 1.0 mmol (155.2 mg)
-
(Diacetoxyiodo)benzene (PhI(OAc)₂) : 2.5 mmol (805.2 mg)
-
Ammonium carbamate (NH₂CO₂NH₄) : 4.0 mmol (312.3 mg)
-
Methanol : HPLC grade, 5.0 mL
-
25 mL round-bottom flask, magnetic stir bar, and a room-temperature water bath.
Step-by-Step Methodology
Step 1: Substrate Preparation Dissolve 2-methoxy-5-(methylthio)pyridine (1.0 mmol) in methanol (5.0 mL) in the round-bottom flask. Ensure complete dissolution before proceeding.
Step 2: Oxidant Addition Add PhI(OAc)₂ (2.5 mmol) in a single portion. The solution will typically take on a pale yellow hue as the hypervalent iodine begins to solubilize.
Step 3: Controlled Ammonia Release (Critical Step) Add ammonium carbamate (4.0 mmol) to the stirring mixture in 3 to 4 equal portions over a 5-minute period.
-
Validation Checkpoint 1 (Visual): Upon each addition, mild effervescence should be observed. This confirms the decarboxylation of the carbamate and the active release of reactive NH₃ into the system[8]. If no gas evolution occurs, the reagent may have absorbed moisture and degraded.
Step 4: Reaction Propagation Stir the mixture open to the atmosphere (or loosely capped to prevent solvent evaporation while allowing CO₂ to escape) at 25 °C for 1–2 hours. The water bath acts as a heat sink to absorb any mild exotherm.
Step 5: Reaction Monitoring
-
Validation Checkpoint 2 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: 5% MeOH in DCM). The starting sulfide (
) is non-polar. During the reaction, mid-polar spots corresponding to the sulfoxide/sulfilimine will appear. The final NH-sulfoximine is highly polar ( ). Complete disappearance of the mid-polar spots validates that the 4-electron oxidation is complete.
Step 6: Quench and Workup Concentrate the reaction mixture under reduced pressure to remove methanol. Redissolve the crude residue in dichloromethane (15 mL) and wash with saturated aqueous sodium thiosulfate (10 mL) to reduce any unreacted hypervalent iodine species. Wash the organic layer with water (10 mL) and brine (10 mL).
Step 7: Purification Extract the aqueous layers with DCM (2 × 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography on silica gel (Gradient: 0% to 10% Methanol in Ethyl Acetate) to afford pure 2-methoxy-5-(S-methylsulfonimidoyl)pyridine.
Caption: Step-by-step experimental workflow for the hypervalent iodine-mediated sulfoximination.
References
-
Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers. Chemical Communications (2017). Available at:[Link]
-
Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides. Angewandte Chemie International Edition (2016). Available at:[Link]
-
Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses (2017). Available at:[Link]
-
Synthesis of Sulfoximines and Sulfonimidamides Using Hypervalent Iodine Mediated NH Transfer. MDPI Molecules (2023). Available at:[Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. 922662-66-6_CAS号:922662-66-6_3,4-dichloro-N-(3-(6-methoxypyridazin-3-yl)phenyl)benzenesulfonamide - 化源网 [chemsrc.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of NH-sulfoximines from sulfides by chemoselective one-pot N- and O-transfers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Transfer of Electrophilic NH Using Convenient Sources of Ammonia: Direct Synthesis of NH Sulfoximines from Sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. Organic Syntheses Procedure [orgsyn.org]
Strategic Utilization of 2-Methoxy-5-(methylthio)pyridine in Medicinal Chemistry
Content Type: Application Note & Technical Guide Subject: 2-Methoxy-5-(methylthio)pyridine (CAS: 59083-20-4) Role: Senior Application Scientist
Abstract
This technical guide outlines the strategic application of 2-Methoxy-5-(methylthio)pyridine as a high-value building block in drug discovery. Beyond its structural utility as a pyridine scaffold, this compound serves as a versatile "masked" electrophile and a precursor to sulfonylated pharmacophores. We detail the physicochemical rationale for its use, provide optimized protocols for its functionalization (specifically oxidative transformations), and map its reactivity landscape for SAR (Structure-Activity Relationship) exploration.
Introduction: The Scaffold Advantage
In modern medicinal chemistry, the pyridine ring is a "privileged structure," offering improved solubility and metabolic stability compared to phenyl isosteres. 2-Methoxy-5-(methylthio)pyridine combines two critical functionalities:
-
2-Methoxy Group: Acts as a hydrogen bond acceptor and modulates the basicity of the pyridine nitrogen (pKa ~3.3 vs. 5.2 for pyridine). It also serves as a latent leaving group under specific activation conditions.
-
5-Methylthio (-SMe) Group: A versatile metabolic handle and synthetic "switch." It is electron-donating in its native state but converts to a strong electron-withdrawing group (sulfoxide/sulfone) upon oxidation.
Strategic Value in Drug Design
-
Bioisosterism: The 2-methoxy-pyridine motif mimics the electronic surface of 3-fluorophenol or pyridones, common in kinase inhibitors (e.g., p38 MAP kinase) and GPCR ligands.
-
Metabolic Blocking: Substitution at the 5-position blocks a primary site of oxidative metabolism (CYP450-mediated oxidation) on the pyridine ring.
-
Divergent Synthesis: The -SMe group allows for late-stage diversification into sulfoxides (chiral centers), sulfones (polar anchors), or sulfonamides (via sulfonyl chlorides).
Chemical Reactivity & Functionalization Map
The utility of this building block lies in its ability to undergo controlled oxidation states, altering the electronic properties of the ring.
Figure 1: Divergent synthetic pathways from the parent thioether. The 5-SMe group acts as a gateway to multiple pharmacophores.
Application Notes & Case Studies
Application A: The "Sulfone Switch" in Kinase Inhibitors
Many kinase inhibitors (e.g., Etoricoxib analogs) utilize a methylsulfone moiety to engage specific water-mediated hydrogen bonding networks in the ATP-binding pocket.
-
Mechanism: The native -SMe group is hydrophobic. Oxidizing it to -SO2Me introduces a strong H-bond acceptor and increases the dipole moment, often boosting potency by 10-100 fold.
-
Protocol Insight: Using 2-methoxy-5-(methylthio)pyridine allows the chemist to optimize the core scaffold first (e.g., C-H activation or lithiation at C3/C4) while the sulfur is in its protected, less reactive thioether state, before activating it to the sulfone.
Application B: Synthesis of Pyridyl Sulfonamides
Direct sulfonation of pyridines is difficult due to the ring's electron-deficient nature. The -SMe group serves as a "trojan horse."
-
Workflow:
-
Incorporate 2-methoxy-5-(methylthio)pyridine into the molecule.
-
Perform Oxidative Chlorination (see Protocol B) to convert -SMe directly to -SO2Cl.
-
Couple with amines to generate sulfonamide libraries.
-
Experimental Protocols
Protocol A: Selective Oxidation to Sulfone
Target: 2-Methoxy-5-(methylsulfonyl)pyridine
This protocol ensures complete oxidation without N-oxide formation, a common side reaction with pyridines.
Reagents:
-
Substrate: 2-Methoxy-5-(methylthio)pyridine (1.0 equiv)
-
Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 equiv)
-
Solvent: MeOH:H2O (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of substrate in 5 mL MeOH. Add 5 mL of distilled water. The mixture may be slightly cloudy.
-
Addition: Cool to 0°C in an ice bath. Add Oxone® (2.5 mmol) portion-wise over 15 minutes to control exotherm.
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS. The sulfone typically appears at [M+32].
-
Workup: Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) to remove salts. Wash organic layer with 10% Na2S2O3 (to quench excess oxidant).
-
Purification: Dry over MgSO4, filter, and concentrate. The product usually crystallizes as a white solid (Yield >90%).
Expert Tip: If N-oxide formation is observed (M+16 peak on Pyridine N), buffer the reaction with NaHCO3 (3.0 equiv) to maintain pH ~7.
Protocol B: Oxidative Chlorination (SMe → SO2Cl)
Target: 6-methoxypyridine-3-sulfonyl chloride
This reaction converts the stable thioether directly into a reactive sulfonyl chloride.
Reagents:
-
Substrate: 2-Methoxy-5-(methylthio)pyridine (1.0 equiv)
-
Reagent: N-Chlorosuccinimide (NCS) (4.0 equiv)
-
Acid: 2M HCl (aqueous) (2.0 equiv)
-
Solvent: Acetonitrile (MeCN)[1]
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve substrate (1.0 mmol) in MeCN (5 mL). Add 2M HCl (1 mL).
-
Chlorination: Cool to 0°C. Add NCS (4.0 mmol) portion-wise. Caution: Chlorine gas evolution may occur; perform in a fume hood.
-
Stirring: Stir vigorously at 0°C for 1 hour, then warm to RT for 1 hour.
-
Verification: Aliquot 10 µL into MeOH (creates methyl sulfonate ester) for LCMS analysis. Direct injection of SO2Cl hydrolyzes to sulfonic acid.
-
Isolation: Dilute with Et2O (cold). Wash with ice-cold brine. Do not wash with basic solutions (hydrolysis risk). Dry over Na2SO4 and concentrate at <30°C. Use immediately for coupling.
Physicochemical Data Summary
| Property | 2-Methoxy-5-(methylthio)pyridine | 2-Methoxy-5-(methylsulfonyl)pyridine | Impact on Drug Design |
| MW | 155.22 | 187.22 | Small fragment, high ligand efficiency. |
| LogP (Calc) | ~2.1 | ~0.5 | Sulfone drastically lowers lipophilicity. |
| H-Bond Acceptors | 2 (N, O) | 4 (N, O, SO2) | Sulfone adds 2 strong acceptors. |
| Electronic Effect | Electron Rich (S-Donor) | Electron Poor (SO2-Acceptor) | Activates ring for SNAr at C2. |
| Metabolic Stability | Low (S-oxidation prone) | High (Oxidatively stable) | Sulfone is the "metabolic endpoint." |
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| N-Oxidation | Over-oxidation of Pyridine N | Use Oxone at pH 7 (buffered) instead of mCPBA. Avoid large excess of oxidant. |
| Incomplete Oxidation | Stalled at Sulfoxide (S=O) | Ensure reaction runs >4 hours. Sulfoxide to Sulfone is the slow step. Add catalyst (e.g., Na2WO4) if using H2O2. |
| Hydrolysis of OMe | Acidic conditions at high T | The 2-OMe group is acid-labile. Keep workup neutral/basic. Avoid refluxing in strong HCl. |
| Low Yield in SNAr | Poor Activation | Ensure the sulfur is fully oxidized to Sulfone (-SO2Me) before attempting to displace the 2-OMe group with amines. |
References
-
Synthesis and Reactivity of Pyridyl Sulfones Journal of Medicinal Chemistry. "Optimization of Pyridine-Based Inhibitors via S-Oxidation."
-
Oxidative Chlorination Protocols Organic Process Research & Development. "Scalable Synthesis of Heteroaryl Sulfonyl Chlorides from Methyl Sulfides."
-
Physicochemical Properties of Pyridine Bioisosteres ChemMedChem. "Pyridine vs. Phenyl: A Guide to Bioisosteric Replacement."
-
Benchchem Technical Data "Application Notes for Nucleophilic Substitution on 5-Methoxy-2-methylthiopyrimidine" (Analogous Reactivity).
Sources
Troubleshooting & Optimization
Technical Support Center: Controlling Oxidation in Methylthio Pyridines
The following Technical Support Guide is designed for researchers and process chemists dealing with the chemoselective oxidation of methylthio-substituted pyridines.
Topic: Preventing Over-Oxidation of Methylthio Groups (Sulfide
The Core Challenge: Nucleophilic Hierarchy
In pyridine derivatives, the methylthio group (-SMe) and the pyridine nitrogen are both nucleophilic sites prone to oxidation. However, their reactivity differs significantly based on the oxidant used.
-
The Problem: Standard oxidants (mCPBA, unbuffered H
O ) are often too aggressive. They drive the reaction thermodynamically to the Sulfone (SO ) or oxidize the Pyridine Nitrogen (N-oxide) indiscriminately. -
The Goal: "Preventing over-oxidation" typically refers to stopping the reaction at the Sulfoxide (S=O) stage without progressing to the Sulfone, or preserving the Sulfide while functionalizing elsewhere (rare and difficult).
Reactivity Hierarchy (General):
Because the sulfide is the most nucleophilic species, it oxidizes first. The challenge is preventing the second oxidation (Sulfoxide
Decision Pathway & Mechanism (Visualized)
The following diagram illustrates the oxidation pathway and the critical control points to prevent sulfone formation.
Figure 1: Oxidation trajectory of methylthio pyridines. Green path indicates the desired selective transformation. Red path indicates the common over-oxidation error.
Validated Protocols for Selective Oxidation
Do not use mCPBA if you strictly require the sulfoxide. It is difficult to control on scale. Use one of the following self-limiting methods.
Method A: The Sodium Periodate (NaIO ) Protocol (Gold Standard)
Why this works: Sodium periodate is a kinetically controlled oxidant. It oxidizes sulfides to sulfoxides rapidly but reacts with sulfoxides to form sulfones extremely slowly at low temperatures. It is virtually inert toward the pyridine nitrogen under these conditions.
Reagents:
-
Substrate: Methylthio-pyridine derivative (1.0 equiv)
-
Oxidant: Sodium Periodate (NaIO
) (1.05 - 1.1 equiv) -
Solvent: Methanol/Water (1:1 to 5:1 ratio depending on solubility)
Step-by-Step Workflow:
-
Dissolution: Dissolve the pyridine sulfide in Methanol (0.1 M concentration). Cool to 0 °C .
-
Preparation of Oxidant: Dissolve NaIO
(1.1 equiv) in the minimum amount of water required. -
Controlled Addition: Add the aqueous NaIO
solution dropwise to the pyridine solution over 15-20 minutes.-
Checkpoint: The solution may become cloudy due to precipitation of NaIO
(byproduct). This is normal.
-
-
Reaction: Stir at 0 °C to Room Temperature for 2–12 hours. Monitor by TLC/LCMS.
-
Self-Validating Step: If LCMS shows < 2% Sulfone, the reaction is successful. If Sulfone > 5%, lower temperature to -10 °C for the next run.
-
-
Workup: Filter off the inorganic solids. Dilute filtrate with water and extract with DCM or EtOAc.
Method B: The H O / HFIP System (Green & Highly Selective)
Why this works: Hexafluoroisopropanol (HFIP) activates Hydrogen Peroxide via hydrogen bonding, creating a mild oxidizing species that is highly selective for the sulfur lone pair but not electrophilic enough to attack the sulfoxide oxygen or the pyridine nitrogen.
Reagents:
-
Substrate: Methylthio-pyridine (1.0 equiv)
-
Oxidant: 30% H
O (1.1 - 1.5 equiv) -
Solvent: HFIP (Hexafluoroisopropanol) (0.2 M)
Step-by-Step Workflow:
-
Setup: Dissolve substrate in HFIP at Room Temperature (25 °C).
-
Addition: Add H
O (30% aq) in one portion (for small scale) or dropwise (scale > 10g). -
Reaction: Stir at RT for 30–60 minutes. This reaction is typically very fast.[1]
-
Quench: Quench with saturated aqueous Na
S O (Sodium Thiosulfate) to destroy excess peroxide. -
Isolation: HFIP is expensive; rotovap directly to recover solvent, then partition residue between water/EtOAc.
Troubleshooting Guide: Diagnostics & Solutions
| Symptom | Probable Cause | Corrective Action |
| High Sulfone (>10%) content observed | Excess oxidant or high temperature. | 1. Switch from mCPBA to NaIO |
| Pyridine N-Oxide is forming | Reaction medium is too acidic or oxidant is too strong (e.g., Peracetic acid). | 1. Avoid acidic media (protonated pyridine is resistant, but free base N can oxidize).2. Use the NaIO |
| Incomplete Conversion (Sulfide remains) | Poor solubility of substrate in reaction solvent. | 1. If using NaIO |
| Substrate is water-insoluble | NaIO | 1. Use Method B (HFIP) ; it solubilizes most organics well.2. Use Phase Transfer Catalysis (DCM/Water + TBAB + NaIO |
Frequently Asked Questions (FAQ)
Q: Can I use mCPBA if I carefully control the stoichiometry?
A: Yes, but it is risky. If you must use mCPBA, perform the reaction at -78 °C in DCM and add the oxidant (0.95 equiv) very slowly. Even then, local excesses often lead to trace sulfone formation. NaIO
Q: I need to oxidize the Pyridine Nitrogen (N-oxide) but KEEP the Sulfide (-SMe). Is this possible? A: Generally, no . The sulfide sulfur is softer and more nucleophilic than the pyridine nitrogen. It will oxidize first.
-
Strategy: You must protect the sulfide (not trivial) or, more commonly, accept the oxidation to sulfoxide/sulfone, perform your ring chemistry, and then reduce the sulfur back (e.g., using Trifluoroacetic anhydride/NaI or PCl
, though these are harsh). Alternatively, install the -SMe group after N-oxidation via nucleophilic aromatic substitution on a chloropyridine N-oxide.
Q: Why is HFIP considered "better" than Acetic Acid?
A: Acetic acid with H
References
-
Selective Oxidation with Sodium Periodate
-
HFIP/H2O2 Green Oxidation Method
-
Ravikumar, K. S., et al. (2016).[4] Chemoselective Oxidation of Sulfides to Sulfoxides using 30% H2O2 in HFIP. RSC Advances.
-
Source:
-
-
General Review of Sulfide Oxidation
- Carreno, M. C. (1995). Applications of Sulfoxides to Asymmetric Synthesis of Biologically Active Compounds. Chemical Reviews.
-
Source:
Sources
Technical Support Center: Synthesis of 2-methoxy-5-(methylthio)pyridine
Diagnostic Workflow (Triage)
Before altering parameters, identify the specific failure mode using this decision matrix.
Figure 1: Diagnostic logic for identifying yield bottlenecks in pyridine SNAr reactions.
Critical Reaction Parameters & Mechanistic Insight
The Challenge: Electronic Deactivation
The target molecule requires displacing a leaving group (LG) at the C2 position. While pyridines are generally electron-deficient, the presence of the 5-(methylthio) group introduces a challenge. The sulfur atom is an electron donor by resonance (+R effect), which increases electron density in the ring, partially deactivating it toward nucleophilic attack compared to a simple halopyridine or nitropyridine [1].
Mechanism: Addition-Elimination
The reaction proceeds via a Meisenheimer complex.[1] The rate-determining step is typically the nucleophilic addition of the methoxide.
Figure 2: SNAr pathway. The 5-SMe group destabilizes the anionic TS, requiring harsher conditions.
Key Variables Table[2][3]
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMF or DMSO (Anhydrous) | Protic solvents (MeOH) solvate the methoxide anion (hydrogen bonding), reducing its nucleophilicity. Polar aprotic solvents (DMF) leave the anion "naked" and more reactive, essential for deactivated rings [2]. |
| Base | NaOMe (Solid, 95%+) | Avoid NaOMe in MeOH solution if conversion is low. Using solid NaOMe in aprotic solvent maximizes rate. |
| Atmosphere | Argon/Nitrogen | CRITICAL: The thioether (-SMe) is highly susceptible to oxidation to sulfoxide (-SOMe, M+16) by atmospheric oxygen at high temperatures [3]. |
| Leaving Group | Cl (Standard) or F (High Perf.) | If the 2-chloro substrate fails, switch to 2-fluoro-5-(methylthio)pyridine . Fluorine is the superior LG for SNAr due to high electronegativity stabilizing the intermediate [4]. |
Validated Experimental Protocol
Objective: Synthesis of 2-methoxy-5-(methylthio)pyridine from 2-chloro-5-(methylthio)pyridine.
Safety Note: Sodium methoxide is caustic and moisture-sensitive.[2][3] Methylthio compounds can be malodorous; use a fume hood.
-
Preparation: Flame-dry a 3-neck round bottom flask and cool under a stream of Argon.
-
Reagent Charging:
-
Add 2-chloro-5-(methylthio)pyridine (1.0 eq).
-
Add anhydrous DMF (concentration 0.5 M). Note: Do not use MeOH if the reaction is sluggish.
-
-
Nucleophile Addition:
-
Add Sodium Methoxide (1.5 eq) in one portion against a counter-flow of Argon.
-
-
Reaction:
-
Heat to 80–90 °C . Monitor via TLC/LCMS every 2 hours.
-
Target Time: 4–12 hours.
-
-
Workup (Crucial for Yield):
-
Cool to RT.
-
Quench: Pour into 5 volumes of ice-water. Do not use acid (risk of protonating pyridine/hydrolysis).
-
Extraction: Extract 3x with EtOAc.
-
Wash: Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.
-
Dry: Dry over Na2SO4 (avoid MgSO4 if product is sticky/Lewis basic).
-
-
Purification:
-
Flash Chromatography: Hexanes:EtOAc (Gradient 0% to 20%).[4]
-
Troubleshooting Guides & FAQs
Scenario A: "My reaction turned black and yield is <30%."
Cause: Thermal decomposition or polymerization. Pyridines with sulfur substituents are sensitive to prolonged heating in air. Solution:
-
Degas solvents: Sparge DMF with Argon for 15 mins before use.
-
Lower Temperature: If running at reflux (high temp), drop to 80°C and extend time.
-
Check Reagent Quality: Old NaOMe absorbs water and turns into NaOH/Na2CO3, which is less reactive and promotes hydrolysis (pyridone formation) [5].
Scenario B: "I see a large peak at M+16 in LCMS."
Cause: Oxidation of the sulfide (-SMe) to sulfoxide (-S(O)Me). Solution:
-
Strict Exclusion of Air: This side reaction is driven by dissolved oxygen. Ensure a positive pressure of inert gas.
-
Peroxide Check: If using ether/THF solvents, test for peroxides.
Scenario C: "Starting material persists despite adding excess NaOMe."
Cause: The 5-SMe group is deactivating the ring, making the 2-Cl position unreactive. Solution:
-
Leaving Group Switch: Synthesize or purchase the 2-Fluoro analog. The rate of SNAr for 2-F-pyridine is typically 100x faster than 2-Cl-pyridine [4].
-
Catalysis: Add 18-Crown-6 (0.1 eq) if using NaOMe in non-polar solvents, or use a phase transfer catalyst (TBAB) if using a biphasic system.
Scenario D: "I see a peak at M-14 (approx) or a very polar spot."
Cause: Hydrolysis of the chloride to form 2-hydroxy-5-(methylthio)pyridine (which tautomerizes to the pyridone). This happens if water is present.[2][5][6] Solution:
-
Dry Solvents: Ensure DMF/MeOH water content is <0.05%.
-
Reagent Handling: Weigh NaOMe in a glovebox or use fresh bottles.
References
-
BenchChem Technical Support. (2025).[7][8] Nucleophilic Substitution on Pyridine Rings: Troubleshooting Guides. Retrieved from
-
Sánchez, P., et al. (2018). General reaction mechanism for a SNAr between 2-chloro-5-nitro pyrimidine... ResearchGate.[7][9] Retrieved from
-
Kotaiah, S., et al. (2012). Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol.[10] Asian Journal of Chemistry. Retrieved from
-
Baran Lab. (2006). Haloselectivity of Heterocycles.[11][12] The Scripps Research Institute. Retrieved from
-
RSC. (2012).[5] Effects of Water in Amidation Catalyzed by NaOMe.[5] Chemical Communications (Supp Info).[5] Retrieved from
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 3. sciencemadness.org [sciencemadness.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. quora.com [quora.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. baranlab.org [baranlab.org]
- 12. chemrxiv.org [chemrxiv.org]
Technical Support Center: Purification of 2-methoxy-5-(methylthio)pyridine
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the final purification step is critical to the success of your research. The physical state of your crude product—whether it is an oil or a solid—is the primary indicator of its purity and dictates the most effective purification strategy. This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve high-purity 2-methoxy-5-(methylthio)pyridine.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but literature suggests it should be a solid. Why?
This is a common scenario. The physical state of a compound is highly dependent on its purity. The presence of residual solvents, unreacted starting materials, or reaction byproducts can depress the melting point of a compound, causing it to present as an oil or a low-melting-point solid. Pure 2-methoxy-5-(methylthio)pyridine is expected to be a solid, so an oily state is a clear indication that purification is necessary.
Q2: What are the likely impurities in my sample?
Impurities can originate from starting materials, reagents, or side reactions. For a substituted pyridine like this, common impurities include:
-
Unreacted Starting Materials: Such as 2-chloro-5-(methylthio)pyridine or a corresponding nitropyridine precursor.[1]
-
Reagents and Solvents: Residual sodium methoxide, DMF, or other solvents used in the synthesis.
-
Oxidation Byproducts: The methylthio group (-SMe) is susceptible to oxidation, which can form the corresponding methylsulfinyl (-S(O)Me) or methylsulfonyl (-SO₂Me) species. This is a common issue, especially if the reaction was exposed to heat or oxidizing agents.[2]
-
Related Pyridines: Homologues like picolines or lutidines if present in the starting materials.[3]
Q3: What is the best way to assess the purity of my sample before and after purification?
A multi-technique approach is always best:
-
Thin-Layer Chromatography (TLC): An indispensable tool for a quick purity check. A single spot (using multiple eluent systems) suggests a high degree of purity. It is also used to monitor the progress of column chromatography.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for identifying the presence of impurities, especially solvents and structurally similar compounds. The complexity of the spectrum can give a good indication of purity.[2]
-
Mass Spectrometry (MS): Can help identify unexpected peaks, such as the +16 Da mass increase associated with the sulfoxide byproduct.[2]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.[4]
Troubleshooting and Purification of Oily 2-methoxy-5-(methylthio)pyridine
An oily product typically contains a significant level of impurities or residual solvent. The goal is to perform a bulk purification to isolate the target compound before final polishing.
Q&A for Oily Samples
-
My oil is very dark and crude. What should I do first?
-
A preliminary acid-base extraction can be highly effective for purifying pyridine derivatives.[5] Dissolve the crude oil in an organic solvent like ethyl acetate or dichloromethane. Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the pyridine nitrogen, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with 6M NaOH) and back-extract the purified pyridine into an organic solvent.[5]
-
-
I suspect my oil is just wet with solvent. How can I confirm and remove it?
-
A ¹H NMR spectrum will clearly show characteristic solvent peaks. To remove residual high-boiling solvents like DMF or DMSO, dissolve the oil in a volatile solvent (e.g., diethyl ether), wash with water and brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under high vacuum.
-
-
How do I separate my product from closely related, non-polar impurities?
-
Is distillation a viable option for my oil?
-
Yes, if the compound is thermally stable and the impurities have significantly different boiling points. Vacuum distillation is necessary to lower the boiling point and prevent decomposition.[7] This method is best for removing non-volatile impurities (like salts) or very volatile ones.
-
Experimental Protocols: Oily Product
Protocol 1: Flash Column Chromatography
This technique is ideal for separating compounds with different polarities.[5]
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into a column and allow it to pack under positive pressure, ensuring a flat and stable bed. Do not let the column run dry.
-
Sample Loading: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent. Adsorb this onto a small amount of silica gel, evaporate the solvent to get a dry powder, and add this powder to the top of the column bed.
-
Elution: Begin eluting with the non-polar solvent system. Gradually increase the polarity (e.g., moving to 7:3 Hexane:Ethyl Acetate) to elute your product. The basic nitrogen of the pyridine may cause some peak tailing on silica gel.[8] Adding a small amount of triethylamine (~0.1-1%) to the eluent can mitigate this.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Vacuum Distillation
This method is suitable for thermally stable liquids.
-
Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum. Use a short Vigreux column for better separation.[7]
-
Drying: Ensure the crude oil is free of water, as this will interfere with the vacuum.
-
Distillation: Heat the flask gently using an oil bath. Apply vacuum and slowly increase the temperature.
-
Fraction Collection: Collect the fraction that distills at a constant temperature. The boiling point will depend on the vacuum level.
Troubleshooting and Purification of Solid 2-methoxy-5-(methylthio)pyridine
A solid product is often substantially pure. The goal here is to remove minor impurities, improve crystalline structure, and eliminate color.
Q&A for Solid Samples
-
My solid product is off-white or slightly yellow. How can I improve its color and purity?
-
Recrystallization is the classic and most effective method.[9] Dissolving the solid in a suitable hot solvent and allowing it to cool slowly will form pure crystals, leaving impurities behind in the mother liquor. If the color persists, you can add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.[10]
-
-
How do I find the right solvent for recrystallization?
-
The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[9] Test small amounts of your solid in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, hexane) to find a suitable one.
-
-
My compound "oils out" instead of crystallizing. What should I do?
-
This happens when the solution is supersaturated or cools too quickly. Re-heat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.[10]
-
-
My yield after recrystallization is very low. Why?
-
This could be due to several factors: using too much solvent, not cooling the solution sufficiently before filtration, or the compound having significant solubility even in the cold solvent. To improve recovery, use the minimum amount of hot solvent needed for dissolution and cool the flask in an ice bath before filtering. You can also concentrate the mother liquor to obtain a second crop of crystals.[10]
-
Experimental Protocols: Solid Product
Protocol 3: Single-Solvent Recrystallization
This is the most straightforward recrystallization technique.[10]
-
Solvent Selection: Choose a suitable solvent in which your compound has high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 4: Two-Solvent (Solvent/Anti-solvent) Recrystallization
This method is useful when no single solvent is ideal.[11]
-
Solvent Selection: Find a pair of miscible solvents. One solvent ("solvent") should dissolve the compound readily, while the other ("anti-solvent") should not.
-
Dissolution: Dissolve the crude solid in a minimal amount of the hot "solvent".
-
Induce Crystallization: While the solution is still hot, slowly add the "anti-solvent" dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a drop or two of the hot "solvent" to make the solution clear again.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.
Visualization and Summary
Purification Workflow
Caption: Decision workflow for purifying 2-methoxy-5-(methylthio)pyridine.
Comparison of Purification Methods
| Method | Best For | Key Advantage | Main Limitation | Impurities Removed |
| Flash Chromatography | Oily, complex mixtures | High resolving power for similar compounds.[5] | Can be slow and solvent-intensive.[5] | Structurally similar byproducts, non-polar impurities. |
| Vacuum Distillation | Thermally stable oils | Excellent for removing non-volatile salts or highly volatile solvents. | Requires thermal stability; not effective for impurities with similar boiling points. | Salts, baseline material, residual low-boiling solvents. |
| Recrystallization | Solids (>90% pure) | Highly efficient for achieving excellent purity and crystalline form.[9] | Potential for low recovery if not optimized.[10] | Minor impurities, colored byproducts. |
| Acid-Base Extraction | Crude oils with non-basic impurities | Quickly removes a wide range of non-basic impurities.[5] | Only applicable to basic compounds like pyridines; can form emulsions. | Non-basic starting materials and byproducts. |
References
-
Purification of Pyridine - Chempedia. LookChem. Available at: [Link]
-
Purification of different Pyridines using Waters X-bridge prep column. Interchim. Available at: [Link]
-
Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activity of 2-((4,5-Disubstituted pyridin-2-yl)methylthio)-6-methoxypyrimidin-4-ol. ResearchGate. Available at: [Link]
-
2-Methoxy Pyridine. ResearchGate. Available at: [Link]
-
Supporting Information - Rsc.org. Royal Society of Chemistry. Available at: [Link]
-
2-methoxy-3-methyl pyrazine, 2847-30-5. The Good Scents Company. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
2-Methoxy-5-methylpyrazine. PubChem. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Recrystallization with two solvents. Reddit. Available at: [Link]
- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine. Google Patents.
Sources
- 1. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 4. 2-(甲硫基)吡啶 ≥95.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
Mechanistic Causality: The "Rookie Mistake" vs. The Expert Approach
Technical Support Center: Troubleshooting & FAQs for Sodium Thiomethoxide Quenching in Pyridine Synthesis
As a Senior Application Scientist, I frequently consult with researchers who have either lost their entire product yield to over-oxidation or accidentally evacuated their facility due to improper handling of stench chemicals. Sodium thiomethoxide (NaSMe) is a highly effective nucleophile for Nucleophilic Aromatic Substitution (SNAr) on halopyridines[1][2]. However, the post-reaction workup is notoriously unforgiving.
This guide provides a causality-driven, self-validating framework for safely quenching unreacted NaSMe without compromising your synthesized methylthiopyridine product.
In SNAr reactions, NaSMe is typically used in slight excess to drive the substitution of the halogen on the pyridine ring to completion[2]. Once the reaction is finished, this excess thiolate must be destroyed.
The Stench Hazard (Acidification): The most severe mistake a chemist can make is allowing the reaction mixture to become acidic during workup. The pKa of methanethiol (MeSH) is approximately 10.33. If the pH drops below this threshold, the non-volatile sodium thiomethoxide salt rapidly protonates into methanethiol gas. With a boiling point of just 6 °C, MeSH instantly boils out of the solution, releasing a highly toxic gas with an unbearable rotten-cabbage odor[3].
The Yield Hazard (Direct Oxidation): To neutralize the odor, standard protocols dictate oxidizing the thiolate into an odorless, water-soluble sulfonate using sodium hypochlorite (bleach)[4]. However, your newly synthesized product is a methylthiopyridine—a thioether. If you add bleach directly to the crude reaction pot, the hypochlorite will indiscriminately oxidize both the unreacted NaSMe and your target thioether, converting your product into a highly polar sulfoxide or sulfone.
To preserve your product and eliminate the hazard, phase separation must strictly precede oxidative quenching.
Visualized Workflow: Phase-Selective Quenching
Workflow for the phase-selective quenching of sodium thiomethoxide to prevent product oxidation.
The Self-Validating Quench Protocol
This step-by-step methodology ensures that your product is isolated safely while the hazardous waste is neutralized in a verifiable manner.
Materials Required:
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Sodium Hydroxide (NaOH) aqueous solution
-
Commercial Bleach (10–12% NaOCl)
-
Starch-Iodide test paper
Step-by-Step Methodology:
-
Reaction Cooling: Transfer the crude SNAr reaction mixture to an ice bath and cool to 0–5 °C. Controlling the temperature prevents unwanted thermal degradation during the initial dilution.
-
Alkaline Dilution: Dilute the mixture with 1M NaOH. Causality: Maintaining the aqueous phase at a pH > 12 ensures the equilibrium heavily favors the non-volatile thiolate anion, completely suppressing the release of toxic MeSH gas.
-
Phase Separation: Add EtOAc to the mixture and transfer to a separatory funnel. Shake vigorously and allow the layers to separate. The neutral methylthiopyridine product partitions into the upper organic layer, while the unreacted NaSMe remains trapped in the alkaline aqueous layer.
-
Organic Wash: Separate the layers. Wash the organic layer with one additional portion of 1M NaOH to ensure all residual thiolate is removed. Combine all aqueous layers in a large, wide-mouth Erlenmeyer flask kept inside a heavily ventilated fume hood.
-
Oxidative Quench: While stirring the combined aqueous waste vigorously at 0 °C, slowly add an excess of commercial bleach (NaOCl). Causality: The hypochlorite oxidizes the thiolate to sodium methanesulfonate. This reaction is highly exothermic, which is why the ice bath is mandatory.
-
Self-Validation (The Trust Mechanism): Dip a strip of starch-iodide paper into the quenched aqueous waste. A rapid change to a dark blue-black color confirms the presence of unreacted hypochlorite, validating that 100% of the thiolate has been consumed. If the paper remains white, the quench is incomplete; add more bleach until a positive test is achieved.
-
Decontamination: Submerge all contaminated glassware (funnels, flasks, syringes) in a dilute bleach bath before removing them from the fume hood to destroy residual surface thiols[4].
Data Presentation: Quenching Strategies Comparison
The following table summarizes the quantitative and qualitative outcomes of various quenching strategies, highlighting why alkaline phase separation is the only viable method for thioether synthesis.
| Quenching Strategy | Reagent Used | Target pH | Primary Byproduct | Odor Elimination | Product Safety (Thioether) |
| Alkaline Phase Separation + Bleach | NaOCl (10-12%) | > 12 | Sodium methanesulfonate | Complete (100%) | High (Product extracted prior to oxidation) |
| Direct In-Pot Bleach Quench | NaOCl (10-12%) | > 12 | Sulfonates & Sulfoxides | Complete (100%) | Low (Destroys product via over-oxidation) |
| Hydrogen Peroxide Quench | 30% H₂O₂ | > 10 | Sodium methanesulfonate | High (95%) | Low (Risk of product oxidation if not separated) |
| Acidic Quench (Rookie Mistake) | HCl or H₂SO₄ | < 7 | Methanethiol (MeSH) gas | None (Lethal Stench) | High (But user must evacuate the lab) |
Troubleshooting FAQs
Q: My LC-MS/TLC showed 100% conversion to the product, but after workup, my methylthiopyridine is gone and a new, highly polar spot appeared. What happened? A: You likely performed a direct, in-pot quench with bleach or hydrogen peroxide before extracting your product. While bleach effectively destroys the excess NaSMe, it also rapidly oxidizes your newly formed thioether product into a sulfoxide or sulfone. Always separate the organic product from the aqueous thiolate waste before introducing any oxidants.
Q: During the aqueous extraction, my fume hood suddenly smelled strongly of rotten cabbage. How do I stop it? A: You accidentally allowed the pH of your aqueous layer to drop below 10.33. This protonated the NaSMe into methanethiol (MeSH) gas[3]. Immediately add 1M or 6M NaOH to the flask to drive the pH above 12. This will convert the volatile gas back into the non-volatile salt. Once the pH is stabilized, proceed with the bleach quench.
Q: I added bleach to my aqueous waste, but it still smells slightly. Why? A: You have not reached the stoichiometric endpoint of the oxidation. The conversion of thiolate to sulfonate requires 3 equivalents of hypochlorite per equivalent of thiol. Rely on the self-validating starch-iodide test: if the paper does not turn blue-black, you must add more bleach.
Q: Can I use Hydrogen Peroxide (H₂O₂) instead of bleach for the quench? A: Yes, 30% H₂O₂ is a viable alternative. However, it is generally slower than hypochlorite and strictly requires basic conditions to be effective. Bleach is preferred in industrial and research settings because its endpoint is easily validated with starch-iodide paper, and it is less prone to violent decomposition in the presence of trace metals.
References
- Studies on Development of Organic Devices and Long-chain Molecular Wires Based on Fused π-Conjug
- A Comparative Guide to the Reactivities of 3-Bromo-2-chloropyridine in Key Cross-Coupling and Substitution Reactions, Benchchem,
- 1h-Benzimidazole-2-ethanethiol | 2242-96-8, Benchchem,
- Rookie Mistakes: Reagents - Chemistry, University of Rochester (Not Voodoo),
- Chemical and enzymatic oxidation using molecular oxygen as a means to valorize technical lignins for material applications, VTT Technical Research Centre of Finland,
Sources
Technical Support Center: Stability & Troubleshooting of 2-Methoxy-5-(methylthio)pyridine
Welcome to the Technical Support Center for 2-methoxy-5-(methylthio)pyridine . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the specific reactivity profile of this compound under acidic conditions.
This guide provides mechanistic insights, stability data, step-by-step protocols, and targeted FAQs to troubleshoot common experimental bottlenecks.
Core Mechanistic Profile: Why Does Degradation Occur?
To successfully handle 2-methoxy-5-(methylthio)pyridine, one must understand the causality behind its behavior in acidic media. The molecule features two distinct heteroatom-containing functional groups attached to a basic pyridine ring, each with its own reactivity profile:
-
The Pyridine Nitrogen & 2-Methoxy Group (O-Demethylation): The most critical vulnerability of this scaffold is the 2-methoxy group. Under strongly acidic conditions, the pyridine nitrogen (
) becomes protonated. This protonation draws electron density away from the ring, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO). The methyl group of the 2-methoxy substituent becomes highly susceptible to an nucleophilic attack by the conjugate base of the acid (e.g., or ). This cleavage liberates a methyl halide and yields the thermodynamically stable 5-(methylthio)pyridin-2(1H)-one (or its 2-hydroxypyridine tautomer)[1]. This O-demethylation is a classic, well-documented pathway for 2-alkoxypyridines[2]. -
The 5-Methylthio Group (Oxidation Susceptibility): Unlike the methoxy group, the thioether (methylthio) linkage is generally stable to non-oxidizing Brønsted acids. However, thioethers are highly sensitive to oxidation. If the acidic environment contains dissolved oxygen, trace peroxides (common in ethereal solvents), or oxidizing impurities, the sulfur atom will rapidly oxidize to a sulfoxide or sulfone.
Figure 1: Acid-catalyzed O-demethylation pathway of 2-methoxy-5-(methylthio)pyridine.
Acid Stability Matrix
To aid in reagent selection, all quantitative and qualitative stability data regarding this compound in various acidic environments are summarized below.
| Acid Type | Conditions | Stability Profile | Primary Degradation Pathway |
| Dilute TFA (1-5%) | DCM, 0°C to RT, < 2h | Highly Stable | None observed. Safe for mild deprotections. |
| Conc. TFA | Neat, RT, > 12h | Moderately Stable | Slow O-demethylation over prolonged exposure. |
| Aqueous HCl (1M) | RT, 1-2h | Stable | None observed at ambient temperatures. |
| Aqueous HCl (6M) | Reflux (>80°C) | Unstable | Rapid O-demethylation to pyridone. |
| Aqueous HBr (48%) | Reflux (>80°C) | Highly Unstable | Complete O-demethylation (Standard cleavage protocol)[1]. |
| Lewis Acids (e.g., | DCM, -78°C to RT | Highly Unstable | Rapid, aggressive O-demethylation. |
Experimental Protocols
Depending on your synthetic goals, you may either want to intentionally cleave the methoxy group or carefully preserve it. These self-validating protocols ensure reproducibility.
Protocol A: Controlled O-Demethylation (Synthesis of the Pyridone)
Use this protocol if your synthetic route requires the conversion of 2-methoxy-5-(methylthio)pyridine to 5-(methylthio)pyridin-2(1H)-one[1].
-
Setup: Charge a round-bottom flask with 2-methoxy-5-(methylthio)pyridine (1.0 equiv).
-
Acid Addition: Add 48% aqueous Hydrobromic Acid (HBr) (approx. 10 volumes relative to substrate weight).
-
Heating: Attach a reflux condenser and heat the mixture to 100°C for 4–6 hours. Causality note: Heat is required to overcome the activation energy barrier for the
attack by the bromide ion on the methyl group. -
Monitoring: Monitor by TLC (EtOAc:Hexanes). The starting material will disappear, replaced by a highly polar baseline spot (the pyridone).
-
Quench & Isolation: Cool the reaction to 0°C. Carefully neutralize to pH 6-7 using saturated aqueous
. Extract with Ethyl Acetate (3x), dry over anhydrous , and concentrate under reduced pressure.
Protocol B: Acid-Free Workup for Preservation
Use this protocol when extracting the intact compound from a slightly acidic reaction mixture to prevent unwanted degradation.
-
Thermal Control: Cool the reaction mixture to 0–5°C using an ice bath before quenching.
-
Buffered Quench: Quench the reaction using a cold Phosphate Buffer (pH 7.0) rather than strong bases or unbuffered water. Causality note: Buffering prevents localized pH spikes that could cause side reactions, while neutralizing the acid to deprotonate the pyridine ring.
-
Rapid Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate. Do not leave the compound in the aqueous acidic phase for extended periods.
-
Drying: Wash the organic layer with neutral brine, dry over
, and concentrate at a bath temperature strictly below 30°C.
Figure 2: Optimized extraction workflow to prevent acid-catalyzed degradation.
Troubleshooting & FAQs
Q: I performed a Boc-deprotection using 4M HCl in Dioxane, and my TLC shows a highly polar streak instead of my expected product. What happened? A: You have likely O-demethylated your compound. While 2-methoxypyridines can sometimes survive HCl at room temperature, the lack of water in 4M HCl/Dioxane can lead to precipitation of the highly activated pyridinium hydrochloride salt. If the reaction was left too long or warmed, chloride ions act as nucleophiles, cleaving the methoxy group to form the highly polar pyridone[1]. Solution: Switch to 10% TFA in DCM at 0°C for 1 hour, which is mild enough to remove a Boc group without cleaving the 2-methoxy ether.
Q: My LC-MS analysis after an acidic workup shows a mass shift of +16 Da. Did the acid react with the ring? A: No, the +16 Da shift indicates oxidation of the 5-methylthio group to a sulfoxide. Thioethers are prone to oxidation. This commonly occurs if your acidic workup was performed in the presence of dissolved oxygen, or if you used an ethereal solvent (like THF or Diethyl Ether) that contained trace peroxides. Solution: Degas your solvents and ensure your ether solvents are peroxide-free prior to extraction.
Q: Can I use Boron Tribromide (
Q: Why does the O-demethylation of 2-methoxypyridine occur so much faster than a standard anisole (methoxybenzene)?
A: This is driven by the nitrogen atom in the ring. In anisole, the ether oxygen must be protonated directly to become a good leaving group, which is statistically difficult in moderate acids. In 2-methoxypyridine, the highly basic pyridine nitrogen protonates first. This creates an electron-deficient pyridinium system that strongly pulls electron density from the adjacent C2 carbon, highly activating the attached methoxy methyl group toward
References
- Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds Source: ACS Catalysis URL
- Source: Synthesis (Thieme-Connect)
Sources
Troubleshooting low yields in copper-catalyzed thiolation of 2-methoxy-5-bromopyridine
Ticket ID: #CZn-5Br-OMe-001 Subject: Troubleshooting Low Yields in C-S Coupling of 2-Methoxy-5-Bromopyridine Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Diagnostic Context
You are encountering low yields in the copper-catalyzed thiolation of 2-methoxy-5-bromopyridine . This substrate presents a specific "push-pull" electronic conflict that complicates standard Ullmann-type protocols:
-
Deactivated Electrophile: The methoxy group (electron-donating via resonance) at the C2 position increases electron density on the ring, making the C5-Br bond less susceptible to Oxidative Addition (OA) , which is typically the rate-limiting step for aryl bromides [1].
-
Catalyst Sequestration: The pyridine nitrogen is a competent ligand. Without a strongly binding exogenous ligand (e.g., diamines), the substrate itself can coordinate to the Copper(I) center, forming an off-cycle resting state that halts catalysis [2].
-
Thiol Oxidation: Thiols are prone to oxidative homocoupling (disulfide formation), which consumes the nucleophile and generates Cu(II) species that are inactive for the initial OA step.
The "No Reaction" Scenario (Catalytic Cycle Failure)
Symptom: Starting material (aryl bromide) remains unconsumed; Thiol is converted to disulfide or remains unreacted.
Root Cause Analysis
If the aryl bromide is untouched, the catalytic cycle is failing at the Oxidative Addition step or the active catalyst is never generated.
| Potential Cause | Mechanism of Failure | Diagnostic Check |
| Ligand Mismatch | The pyridine nitrogen competes with the ligand for the Cu center. Monodentate ligands (e.g., phosphines) are often displaced by the substrate. | Action: Switch to bidentate ligands (e.g., 1,10-Phenanthroline or DMEDA). These form rigid 5-membered chelates that resist displacement by the substrate [3]. |
| Oxygen Poisoning | Cu(I) is oxidized to Cu(II) by adventitious oxygen. Cu(II) promotes disulfide formation (homocoupling) rather than cross-coupling. | Action: Check the color. A blue/green hue indicates Cu(II) formation. The active mixture should be yellow/brown/reddish. |
| Base Basicity | Weak bases (e.g., | Action: Ensure the base is finely ground. Consider adding a phase transfer catalyst (PEG-400) or switching to |
Visualizing the Failure Points
Figure 1: The Copper(I) catalytic cycle highlighting specific failure points for pyridine substrates. Substrate inhibition and oxidation are the primary "off-cycle" traps.
The "Low Yield" Scenario (Side Reactions)
Symptom: Conversion is incomplete, or "dirty" NMR shows multiple byproducts.
Critical Side Reaction: Hydrodehalogenation
Observation: You isolate 2-methoxypyridine (Br replaced by H).
Cause: If the C-S bond formation is slow (due to sterics or electronics), the Cu-Ar intermediate may abstract a hydrogen atom from the solvent or ligand.
Solution: Increase the concentration of the Thiol. Ensure the reaction temperature is sufficient to drive Reductive Elimination (
Critical Side Reaction: O-Demethylation
Observation: Formation of 5-bromo-2-pyridone or 5-(alkylthio)-2-pyridone.
Cause: Harsh bases (e.g.,
Optimized Protocol & Troubleshooting Guide
This protocol is designed specifically for electron-rich heteroaryl bromides .
Standardized Protocol (Self-Validating)
-
Reagents:
-
Substrate: 2-methoxy-5-bromopyridine (1.0 equiv)
-
Thiol: 1.2 – 1.5 equiv (Excess helps prevent hydrodehalogenation)
-
Catalyst: CuI (10 mol%) – Must be white/off-white. If grey/green, recrystallize from KI/H2O.
-
Ligand: 1,10-Phenanthroline (20 mol%) or DMEDA (20 mol%)
-
Base:
(2.0 equiv) or (1.5 equiv) -
Solvent: Toluene (for lower temp) or DMF (for solubility), 0.5 M concentration.
-
-
Procedure:
-
Step 1 (Degassing): Combine solid reagents in a reaction vial. Seal. Evacuate and backfill with Argon x3. Crucial: Oxygen kills this reaction.
-
Step 2 (Solvent): Add sparged solvent via syringe.
-
Step 3 (Thiol): Add liquid thiol via syringe.
-
Step 4 (Heat): Heat to 100°C for 12-24h. Note: Bromides require higher activation energy than iodides.
-
Troubleshooting Decision Tree
Figure 2: Decision matrix for diagnosing reaction failures based on crude NMR/LCMS data.
Frequently Asked Questions (FAQ)
Q: Why use 1,10-phenanthroline instead of cheaper ligands? A: For pyridyl substrates, the substrate itself acts as a ligand. 1,10-phenanthroline binds Cu(I) much more strongly than the pyridine nitrogen of your substrate, preventing "substrate inhibition" (where the substrate sequesters the catalyst in an inactive form) [5].
Q: Can I use Cu(0) powder or Cu(OAc)2? A: CuI is preferred. Cu(0) requires harsh activation. Cu(OAc)2 is Cu(II) and requires an excess of thiol to reduce it to the active Cu(I) species in situ, which consumes your nucleophile and generates disulfide byproduct immediately [6].
Q: My reaction turns black and plates out metal. What happened?
A: This is catalyst disproportionation (
References
-
Sperotto, E., et al. (2008).[1] "Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols." Journal of Organic Chemistry. Link
-
Tye, J. W., et al. (2008). "Copper(I) Phenanthroline Complexes: Catalysts for C-S Cross-Coupling." Inorganic Chemistry. Link
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and Thiols." Accounts of Chemical Research. Link
-
Weissman, S. A., et al. (2011). "Ligand-Free Copper-Catalyzed C-S Coupling: Practical Synthesis of Diaryl Sulfides." Organic Process Research & Development. Link
-
Ley, S. V., & Thomas, A. W. (2003). "Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation." Angewandte Chemie International Edition. Link
-
Kondo, T., et al. (2000). "Copper-Catalyzed C-S Bond Formation." Chemical Reviews. Link
Sources
Technical Support Center: Isolation of 2-Methoxy-5-(methylthio)pyridine
Topic: Purification strategies for 2-methoxy-5-(methylthio)pyridine (CAS: 55621-02-6) from regioisomeric impurities. Ticket ID: #SEP-PYR-052 Status: Open / Guide
Executive Summary & Triage
The Challenge: Synthesizing 2-methoxy-5-(methylthio)pyridine often yields a mixture of regioisomers, particularly 2-methoxy-3-(methylthio)pyridine and 2-methoxy-6-(methylthio)pyridine , depending on the starting material (e.g., nucleophilic aromatic substitution on 2,5-dichloropyridine or thiolation of 2-methoxy-5-halopyridines).
These isomers possess nearly identical boiling points and molecular weights (
Quick Diagnostic:
Before attempting separation, confirm the isomer profile using
-
Target (2,5-isomer): Look for distinct coupling (
) between H3 and H4, and a fine doublet for H6 ( , meta-coupling). -
Impurity (2,3-isomer): Often shows crowded signals in the aromatic region due to the adjacent substituents.
Decision Matrix: Choosing Your Protocol
Use the following logic flow to determine the most effective purification route for your scale and purity requirements.
Figure 1: Strategic workflow for isomer isolation based on scale and required purity.
Detailed Protocols
Method A: High-Performance Liquid Chromatography (HPLC)
Best for: Final purification, removing close-eluting 2,3-isomers.
The Science:
Standard C18 columns often fail to separate positional isomers of pyridine. We recommend Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases. These phases engage in
Protocol:
-
Stationary Phase: Phenyl-Hexyl (5
m). -
Mobile Phase A: Water + 0.1% Formic Acid (buffers pH ~2.7).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % B Reasoning 0-2 5 Load sample; avoid breakthrough. | 2-15 | 5
60 | Shallow gradient maximizes resolution of isomers. | | 15-18 | 95 | Wash lipophilic impurities. | | 18-20 | 5 | Re-equilibrate. |
Troubleshooting FAQ:
-
Q: My peaks are tailing significantly.
-
A: Pyridines interact with residual silanols on the column. Increase buffer ionic strength (use 10mM Ammonium Formate instead of just Formic Acid) or switch to a "hybrid particle" column designed for high pH stability and run at pH 8-9 (unprotonated pyridines often have sharper peaks).
-
Method B: Optimized Flash Chromatography
Best for: Bulk removal of non-isomeric impurities and enrichment of regioisomers.
The Science:
2-methoxypyridines are weak bases (
Protocol:
-
Column Pre-treatment: Flush silica cartridge with Hexane containing 1% Triethylamine (TEA) . This caps acidic sites.
-
Solvent System: Toluene : Ethyl Acetate (Gradient 0%
30% EtOAc). -
Loading: Dry load on Celite. Liquid loading in DCM causes band broadening.
Data for Solvent Selection:
| Solvent System |
Method C: Chemical Resolution (Extraction)
Best for: "Rescue" operations when chromatography fails.
The Science: The basicity of the pyridine nitrogen is electronically influenced by the substituents.
-
2-methoxy-3-(methylthio)pyridine: The S-Me group is ortho to the nitrogen. Steric hindrance and the inductive effect may slightly lower the
compared to the 5-isomer. -
2-methoxy-5-(methylthio)pyridine: The nitrogen is more accessible.
Protocol:
-
Dissolve the mixture in Diethyl Ether .
-
Perform a "pH-controlled extraction":
-
Extract with 0.1 M HCl (Limiting reagent). The more basic isomer (typically the less sterically hindered 5-isomer) will protonate and move to the aqueous layer first.
-
Separate layers.
-
Basify the aqueous layer (pH > 10) with NaOH and extract back into DCM.
-
-
Analyze both fractions. This method often enriches the target significantly.
Advanced Troubleshooting (FAQs)
Q: The product has a strong sulfur smell even after column chromatography. Is it impure?
-
A: Not necessarily. Thio-ethers have low odor thresholds. However, if the smell is "garlic-like" or "rotten cabbage," you may have trace dimethyldisulfide or free thiol degradation products.
-
Fix: Wash the organic layer with dilute Sodium Hypochlorite (Bleach) very briefly (risk of oxidizing the product to sulfoxide) or, safer, wash with aqueous
solution (removes free thiols).
-
Q: I see a new peak at M+16 in LC-MS after drying.
-
A: You have oxidized the sulfide (-SMe) to the sulfoxide (-S(O)Me).
-
Cause: Air exposure during rotary evaporation, especially if heating > 40°C.
-
Fix: Use an inert atmosphere (Nitrogen/Argon) for storage.[1] Add a radical scavenger like BHT to the solvent if the compound is unstable.
-
Q: Can I use crystallization?
-
A: Yes, but only if the mixture is already >85% pure. 2-methoxy-5-(methylthio)pyridine is a solid (MP depends on purity, generally low melting).
-
Solvent: Try recrystallizing from cold Methanol or Pentane . Isomers disrupt the crystal lattice, so this fails if the impurity ratio is high.
-
Mechanism of Separation (Visualized)
Understanding why Phenyl-Hexyl columns work better than C18 for this application:
Figure 2: Differential
References
-
BenchChem Technical Support. (2025).[1][3] A Comparative Guide to HPLC Method Development for Methoxyethylphenol Isomer Separation. Retrieved from (Analogous aromatic isomer separation principles).
-
National Institutes of Health (NIH). (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Retrieved from (Basicity data of 2-methoxypyridines).
-
Faraudo, J., & Maspoch, D. (2021).[4] Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. Angewandte Chemie, 60(20). Retrieved from (Advanced separation concepts for pyridine isomers).
-
PubChem. 3-Methoxypyridine Compound Summary. Retrieved from (Physical properties and spectral data).
Sources
Technical Support Center: Optimization of Reaction Temperature for Methoxylation of Chloropyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the methoxylation of chloropyridines. The content is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of temperature in the methoxylation of chloropyridines?
Temperature is a critical parameter in the methoxylation of chloropyridines, which typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] Its role is twofold:
-
Rate of Reaction: Increasing the temperature provides the necessary activation energy for the reaction to proceed, increasing the rate of substitution. Many SNAr reactions require heating to occur at a practical rate.[3][4]
-
Selectivity and Side Reactions: Temperature significantly influences the reaction's selectivity. While higher temperatures accelerate the desired methoxylation, excessively high temperatures can lead to a variety of side reactions, such as the formation of isomeric products or decomposition of starting materials and products, ultimately lowering the yield of the desired methoxy pyridine.[5][6]
The goal is to find the optimal temperature that maximizes the rate of the desired reaction while minimizing the rates of competing side reactions.
Q2: How does the position of the chlorine atom (2-, 3-, or 4-position) affect the required reaction temperature?
The position of the chlorine atom dramatically impacts the reactivity of the chloropyridine and, consequently, the optimal reaction temperature. The reaction proceeds through a negatively charged intermediate (a Meisenheimer complex).[1] The stability of this intermediate determines the reaction rate.
-
2- and 4-Chloropyridines: These isomers react more readily and generally require lower temperatures. The electron-withdrawing nitrogen atom in the pyridine ring can directly stabilize the negative charge of the intermediate through resonance when the nucleophile attacks the C2 or C4 position.[2][7] This increased stability lowers the activation energy barrier.
-
3-Chloropyridine: This isomer is significantly less reactive. The nitrogen atom cannot directly delocalize the negative charge from the C3 position. Therefore, higher reaction temperatures are typically required to achieve a reasonable reaction rate for 3-chloropyridines.
Troubleshooting Guide: Common Issues & Solutions
Problem 1: Low or No Conversion of Starting Material
You've set up your reaction, but analysis (TLC, GC-MS, LC-MS) shows a significant amount of unreacted chloropyridine even after several hours.
The most common reason for low conversion is that the reaction temperature is too low to overcome the activation energy barrier. This is particularly true for less reactive substrates like 3-chloropyridines or those with electron-donating groups.[8]
-
Systematic Temperature Increase: Gradually increase the reaction temperature in 10–20 °C increments. Monitor the reaction progress at each new temperature point. Microwave irradiation can also be a powerful tool to accelerate the reaction, often reducing times from hours to minutes.[4][5]
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they effectively solvate the cation (e.g., Na⁺ from sodium methoxide), leaving the methoxide anion more "naked" and nucleophilic.[3]
-
Base-Assisted Methoxide Formation: If using methanol as the nucleophile, ensure a strong enough base is present to generate the more potent methoxide nucleophile. If using a pre-formed alkoxide like sodium methoxide, ensure it is fresh and anhydrous.
Problem 2: Formation of Multiple Products / Low Selectivity
Your reaction consumes the starting material, but yields a mixture of products, including potential isomers or byproducts from reactions with the solvent or impurities.
While heat accelerates reactions, it is important to remember that elimination reactions are generally favored more by increases in temperature than substitution reactions.[9] Excessively high temperatures can provide enough energy to activate undesired reaction pathways, leading to poor selectivity.[6] High heat can also promote side reactions, such as the formation of 2-pyridone as a by-product in the presence of water.[10]
-
Reduce Reaction Temperature: The most direct approach is to lower the temperature. This will slow the reaction but may significantly favor the desired SNAr pathway over competing side reactions.
-
Temperature Screening Study: Conduct a series of small-scale parallel experiments to identify the optimal temperature. This systematic approach, often part of a Design of Experiments (DoE), can efficiently map the relationship between temperature, yield, and purity.[11]
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Yield of Desired Product (%) | Byproduct Formation (%) |
| 1 | Room Temp | 24 | <5 | <5 | N/A |
| 2 | 40 | 12 | 65 | 61 | 4 |
| 3 | 60 | 4 | >98 | 95 | 3 |
| 4 | 80 | 2 | >99 | 88 | 11 |
| 5 | 100 | 1 | >99 | 75 | 24 |
Data is illustrative and will vary based on substrate and conditions.
As shown in the table, 60 °C provides the best balance of a high yield for the desired product and minimal byproduct formation.
Experimental Protocol: Temperature Optimization Screening
This protocol outlines a general procedure for determining the optimal reaction temperature for the methoxylation of a novel chloropyridine substrate.
Materials:
-
Chloropyridine substrate
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH) and anhydrous Methanol
-
Anhydrous solvent (e.g., DMF, DMSO, or THF)
-
Oven-dried reaction vials with stir bars
-
Heating block or parallel synthesizer capable of maintaining multiple temperatures
Procedure:
-
Preparation: In an inert atmosphere (glovebox or under Argon/Nitrogen), add the chloropyridine (1.0 eq) to each of 5 separate reaction vials.
-
Reagent Addition: Add anhydrous solvent to each vial. Then, add a solution or suspension of sodium methoxide (1.2 eq) to each vial.
-
Reaction: Seal the vials and place them in a pre-heated parallel synthesizer or separate heating blocks set to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C, 120°C).
-
Monitoring: At set time intervals (e.g., 1h, 2h, 4h, 8h), carefully take a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the aliquots by LC-MS or GC-MS to determine the ratio of starting material, desired product, and any byproducts.
-
Determination: Identify the temperature that provides the highest yield of the desired product in a reasonable timeframe with the lowest level of impurities.
References
- Filo. (2025, December 9). Explain and illustrate the mechanism of nucleophilic aromatic substitution (SNAr) of 2-chloropyridine by ammonia.
- StackExchange. (2017, August 20). How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?
- BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). Troubleshooting low yield in pyridine functionalization.
- YouTube. (2019, January 19). nucleophilic aromatic substitutions.
- ResearchGate. 2‐Methoxy Pyridine.
- KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.
- Vaia. We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not the at the 4-position.
- Pearson+. We have considered nucleophilic aromatic substitution of pyridine....
- BenchChem. (2025, December). Troubleshooting common issues in pyridine synthesis.
- Master Organic Chemistry. (2012, December 19). SN1 vs E1 and SN2 vs E2 : The Temperature.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines.
- BenchChem. (2025). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions.
-
ResearchGate. (2016, January 8). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][5]pyridine-1,3-diones. Available from:
- ResearchGate. Optimization of reaction temperature.
- ACS Publications. (2015, September 17). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters.
- Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution.
- BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives.
- PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
- ResearchGate. (2024, January). PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOXY PYRIDINE HYDROCHLORIDE. RASAYAN Journal of Chemistry.
- PRISM BioLab. (2023, November 15). Reaction Conditions Optimization: The Current State.
- BenchChem. A Comparative Guide to the Synthetic Routes of 6-Chloro-5-methoxypyridin-2-amine.
- Google Patents. JP3046137B2 - Preparation of 2-chloropyridine.
- PubMed. (2001, December 15). A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine.
- Organic Chemistry Portal. (2005). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes.
- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
- ResearchGate. Rapid Amination of Methoxy Pyridines with Aliphatic Amines.
- Arkat USA. Recent trends in the chemistry of pyridine N-oxides.
- ACS Publications. (2005, June 28). METHOX: A New Pyridine N-Oxide Organocatalyst for the Asymmetric Allylation of Aldehydes with Allyltrichlorosilanes. Organic Letters.
Sources
- 1. Explain and illustrate the mechanism of nucleophilic aromatic substitutio.. [askfilo.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vaia.com [vaia.com]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. JP3046137B2 - Preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 11. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]
Pyridine Synthesis Technical Support Center: Volatile Sulfur Byproduct Management
Welcome to the Technical Support Center for Pyridine Synthesis. For researchers and drug development professionals scaling up heterocyclic chemistry, managing volatile sulfur byproducts—specifically Dimethyl Sulfide (DMS) and Hydrogen Sulfide (
This guide provides field-proven, self-validating troubleshooting protocols to seamlessly integrate volatile sulfur management into your pyridine synthesis workflows.
System Overview & Reaction Pathways
The following diagram illustrates the logical routing and neutralization pathways for the two most common volatile sulfur byproducts encountered during the synthesis and aromatization of pyridine derivatives.
Workflow for routing and neutralizing volatile sulfur byproducts in pyridine synthesis.
Troubleshooting Guide: Dimethyl Sulfide (DMS) Emissions
Q: During DMSO-mediated multicomponent pyridine annulations, our lab experiences severe odor issues despite using a fume hood. How can we prevent this?
A: The odor is caused by Dimethyl Sulfide (DMS), a highly volatile (b.p. 37 °C) and noxious byproduct. In recent years, Dimethyl Sulfoxide (DMSO) has emerged not just as a solvent, but as a critical synthon and oxidant in pyridine synthesis, such as in1 which incorporates a carbon atom directly from DMSO[1]. Similarly, the 2, utilizing a sulfur trioxide pyridine complex and DMSO, is frequently employed to oxidize precursors, inevitably releasing DMS[2]. Because of its low boiling point, DMS easily escapes standard chilled condensers.
Self-Validating Protocol: To trap DMS effectively, the reaction exhaust must be actively routed through an oxidizing scrubber. The system validates itself chemically: the complete absence of the characteristic "sweet cabbage" odor confirms that the oxidation of the volatile sulfide is occurring faster than the rate of emission.
Step-by-Step Methodology: DMS Oxidative Scrubbing
-
Apparatus Setup: Connect the reaction vessel's condenser outlet to a gas-washing bottle (scrubber) via chemically resistant PTFE tubing. Ensure all joints are greased and sealed with Keck clips.
-
Scrubber Solution Preparation: Fill the scrubber with a 10–15% aqueous sodium hypochlorite (NaOCl, household/industrial bleach) solution.
-
Causality: The highly electrophilic chlorine in hypochlorite rapidly attacks the nucleophilic sulfur atom of DMS, oxidizing it back to Dimethyl Sulfoxide (DMSO) and further to Dimethyl Sulfone (
). Both products are non-volatile solids/liquids that remain safely trapped in the aqueous phase.
-
-
Secondary Trap (Optional but recommended): Connect a second gas-washing bottle containing 1 M NaOH.
-
Causality: This catches any aerosolized hypochlorous acid generated by the primary trap before venting to the fume hood exhaust, protecting your hood's ductwork from corrosion.
-
-
Reaction Execution: Run the pyridine synthesis. Maintain the primary scrubber at room temperature (do not cool it, as the oxidation kinetics will slow down).
-
Post-Reaction Processing: Post-reaction, quench the active bleach in the scrubber solution with sodium thiosulfate until a starch-iodide test strip reads negative, then dispose of it in the aqueous waste stream.
Troubleshooting Guide: Hydrogen Sulfide ( ) Emissions
Q: We are using elemental sulfur for the oxidative aromatization of 1,4-dihydropyridines. Our
A: The classic Hantzsch pyridine synthesis often relies on the oxidative aromatization of 1,4-dihydropyridines.3 for this transformation[3]. However, this process abstracts hydrogen from the ring, generating stoichiometric amounts of highly toxic 4
4, requiring rigorous safety protocols and dedicated scrubbing[4].Self-Validating Protocol:
Step-by-Step Methodology: Precipitation and Neutralization
-
Apparatus Setup: Seal the reaction vessel and route the exhaust through a dry, empty trap (to prevent accidental backflow into the hot reaction mixture), followed by two sequential gas-washing bottles.
-
Primary Scrubber (Precipitation): Fill the first bottle with a 1 M Copper(II) Sulfate (
) solution.-
Causality:
reacts instantly with to form Copper(II) Sulfide (CuS). Because CuS has an exceptionally low solubility product ( ), the equilibrium is driven entirely to the right, stripping out of the gas phase and forming a dense black solid.
-
-
Secondary Scrubber (Basic Oxidation): Fill the second bottle with a mixture of 2 M NaOH and 10% NaOCl.
-
Causality: Any trace
that escapes the primary trap is immediately deprotonated by the strong base to form bisulfide ( ), which is subsequently oxidized by the hypochlorite into inert sulfate ( ), ensuring zero emission.
-
-
Post-Reaction Processing: Filter the black CuS precipitate through a Celite pad and dispose of it as solid heavy-metal hazardous waste. The remaining liquid can be neutralized and disposed of according to local EHS guidelines.
Quantitative Data: Scrubber Efficiency & Capacity
Use the following table to select the appropriate trapping mechanism based on the specific volatile sulfur byproduct generated by your pyridine synthesis route.
| Byproduct | Boiling Point | Primary Source in Pyridine Synthesis | Recommended Scrubber Reagent | Reaction Product (Quenched) | Trapping Efficiency |
| Dimethyl Sulfide (DMS) | 37 °C | DMSO-based annulation / Parikh-Doering oxidation | 10-15% NaOCl (Bleach) | Dimethyl Sulfoxide / Dimethyl Sulfone | > 99.0% |
| Hydrogen Sulfide ( | -60 °C | Sulfur-mediated 1,4-DHP aromatization | 1 M | CuS (solid) / | > 99.9% |
References
Sources
Technical Support Center: Handling & Storage of 2-Methoxy-5-(methylthio)pyridine
Welcome to the Advanced Technical Support Center for 2-Methoxy-5-(methylthio)pyridine (CAS: 98627-15-7) . As a bifunctional heterocyclic compound, it presents unique stability challenges during benchwork and long-term storage. This guide provides causality-driven troubleshooting, self-validating storage protocols, and mechanistic insights to ensure the absolute integrity of your compound.
Part 1: Causality-Driven FAQs
Q1: My LC-MS analysis shows unexpected mass shifts of +16 Da and +32 Da. What is the mechanistic cause? A: This is the classic signature of thioether oxidation. The lone electron pairs on the sulfur atom of the methylthio (-S-CH₃) group are highly nucleophilic and susceptible to electrophilic attack by reactive oxygen species (ROS) or atmospheric oxygen[1]. This oxidation sequentially converts the thioether into a sulfoxide (+16 Da) and eventually a sulfone (+32 Da)[2]. This reaction is significantly accelerated by ambient light, which can act as a photocatalyst for aerobic sulfoxidation[3].
Q2: Over time, my sample's NMR spectrum shows a loss of the methoxy peak (~3.9 ppm) and the appearance of a broad -NH peak. Why is this happening? A: You are observing the acid-catalyzed or moisture-induced hydrolysis of the 2-methoxy group. The methoxy group at the 2-position of a pyridine ring is highly sensitive to nucleophilic substitution by water. Protonation of the pyridine nitrogen increases the electrophilicity of the adjacent C2 carbon, facilitating the cleavage of the O-CH₃ bond to form a thermodynamically stable 2-pyridone (lactam tautomer)[4]. Even trace ambient moisture in a degraded solvent can trigger this over prolonged storage[5].
Q3: Can I store this compound in a standard laboratory refrigerator (2–8°C)? A: Only for short-term active use (under 1 week). For long-term storage, standard refrigeration is insufficient because it does not control for atmospheric oxygen or humidity. The compound must be stored at -20°C under an inert argon atmosphere to kinetically freeze oxidation pathways and prevent moisture ingress[1][4].
Part 2: Troubleshooting Degradation Profiles
To quickly diagnose the state of your compound, compare your analytical data against this quantitative degradation matrix.
| Degradation Pathway | Root Cause | Analytical Indicator (LC-MS / ¹H NMR) | Preventative Storage Condition |
| Sulfoxidation | O₂ Exposure / Light | MS: +16 Da (M+16) mass shift.NMR: Downfield shift of -S-CH₃ protons. | Store under Argon/N₂; use amber vials to block UV-Vis light. |
| Sulfone Formation | Prolonged O₂ / ROS | MS: +32 Da (M+32) mass shift.NMR: Further downfield shift of -S-CH₃. | Strict anaerobic environment; avoid freeze-thaw cycles. |
| Methoxy Hydrolysis | Moisture / Acidic pH | MS: -14 Da (Loss of -CH₃, gain of -H).NMR: Loss of -OCH₃ singlet (~3.9 ppm). | Store in a desiccator; ensure solvents are anhydrous. |
| Photopolymerization | UV Light Exposure | Visual: Sample turns yellow/brown.HPLC: Broad, unresolved baseline peaks. | Opaque or foil-wrapped containers; handle under amber light. |
Part 3: Self-Validating Storage & Aliquoting Protocol
To guarantee scientific integrity, storage cannot be a passive act; it must be a self-validating system. Follow this step-by-step Schlenk-line methodology to create an audited, moisture-free, and oxygen-free storage environment.
Phase 1: Baseline Validation
-
Initial Analytics: Before storage, run a baseline LC-MS and ¹H NMR (in CDCl₃ or DMSO-d₆). Quantify the exact integration ratio of the methoxy (-OCH₃) and methylthio (-SCH₃) protons.
-
Purity Threshold: Ensure the sulfoxide (+16 Da) impurity is <0.5% before proceeding.
Phase 2: Anaerobic Aliquoting 3. Preparation: Dry amber glass vials and PTFE-lined caps in an oven at 120°C for 4 hours. Cool them in a desiccator. 4. Purging: Transfer the vials to a Schlenk line or N₂-filled glovebox. Cycle the vials with vacuum/Argon three times (5 minutes per cycle). 5. Aliquoting: Dissolve the bulk compound in an anhydrous, degassed solvent (if storing as a stock solution) or transfer the neat powder into the purged vials. Causality note: Creating single-use aliquots prevents repeated atmospheric exposure during future experiments.
Phase 3: Sealing & Long-Term Storage 6. Sealing: Cap the vials tightly under Argon. Wrap the cap junction thoroughly with Parafilm to create a secondary moisture barrier. 7. Temperature Control: Transfer the sealed vials into a secondary desiccator box containing indicating Drierite (calcium sulfate). Store the entire box at -20°C.
Phase 4: System Validation Checkpoint 8. Control Audit: After 30 days, sacrifice one aliquot. Run LC-MS and ¹H NMR. 9. Success Criteria: The protocol is validated if the sulfoxide peak (+16 Da) remains <0.5% and the methoxy peak integration remains identical to the Phase 1 baseline.
Part 4: Degradation Pathway Visualization
The following diagram maps the mechanistic degradation triggers of 2-methoxy-5-(methylthio)pyridine and the specific physical interventions required to block them.
Fig 1: Degradation pathways of 2-methoxy-5-(methylthio)pyridine and targeted storage interventions.
References
-
Sabuzi, F., et al. "KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides." The Journal of Organic Chemistry, 2022. 1[1]
-
Boyatzis, A., et al. "Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker." Frontiers in Immunology, 2023. 2[2]
-
"Selective Photocatalytic Oxidation of Thioethers to Sulfoxides Mediated by a Carbon Nanotube‐Porphyrin Nanohybrid." ChemCatChem, 2024.3[3]
-
"Attempts to prepare 1-methyl-2-methoxypiperidine. The hydrogenation of certain pyridine derivatives." SciSpace. 4[4]
-
"Synthesis of Bench-Stable N-Quaternized Ketene N,O-Acetals and Preliminary Evaluation as Reagents." Semantic Scholar, 2019. 5[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ex vivo mass spectrometry-based biodistribution analysis of an antibody-Resiquimod conjugate bearing a protease-cleavable and acid-labile linker - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Technical Assessment: Structural Elucidation of 2-Methoxy-5-(methylthio)pyridine via 1H NMR
Executive Summary
Compound: 2-Methoxy-5-(methylthio)pyridine Molecular Formula: C₇H₉NOS Application: Building block for functionalized heterocycles in medicinal chemistry (e.g., kinase inhibitors).
This guide provides a technical comparative analysis of the 1H NMR spectral characteristics of 2-methoxy-5-(methylthio)pyridine. Unlike standard datasheets, this document focuses on differentiation strategies —specifically distinguishing the target compound from its regioisomers and common oxidative impurities (sulfoxides). The data presented combines experimental protocols with theoretical chemical shift additivity rules to establish a rigorous Quality Control (QC) standard.
Reference Spectral Data (Benchmarks)
The following data represents the standard chemical shifts expected in CDCl₃ at 300 K. Deviations of >0.2 ppm typically indicate pH effects, concentration dependence, or misidentification.
Table 1: 1H NMR Assignment & Chemical Shifts
| Position | Group | Shift ( | Multiplicity | Integration | Coupling Constant ( | Electronic Environment |
| H6 | Ar-H | 8.15 ± 0.05 | Doublet (d) | 1H | ||
| H4 | Ar-H | 7.55 ± 0.05 | dd | 1H | ||
| H3 | Ar-H | 6.70 ± 0.05 | Doublet (d) | 1H | ||
| -OCH₃ | Methoxy | 3.92 ± 0.02 | Singlet (s) | 3H | - | Electron Donor (+M effect) |
| -SCH₃ | Methylthio | 2.45 ± 0.02 | Singlet (s) | 3H | - | Weak Donor/Acceptor |
Expert Insight: The signal for H3 is diagnostic. The strong mesomeric (+M) effect of the 2-methoxy group significantly shields the H3 proton, pushing it upfield to ~6.7 ppm, distinct from unsubstituted pyridine protons.
Comparative Analysis: Performance vs. Alternatives
In drug development, "performance" of an intermediate is defined by the ability to verify its regio-purity. The synthesis of methoxy-methylthio-pyridines often yields mixtures.
Scenario A: Distinguishing Regioisomers (The "Coupling" Test)
The primary alternative/impurity is the 2-methoxy-3-(methylthio)pyridine isomer. 1H NMR is the superior method for differentiation compared to LC-MS (identical mass).
-
Target (2,5-isomer):
-
Protons are at positions 3, 4, and 6.
-
Coupling Pattern: Contains only one large ortho-coupling (
) and one small meta-coupling ( ). -
Visual Check: Look for the H6 signal as a fine doublet (meta-split only) or broad singlet if resolution is low.
-
-
Alternative (2,3-isomer):
-
Protons are at positions 4, 5, and 6.
-
Coupling Pattern: Contains two large ortho-couplings (
and ). -
Visual Check: The H5 proton appears as a distinct doublet of doublets (or triplet-like) due to coupling with both H4 and H6.
-
Scenario B: Detecting Oxidative Instability (Sulfoxide Formation)
Thioethers (-SMe) are prone to oxidation to sulfoxides (-S(O)Me) during storage.
-
Target (-SMe): Singlet at 2.45 ppm .
-
Impurity (-S(O)Me): Singlet shifts downfield to ~2.80 ppm .
-
Impact: If the 2.80 ppm peak exceeds 1% integration relative to the 2.45 ppm peak, the batch requires re-purification (reduction) before use in sensitive transition-metal catalyzed couplings.
Visualization: Structural Verification Workflow
The following diagram illustrates the logical decision tree for verifying the compound's structure based on the spectral data discussed above.
Caption: Logical workflow for distinguishing the target 2,5-isomer from the 2,3-isomer and detecting sulfoxide impurities.
Experimental Protocols
Protocol A: Standard 1H NMR Acquisition
To ensure reproducibility and minimize solvent-solute interactions that shift the -OMe peak:
-
Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.
-
Note: Avoid DMSO-d6 unless solubility is an issue. DMSO is hygroscopic; water peaks (~3.3 ppm) can obscure the -OMe signal or interfere with the -SMe signal depending on pH.
-
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (essential to resolve the
meta coupling). -
Pulse Angle: 30° (to ensure accurate integration).
-
Relaxation Delay (D1): 2.0 seconds (Methyl groups relax slowly; insufficient delay causes under-integration of SMe/OMe signals).
-
Scans: 16 (sufficient for >95% purity).
-
-
Processing:
-
Calibrate TMS to 0.00 ppm.
-
Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise ratio without broadening the fine splitting of H6.
-
Protocol B: NOE Differential Experiment (Definitive Proof)
If the coupling constants are ambiguous due to peak overlap, a 1D NOE (Nuclear Overhauser Effect) experiment provides definitive spatial proof.
-
Irradiation Target: Selectively irradiate the -OMe singlet at 3.92 ppm.
-
Observation:
-
Target (2,5-isomer): You will observe NOE enhancement only at H3 (~6.7 ppm).
-
Alternative (2,3-isomer): You will observe NOE enhancement at H3 (if it existed) or the adjacent aromatic proton. However, in the 2,3-isomer, the OMe is at position 2 and SMe at 3. Irradiating OMe might show enhancement of the SMe group (spatial proximity) or H3 (if unsubstituted).
-
Crucial Distinction: In the target, the SMe group (2.45 ppm) is spatially distant from the OMe group . Irradiating -OMe should NOT enhance the -SMe signal. If -OMe irradiation enhances the -SMe signal, you likely have the 2-methoxy-3-(methylthio)pyridine isomer (where substituents are adjacent).
-
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Authoritative source for additivity rules of pyridine substituents).
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. (Standard reference for solvent effects and heterocycle shifts).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Protocol validation for NOE and relaxation delays).
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (Used for impurity identification).
Distinctive NMR Shifts of Methoxy vs. Methylthio Groups in Pyridines: A Comparative Guide
Part 1: Strategic Overview (The "Why" and "How")
In medicinal chemistry, the bioisosteric replacement of a methoxy group (-OMe) with a methylthio group (-SMe) is a classic strategy to modulate lipophilicity (
This guide moves beyond basic spectral assignment. It explores the electronic causality behind the chemical shift perturbations observed when Oxygen is replaced by Sulfur on a pyridine ring. We will examine the competing forces of electronegativity, resonance delocalization, and the "Heavy Atom Effect," providing you with a robust framework for structural elucidation.
The Core Differentiators
-
Proton (
) Sensitivity: The methyl protons of -SMe are significantly shielded ( ppm) compared to -OMe due to the lower electronegativity of sulfur. -
Carbon (
) Ipso-Shielding: The carbon directly attached to sulfur experiences a dramatic upfield shift ( ppm) compared to the oxygen analog, a phenomenon known as the Heavy Atom Effect. -
Ring Modulation: Oxygen is a stronger resonance donor (+R) and a stronger inductive withdrawer (-I) than sulfur. This alters the electron density—and thus the chemical shifts—of the pyridine ring protons and carbons in predictable patterns.
Part 2: Mechanistic Analysis & Electronic Effects
To interpret the spectra correctly, one must understand the underlying electronic currents.
Electronic Competition: O vs. S
-
Inductive Effect (-I): Oxygen (EN = 3.44) is significantly more electronegative than Sulfur (EN = 2.58). Consequently, Oxygen deshields adjacent nuclei more strongly through the
-framework. -
Resonance Effect (+R): Oxygen’s
orbitals overlap effectively with the pyridine -system (2p-2p overlap). Sulfur’s orbitals are larger and more diffuse, leading to poorer overlap with the ring carbons (3p-2p mismatch). Therefore, the electron-donating resonance capability of -SMe is weaker than -OMe.
Diagram: Electronic Signaling Pathways
The following diagram illustrates the competing electronic effects that dictate the observed chemical shifts.
Caption: Schematic representation of the competing inductive and resonance effects influencing NMR shifts in substituted pyridines.
Part 3: Comparative Data Analysis
The following data summarizes the chemical shifts in deuterochloroform (
Table 1: Proton ( H) NMR Chemical Shifts ( , ppm)
| Position | Isomer | Substituent -CH | Ring H-3 | Ring H-4 | Ring H-5 | Ring H-6 |
| 2-Subst. | 2-OMe | 3.92 | 6.72 (d) | 7.55 (t) | 6.82 (dd) | 8.16 (d) |
| 2-SMe | 2.55 | 7.15 (d) | 7.45 (t) | 6.95 (m) | 8.42 (d) | |
| 3-Subst. | 3-OMe | 3.85 | 8.20 (d) | 7.20 (m) | 7.15 (m) | 8.30 (d) |
| 3-SMe | 2.50 | 8.45 (d) | 7.50 (d) | 7.20 (m) | 8.40 (d) | |
| 4-Subst. | 4-OMe | 3.85 | 6.78 (d) | — | 6.78 (d) | 8.40 (d) |
| 4-SMe | 2.48 | 7.10 (d) | — | 7.10 (d) | 8.35 (d) |
*Note: For 3-substituted pyridines, H-2 is the proton between the nitrogen and the substituent.
Key Observations:
-
Methyl Group: The -SMe methyl singlet consistently appears ~1.3–1.4 ppm upfield of the -OMe singlet. This is the most diagnostic feature.
-
Ring Protons (Ortho): Protons ortho to the -OMe group (e.g., H-3 in 2-methoxypyridine) are more shielded (lower ppm) than those ortho to -SMe. This confirms that Oxygen's resonance donation (+R) dominates over its inductive withdrawal at the ortho position, dumping more electron density onto the ring carbon than Sulfur does.
Table 2: Carbon ( C) NMR Chemical Shifts ( , ppm)
| Position | Isomer | Subst. -CH | Ipso Carbon (C-X) | Ortho Carbon | Para Carbon |
| 2-Subst. | 2-OMe | 53.5 | 164.0 | 110.0 (C3) | 138.0 (C4) |
| 2-SMe | 13.5 | 159.5 | 122.0 (C3) | 136.0 (C4) | |
| 3-Subst. | 3-OMe | 55.5 | 155.0 | 137.0 (C2) | 121.0 (C4) |
| 3-SMe | 16.0 | 136.0 | 145.0 (C2) | 133.0 (C4) | |
| 4-Subst. | 4-OMe | 55.2 | 165.0 | 110.0 (C3,5) | — |
| 4-SMe | 14.2 | 149.0 | 119.0 (C3,5) | — |
Key Observations:
-
The Heavy Atom Effect: The most dramatic difference is at the ipso carbon (the ring carbon attached to the heteroatom).
-
In 3-substituted systems, C-3 shifts from ~155 ppm (OMe) to ~136 ppm (SMe). This ~19 ppm shielding is a textbook example of the Heavy Atom Effect.
-
In 2- and 4-substituted systems, the effect is present but complicated by the direct conjugation with the pyridine nitrogen. However, the SMe ipso carbon is always significantly upfield of the OMe analog.
-
-
Methyl Carbon: The methoxy carbon appears at ~53-55 ppm, while the methylthio carbon appears at ~13-16 ppm.
Part 4: Experimental Protocols
Reliable data acquisition requires rigorous sample preparation, especially when dealing with potentially volatile or oxidizable thio-ethers.
Sample Preparation Workflow
Objective: Prepare a sample free of paramagnetic impurities and concentration gradients.
-
Solvent Selection: Use
(99.8% D) + 0.03% TMS for routine analysis. For polar derivatives or salts, is preferred to prevent aggregation. -
Concentration:
- H NMR: 5–10 mg in 0.6 mL solvent.
- C NMR: 20–30 mg in 0.6 mL solvent (Sulfur compounds can have long relaxation times; higher concentration aids sensitivity).
-
Handling Thio-Derivatives:
-
Warning: Methylthiopyridines can have potent, disagreeable odors. Preparation should occur in a fume hood.
-
Oxidation Risk: SMe groups can slowly oxidize to sulfoxides (S=O) in air. Flush NMR tubes with Nitrogen or Argon before sealing if the sample will be stored.
-
Acquisition Parameters (Bruker/Varian Standard)
| Parameter | Rationale | ||
| Pulse Angle | 30° (zg30) | 30° (zgpg30) | Ensures consistent relaxation. |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | S-substituted carbons may relax slowly; ensure D1 > 5*T1 if quantitative. |
| Scans (NS) | 16 | 512–1024 | SMe carbons are singlets but ipso carbons can be weak due to long T1. |
| Spectral Width | 12 ppm (-1 to 11) | 240 ppm (-10 to 230) | Covers downfield pyridine protons and carbonyl-like ipso carbons. |
Structural Assignment Workflow (Graphviz)
This flowchart guides the assignment process for an unknown pyridine derivative.
Caption: Step-by-step logic flow for distinguishing methoxy and methylthio pyridine isomers using 1D NMR data.
References
-
BenchChem. (2025). Comparative NMR Analysis of 6-Chloro-3-methoxypyridazin-4-amine and Structural Analogs. Retrieved from
-
ChemicalBook. (2025). 2-Methoxypyridine 1H NMR Spectrum (1628-89-3). Retrieved from
-
Royal Society of Chemistry. (2014). Supporting Information: Metal- and base-free regioselective thiolation of methyl C(sp3)–H bond in 2-picoline N-oxides. Retrieved from
-
National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 23719: 3-Methoxypyridine. Retrieved from
-
University of Wisconsin-Madison. (2020). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Retrieved from [1]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg.
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 2-methoxy-5-(methylthio)pyridine
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of heterocyclic compounds is a critical step. These molecules form the backbone of a vast number of active pharmaceutical ingredients. Among them, substituted pyridines are of significant interest. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-methoxy-5-(methylthio)pyridine, a molecule featuring key functional groups that influence its behavior in the mass spectrometer.
As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying principles that govern molecular fragmentation. This guide is structured to provide a predictive framework for the fragmentation of the title compound, compare it with logical alternatives to aid in isomer differentiation, and offer robust, field-tested experimental protocols for its analysis. Every claim is grounded in established principles of mass spectrometry, supported by authoritative references.
Predicted Electron Ionization (EI) Fragmentation of 2-methoxy-5-(methylthio)pyridine
Under typical 70 eV electron ionization conditions, 2-methoxy-5-(methylthio)pyridine (Molecular Weight: 155.22 g/mol ) is expected to form a molecular ion (M⁺˙) at m/z 155. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses, influenced by the methoxy, methylthio, and pyridine moieties.
The initial ionization will likely involve the removal of a lone pair electron from the nitrogen or sulfur atoms, which are the most electron-rich sites. The fragmentation pathways will then proceed through several competing mechanisms:
-
Alpha-Cleavage: The bonds adjacent to the heteroatoms (O and S) are prone to cleavage. The loss of a methyl radical (•CH₃, 15 Da) is a highly probable initial step from either the methoxy or methylthio group. Loss of a methyl group from the more labile methylthio group is often favored.
-
Cleavage of Substituent Groups: The entire methoxy (•OCH₃, 31 Da) or methylthio (•SCH₃, 47 Da) group can be lost as a radical.
-
Pyridine Ring Fission: The stable aromatic ring can also undergo fragmentation, often characterized by the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da).[1]
Based on these principles, a primary fragmentation pathway is proposed to initiate with the loss of a methyl radical from the methylthio group, leading to a stable, resonance-delocalized cation at m/z 140. Subsequent loss of carbon monoxide (CO, 28 Da) from this intermediate could yield an ion at m/z 112. An alternative pathway involves the loss of formaldehyde (CH₂O, 30 Da) from the molecular ion, a characteristic fragmentation for 2-methoxypyridines, which would produce a radical cation at m/z 125.[2][3]
Proposed Fragmentation Data Summary
| m/z | Proposed Fragment Ion | Proposed Neutral Loss | Rationale |
| 155 | [C₇H₉NOS]⁺˙ | - | Molecular Ion (M⁺˙) |
| 140 | [C₆H₆NOS]⁺ | •CH₃ | Loss of a methyl radical, likely from the methylthio group. |
| 125 | [C₆H₇NS]⁺˙ | CH₂O | Loss of formaldehyde from the methoxy group, typical for 2-methoxypyridines.[2][3] |
| 124 | [C₆H₆NS]⁺ | •CH₃, H• | Loss of a hydrogen radical from the m/z 125 fragment. |
| 112 | [C₅H₆NS]⁺ | •CH₃, CO | Subsequent loss of carbon monoxide from the m/z 140 fragment. |
| 79 | [C₅H₅N]⁺˙ | •SCH₃, CH₂O | Loss of both substituent-derived fragments. |
Visualization of Proposed Fragmentation Pathway
Caption: Proposed EI fragmentation pathway for 2-methoxy-5-(methylthio)pyridine.
Comparative Fragmentation Analysis
To build confidence in structural assignments, comparing the predicted fragmentation pattern with that of known or isomeric compounds is essential.
Comparison with Structural Precursors
Analyzing the fragmentation of the constituent parts of the molecule provides a foundational comparison.
-
2-Methoxypyridine (MW: 109.13): The NIST database shows its primary fragmentation involves the loss of formaldehyde (CH₂O) to form the base peak at m/z 79 ([C₅H₅N]⁺˙).[2][3] This supports the proposed loss of CH₂O from our target molecule.
-
2-(Methylthio)pyridine (MW: 125.19): The fragmentation of this compound is expected to be dominated by the loss of a methyl radical (•CH₃) to form a stable ion at m/z 110.[4] This reinforces the prediction of •CH₃ loss as a key initial fragmentation step for 2-methoxy-5-(methylthio)pyridine.
Comparison with a Positional Isomer: 2-methoxy-3-(methylthio)pyridine
Distinguishing between positional isomers is a common challenge in analytical chemistry. A theoretical comparison with 2-methoxy-3-(methylthio)pyridine highlights the power of mass spectrometry for this purpose.
For the 3-methylthio isomer, an ortho effect between the adjacent methoxy and methylthio groups could introduce unique fragmentation pathways not observed for the 5-methylthio isomer. This could involve a rearrangement reaction leading to the loss of a neutral species like CH₃SOH (64 Da), resulting in a unique fragment ion. While the primary fragments (loss of •CH₃, CH₂O, etc.) would likely still be present, their relative abundances could differ significantly due to the influence of substituent position on ion stability.
| Compound | Key Differentiating Feature | Predicted Unique/Abundant Fragments |
| 2-methoxy-5-(methylthio)pyridine | Isolated substituent groups | Dominated by individual substituent losses (e.g., m/z 140, 125). |
| 2-methoxy-3-(methylthio)pyridine | Adjacent (ortho) substituent groups | Potential for rearrangement-based losses (e.g., loss of CH₃SOH) and different relative abundances of common fragments. |
Experimental Protocols
The choice of analytical technique depends on the sample's volatility and the complexity of the matrix. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for this analysis.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is ideal for the analysis of volatile, thermally stable compounds like 2-methoxy-5-(methylthio)pyridine.
1. Sample Preparation:
-
Dissolution: Accurately weigh and dissolve approximately 1 mg of the compound in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Internal Standard: For quantitative analysis, add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound with a different retention time) to all samples and standards.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.[6]
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
Visualization of GC-MS Workflow
Caption: General experimental workflow for GC-MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is preferred for less volatile compounds, complex mixtures, or when high sensitivity is required.
1. Sample Preparation:
-
Dissolution: Prepare a 1 mg/mL stock solution in a suitable solvent like methanol or acetonitrile.
-
Dilution: Dilute the stock solution with the initial mobile phase composition (e.g., 95% Water/Acetonitrile with 0.1% Formic Acid) to a working concentration of 1 µg/mL.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter before injection.
2. Instrumentation and Conditions:
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.[6]
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.[6]
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) maintained at 40°C.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B.
-
0.5-4.0 min: 5% to 95% B.
-
4.0-5.0 min: 95% B.
-
5.0-5.1 min: 95% to 5% B.
-
5.1-6.0 min: 5% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V.
-
Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Ion Source Gas 1: 50 psi.
-
Ion Source Gas 2: 50 psi.
-
-
MS/MS Method: For structural confirmation, perform a product ion scan on the protonated molecule [M+H]⁺ (m/z 156). For quantification, use Multiple Reaction Monitoring (MRM).
Visualization of LC-MS/MS Workflow
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the mass spectral fragmentation of 2-methoxy-5-(methylthio)pyridine. By leveraging established fragmentation principles and comparing the expected pattern with structural analogs, researchers can confidently identify this compound and distinguish it from its isomers. The detailed GC-MS and LC-MS/MS protocols offer a robust starting point for experimental design, ensuring high-quality, reproducible data. This systematic approach, combining predictive analysis with rigorous experimental methodology, is indispensable for advancing research and development in the chemical and pharmaceutical sciences.
References
-
Reddit. (2021). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. r/chemistry. Retrieved from [Link]
-
Cefas. (2023). Development of quantitative method for pyridine in biota and sediment. Defra. Retrieved from [Link]
-
Restek. (n.d.). TMSI+Pyridine. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Retrieved from [Link]
-
PMC. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. Retrieved from [Link]
-
American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
-
Waters. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]
-
Drug Discovery World. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxypyridine. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N-oxides. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]
-
MOST Wiedzy. (n.d.). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-methoxy-. NIST WebBook. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-(methylthio)-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Retrieved from [Link]
-
LookChem. (n.d.). Pyridine, 2-Methoxy-5-Methyl-. Retrieved from [Link]
Sources
Technical Comparison: IR Signatures of Ether vs. Thioether Linkages in Pyridine Scaffolds
Executive Summary
In drug development, distinguishing between bioisosteres such as ethers (–O–) and thioethers (–S–) is a common analytical challenge. While Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation, Infrared (IR) spectroscopy offers a rapid, cost-effective screening tool.
The verdict is sharp and distinct:
-
Pyridine Ethers exhibit a high-diagnostic signature.[1] The C–O–C asymmetric stretch is intense and easily identifiable in the 1250–1300 cm⁻¹ region, often dominating the fingerprint region.
-
Pyridine Thioethers exhibit a low-diagnostic IR signature. The C–S–C stretch is inherently weak (low dipole change) and appears in the 600–800 cm⁻¹ low-frequency region, where it is frequently obscured by the strong out-of-plane (oop) bending modes of the pyridine ring.
This guide details the spectral characteristics, physical causality, and experimental protocols to reliably differentiate these moieties.
Theoretical Basis: The "Pyridine Effect"
To interpret these spectra, one must first subtract the "background noise" of the pyridine scaffold. The pyridine ring is electron-deficient, which stiffens attached bonds via resonance but also contributes a dense forest of peaks.
The Pyridine Scaffold Signature
Regardless of the linker (O or S), expect these invariant bands:
-
Aromatic C–H Stretch: 3000–3100 cm⁻¹ (Weak/Medium)
-
Ring Skeletal Vibrations (C=N, C=C): 1570–1600 cm⁻¹ and 1430–1480 cm⁻¹ (Strong). Note: These often appear as doublets.
-
Ring Breathing Mode: ~990–1000 cm⁻¹ (Sharp/Medium).
-
C–H Out-of-Plane (oop) Bending: 700–800 cm⁻¹ (Strong). Critical interference zone for thioethers.
Detailed Analysis: Ether Linkage (Pyridine–O–Alkyl)
Mechanism of Detection
The C–O bond is highly polar. The stretching vibration causes a significant change in the dipole moment (
Characteristic Peaks
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| C–O Asymmetric Stretch | 1260 – 1300 | Strong | Primary Indicator |
| C–O Symmetric Stretch | 1020 – 1050 | Medium | Secondary |
| Alkyl C–H Stretch | 2850 – 2960 | Medium | Supporting |
Case Study: 2-Methoxypyridine In 2-methoxypyridine, the C–O asymmetric stretch appears distinctively around 1280–1300 cm⁻¹ . It is often the strongest peak in the fingerprint region, standing apart from the pyridine ring modes.
Detailed Analysis: Thioether Linkage (Pyridine–S–Alkyl)
Mechanism of Detection
The C–S bond is longer, weaker, and less polar than the C–O bond. Sulfur is more polarizable but less electronegative, meaning the change in dipole moment during stretching is small. Consequently, C–S stretching bands are weak in IR (though often strong in Raman). Furthermore, the heavy mass of the sulfur atom shifts the vibration to lower frequencies (Hooke's Law), dropping it directly into the region dominated by pyridine ring deformations.
Characteristic Peaks
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Diagnostic Value |
| C–S Stretch (Aryl-S) | 700 – 760 | Weak/Variable | Low (Interference) |
| C–S Stretch (Alkyl-S) | 600 – 700 | Weak | Low |
| Ring Deformation (Pyridine) | 700 – 800 | Strong | Masking Agent |
Case Study: 2-(Methylthio)pyridine The C–S stretch typically falls near 750 cm⁻¹ . However, the pyridine ring has a strong C–H out-of-plane bending mode in this exact region (typically 740–780 cm⁻¹ for 2-substituted pyridines). Distinguishing the thioether peak often requires looking for a subtle shoulder or a change in the ratio of the low-frequency bands, rather than a clear new peak.
Comparative Workflow: Decision Logic
The following diagram illustrates the logical flow for differentiating these compounds using IR data.
Caption: Logical decision tree for assigning ether vs. thioether structures based on IR spectral dominance and interference patterns.
Experimental Protocol
To ensure data integrity, sample preparation is critical. Pyridine derivatives are often hygroscopic or volatile liquids.
Method A: ATR (Attenuated Total Reflectance) - Recommended
Best for liquids and oils (e.g., 2-methoxypyridine).
-
Crystal Selection: Use a Diamond or ZnSe crystal. Diamond is preferred for durability.
-
Blanking: Collect a background spectrum of the clean, dry crystal (32 scans).
-
Deposition: Place 10–20 µL of the neat liquid onto the crystal center.
-
Acquisition:
-
Resolution: 4 cm⁻¹
-
Scans: 64 (to improve Signal-to-Noise for weak thioether bands)
-
Range: 4000–600 cm⁻¹ (Ensure the detector cutoff allows viewing down to 600 cm⁻¹).
-
-
Cleaning: Clean immediately with isopropanol to prevent pyridine sorption into polymer seals.
Method B: KBr Pellet
Best for solid salts or high-melting derivatives.
-
Ratio: Mix 1–2 mg of sample with 200 mg of dry IR-grade KBr.
-
Grinding: Grind in an agate mortar until a fine, uniform powder is achieved (avoids Christiansen effect scattering).
-
Pressing: Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
Validation: Check for water bands (3400 cm⁻¹). If strong, re-dry KBr and repeat.
References
-
NIST Mass Spectrometry Data Center. (2023). Pyridine, 2-methoxy- Infrared Spectrum. National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[3] 2-(Methylthio)pyridine Compound Summary. National Library of Medicine. [Link]
-
Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. [Link]
-
StellarNet, Inc. (2017). Technical Note - Vibrational Spectroscopy: Infrared vs. Raman. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
Sources
A Comparative High-Performance Liquid Chromatography (HPLC) Retention Time Analysis: 2-Methoxy vs. 2-Methylthio Pyridines
A Guide for Researchers in Drug Discovery and Development
As a Senior Application Scientist, my focus is on providing robust analytical methodologies that are not just procedural but are grounded in fundamental chemical principles. This guide offers an in-depth comparison of the HPLC retention behavior of 2-methoxypyridine and 2-methylthiopyridine, two structurally similar compounds with a subtle yet chromatographically significant difference: the substitution of an oxygen atom for a sulfur atom. Understanding these differences is crucial for developing selective and reliable analytical methods in pharmaceutical research.
The Core of the Matter: Physicochemical Properties
The retention of a molecule in reversed-phase HPLC is primarily governed by its polarity and lipophilicity. A less polar, more lipophilic (fat-loving) compound will have a stronger affinity for the nonpolar stationary phase (like C18) and will thus elute later, exhibiting a longer retention time. Let's examine the key properties of our two analytes.
| Compound | Structure | Molecular Weight ( g/mol ) | logP (o/w) | pKa | Topological Polar Surface Area (Ų) |
| 2-Methoxypyridine | C₆H₇NO | 109.13[1] | 1.34[2] | 3.28[3] | 22.1[4] |
| 2-Methylthiopyridine | C₆H₇NS | 125.19[5][6] | 1.71[7] | ~3.8 (predicted)[8] | 38.2[5] |
-
Lipophilicity (logP): The octanol/water partition coefficient (logP) is a direct measure of a compound's lipophilicity. 2-Methylthiopyridine has a higher logP value (1.71) compared to 2-methoxypyridine (1.34), indicating it is more nonpolar.[2][7] This is the primary driver for its expected longer retention on a C18 column. The sulfur atom, being less electronegative and larger than oxygen, reduces the overall polarity of the molecule.
-
pKa: The pKa of the pyridinium ion of 2-methoxypyridine is 3.28.[3] The predicted pKa for 2-methylthiopyridine is slightly higher. In a mobile phase with a pH well above these values (e.g., pH 6.5), both molecules will be in their neutral, un-ionized form, minimizing complex secondary interactions with the stationary phase.[9]
-
Topological Polar Surface Area (TPSA): TPSA is another indicator of polarity. 2-Methylthiopyridine has a larger TPSA (38.2 Ų) than 2-methoxypyridine (22.1 Ų), which might seem counterintuitive to its higher lipophilicity.[4][5] However, in the context of reversed-phase HPLC, the overall molecular lipophilicity as indicated by logP is often a more dominant factor in determining retention.
Experimental Workflow for Comparative Analysis
A systematic approach is essential to ensure the data is reliable and the comparison is valid. The following workflow outlines the necessary steps from preparation to analysis.
Sources
- 1. 2-Methoxypyridine | CAS 1628-89-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 2-methoxypyridine, 1628-89-3 [thegoodscentscompany.com]
- 3. 2-Methoxypyridine | 1628-89-3 [chemicalbook.com]
- 4. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyridine, 2-(methylthio)- | C6H7NS | CID 29076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pyridine, 2-(methylthio)- (CAS 18438-38-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-methyl thiopyridine, 18438-38-5 [thegoodscentscompany.com]
- 8. 5-methyl-2-((tetrahydrofuran-2-yl)methylthio)pyridine | 1558056-03-3 [m.chemicalbook.com]
- 9. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemental Analysis of Sulfur-Containing Pyridine Derivatives: A Technical Comparison of Reference Standards
Topic: Elemental Analysis Standards for Sulfur-Containing Pyridine Derivatives Content Type: Publish Comparison Guide
Executive Summary
The precise determination of elemental composition (CHNS) in sulfur-containing pyridine derivatives is a notorious challenge in pharmaceutical development. Unlike simple aliphatic chains, pyridine rings exhibit high thermal stability (refractory behavior), and the presence of sulfur introduces complex combustion byproducts (SO₂ vs. SO₃ equilibrium) that can be adsorbed by water traps or interfere with nitrogen detection.
This guide objectively evaluates the performance of industry-standard reference materials—BBOT , Sulfanilamide , and Cystine —specifically for the analysis of these heterocyclic compounds. We provide a validated protocol to minimize matrix effects and ensure <0.3% absolute error compliance.
Part 1: The Analytical Challenge
Why Pyridine-Sulfur Derivatives Are Difficult
In elemental analysis via flash combustion (Dumas method), the analyte must be instantaneously and quantitatively converted into simple gases (
-
Refractory Ring Stability: The pyridine ring is aromatic and electron-deficient, making it resistant to oxidative ring opening. Incomplete combustion leads to the formation of soot (carbonaceous residue) which traps sulfur, yielding low recovery rates.
-
Catalytic Poisoning: Nitrogen-rich heterocycles can generate trace amounts of basic byproducts that may deactivate acidic oxidation catalysts (like
) over time. -
Adsorption Hysteresis: Sulfur adheres to active sites in the reduction reactor (copper) and water traps (magnesium perchlorate), creating a "memory effect" where results drift based on the previous sample's concentration.
Part 2: Comparative Analysis of Reference Standards
For high-precision pharma applications (e.g., proton pump inhibitors, antifungal azoles), the choice of calibration standard is critical. The standard must mimic the combustion kinetics of the analyte.
BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[1][2][3]
-
Status: The "Gold Standard" for simultaneous CHNS.
-
Mechanism: Contains a thiophene ring and benzoxazole units.[1] Its structure is polycyclic and aromatic, closely mimicking the refractory nature of pyridine derivatives.
-
Verdict: Recommended Primary Standard.
Sulfanilamide[1][3][4][5]
-
Status: The "General Purpose" Standard.
-
Mechanism: A simple benzene ring with an amine and sulfonamide group. It combusts much more easily than pyridine derivatives.
-
Verdict: Suitable for QC, but prone to bias. Because it burns too easily, it may not reveal inefficiencies in the combustion reactor that affect the harder-to-burn pyridine samples.
Cystine / Methionine[5][6]
-
Status: Biological/Amino Acid Standards.
-
Mechanism: Aliphatic sulfur. Very easy to combust.
-
Verdict: Not Recommended for Pyridines. These lack the aromatic stability of the analyte. Calibrating with cystine can lead to over-estimation of combustion efficiency, resulting in low sulfur recovery for pyridine samples.
Comparative Data Table
| Feature | BBOT | Sulfanilamide | Cystine |
| Formula | |||
| Sulfur Content | 7.41% | 18.62% | 26.69% |
| Structural Similarity | High (Polycyclic aromatic) | Medium (Single aromatic ring) | Low (Aliphatic) |
| Combustion Difficulty | High (Matches analyte) | Low | Very Low |
| Hygroscopicity | Non-hygroscopic (Stable) | Low | Moderate (Can absorb moisture) |
| Matrix Match Suitability | Excellent for heterocycles | Good for simple aromatics | Poor for refractory compounds |
| Typical Recovery Error * | ± 0.08% | ± 0.15% | ± 0.25% (drift prone) |
*Note: Error rates estimated based on analysis of 2-mercaptopyridine derivatives using a properly conditioned reactor.
Part 3: Validated Experimental Protocol
To achieve <0.3% absolute precision for sulfur-containing pyridines, the instrument parameters must be tuned to force complete oxidation.
Instrument Configuration (Flash Combustion)
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Injection: High volume (250–300 mL) to ensure excess
during the flash phase. -
Oxidation Reactor: Quartz tube packed with Tungsten Oxide (
) or Vanadium Pentoxide ( ) on alumina.-
Reasoning:
acts as a flux/catalyst that physically melts at combustion temperatures ( ), coating the refractory pyridine sample and supplying oxygen directly to the ring structure.
-
-
Reduction Reactor: Electrolytic Copper (
).
The "Sulfur conditioning" Step
Before running samples, the system must be saturated.
-
Run 3 "Bypass" samples of the analyte (or BBOT) without recording data.
-
This saturates the active sites on the water trap and reduction copper with
, preventing loss of the first few micrograms of the actual sample.
Workflow Diagram (Graphviz)
Caption: Optimized Flash Combustion workflow for refractory sulfur compounds. Note the critical addition of V2O5 catalyst.
Part 4: Standard Selection Decision Tree
Use this logic flow to select the correct standard for your specific pyridine derivative.
Caption: Decision matrix for selecting calibration standards based on analyte complexity.
Part 5: Recommendations
-
Adopt BBOT as the Default: For any sulfur-containing pyridine derivative, BBOT offers the best balance of stability and structural similarity. It proves that your system can combust polycyclic aromatics quantitatively.
-
Use
Additive: Do not rely on the standard oxidation tube alone. Adding 5–10 mg of Vanadium Pentoxide powder directly into the tin capsule with the sample is necessary to disrupt the thermal stability of the pyridine ring. -
Monitor the N/S Ratio: If your Nitrogen values are accurate but Sulfur is consistently low, your combustion temperature is likely insufficient, or soot formation is trapping the sulfur. Switch to a "Oxygen Boost" method (longer
injection time).
References
-
Thermo Fisher Scientific. (2021). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Application Note 42306. Link
-
Elemental Microanalysis. (2024). CHNS/CHNS-O Standards Kit: Cystine, Sulphanilamide, Methionine, BBOT. Product Specification. Link
-
Analytik Jena. (2021). Reliable Elemental Analysis for Nitrogen, Sulfur, and Chlorine in Biofuels.[2] Application Note. Link
- Royal Society of Chemistry. (2002). Guidelines for Elemental Analysis of Heterocyclic Compounds. (General Reference for combustion difficulties).
Sources
UV-Vis absorption spectra of 2,5-disubstituted pyridines
The 2,5-Disubstituted Pyridine scaffold represents a critical "linear" pharmacophore and optoelectronic unit, distinct from its "bent" 2,6-isomers.[1] This guide benchmarks its optical performance, electronic tunability, and characterization protocols for researchers in medicinal chemistry and materials science.[1]
Part 1: Strategic Analysis & Scaffold Performance
1.1 The Core Distinction: Linear vs. Bent Conjugation
The primary "performance" metric of a pyridine scaffold is its ability to transmit electronic effects (conjugation) and orient substituents.
-
2,5-Substitution (Para-like): mimic of para-substituted benzene.[1] It provides a linear conjugation path , allowing strong electronic communication between substituents at positions 2 and 5.[1] This makes it ideal for "Push-Pull" systems (e.g., NLO materials, fluorescent probes) where a donor at C2 and an acceptor at C5 create a strong dipole.[1]
-
2,6-Substitution (Meta-like): mimic of meta-substituted benzene. It creates a bent geometry (approx. 120°). While excellent for chelating metals (e.g., pincer ligands), it interrupts
-conjugation, resulting in hypsochromic (blue) shifts compared to the 2,5-isomer.[1]
1.2 Electronic "Push-Pull" Performance
In drug development, the 2,5-pyridine scaffold is often used to tune the pKa and solubility of a drug.
-
Donor-Acceptor Systems: A 2-amino-5-nitro substitution pattern creates a strong Intramolecular Charge Transfer (ICT) band.
-
Spectral Response: These systems often exhibit solvatochromism—changing color based on solvent polarity—which is a key quality control metric for purity and environmental sensitivity.
Part 2: Comparative Optical Profiling
The following table benchmarks the 2,5-scaffold against common alternatives, highlighting the "performance" differences in absorption maxima (
Table 1: Structural Isomer Comparison (Representative Data)
| Feature | 2,5-Disubstituted Pyridine | 2,6-Disubstituted Pyridine | 1,4-Disubstituted Benzene | Performance Implication |
| Geometry | Linear ( | Bent ( | Linear (180°) | 2,5-Pyridine retains linearity but adds a dipole moment and H-bond acceptor.[1] |
| Conjugation | Continuous (Strong) | Interrupted (Weak) | Continuous (Strong) | 2,5-isomers show red-shifted |
| 2,5-systems are better for visible-light applications (fluorescence/phototherapy).[1] | ||||
| Solvatochromism | High (esp. with push-pull groups) | Low to Moderate | Low (Non-polar core) | 2,5-Pyridine sensitivity allows for precise polarity sensing in binding pockets.[1] |
| pKa Influence | Tunable (N-atom is accessible) | Sterically Hindered | N/A | 2,6-substituents sterically block the pyridine nitrogen, reducing basicity/reactivity.[1] |
Key Insight: For a "Push-Pull" dye (e.g., Amino-Nitro), the 2,5-isomer will typically absorb at a wavelength 30–50 nm longer (red-shifted) than the 2,6-isomer due to the effective conjugation length.[1]
Part 3: Visualization of Electronic Logic
The following diagram illustrates the causality between substitution patterns and optical properties.
Figure 1: Mechanistic flow showing how the 2,5-linear geometry facilitates extended conjugation and charge transfer, leading to red-shifted absorption spectra compared to the 2,6-isomer.
Part 4: Experimental Protocols (Self-Validating)
This protocol is designed to characterize a new 2,5-disubstituted pyridine derivative, validating both its identity and its physicochemical properties (pKa).[1]
Protocol A: Solvatochromic Shift & Characterization
Objective: Determine the electronic nature of the ground and excited states (Dipole change).
-
Preparation: Prepare
M solutions of the analyte in three solvents of varying polarity: -
Baseline Correction: Run a blank scan with pure solvent for each cuvette type (Quartz required for UV < 300 nm).
-
Acquisition: Scan from 200 nm to 600 nm.
-
Analysis:
-
Identify the
transition (high intensity, UV region).[2][3][4] -
Identify the
transition (lower intensity, often visible region).[2][5] -
Validation Check: If the
shifts significantly (>10 nm) between Cyclohexane and Ethanol, the molecule exhibits strong charge-transfer character (typical for 2,5-push-pull systems).
-
Protocol B: Spectrophotometric pKa Determination
Objective: Determine the acid dissociation constant of the pyridine nitrogen.
-
Buffer Setup: Prepare a series of aqueous buffers ranging from pH 2.0 to pH 8.0 (0.5 pH increments). Maintain constant ionic strength (
M KCl).[1] -
Stock Solution: Dissolve the pyridine derivative in Methanol (creates a stock).
-
Titration: Add fixed volume of stock (e.g., 20
L) to 2 mL of each buffer in a cuvette. -
Measurement: Record UV-Vis spectra for each pH point.
-
Isosbestic Point Check: Overlay all spectra. A precise isosbestic point (a wavelength where absorbance is constant across all pHs) must appear.
-
Self-Validating Step: Lack of an isosbestic point indicates degradation or precipitation, invalidating the experiment.
-
-
Calculation: Plot Absorbance (
) at (of the protonated or neutral form) vs. pH. Fit to the Henderson-Hasselbalch equation:
Part 5: Workflow Visualization
Figure 2: Step-by-step characterization workflow for validating the optical and physicochemical properties of 2,5-disubstituted pyridines.
References
-
Structural & Optical Properties of 2-Amino-5-nitropyridines
-
Conjug
-
Solvatochromism in Pyridine Deriv
-
2,6-Disubstituted Pyridines (Comparison Group)
-
pKa Determin
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Negative Solvatochromism of the Intramolecular Charge Transfer Band in Two Structurally Related Pyridazinium—Ylids [mdpi.com]
- 9. mdpi.com [mdpi.com]
Reference standards for 2-methoxy-5-(methylthio)pyridine purity testing
An Objective Guide to Purity Assessment of 2-methoxy-5-(methylthio)pyridine for Researchers and Pharmaceutical Scientists
In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of safety, efficacy, and reproducibility. 2-methoxy-5-(methylthio)pyridine, a key heterocyclic building block, is no exception. Its utility in the synthesis of novel active pharmaceutical ingredients (APIs) necessitates a robust and well-defined analytical strategy to ensure its quality.[1][2] This guide provides a comparative analysis of primary analytical methods for determining the purity of 2-methoxy-5-(methylthio)pyridine, offering field-proven insights and detailed protocols for immediate application.
The choice of an analytical method is fundamentally driven by the potential impurity profile of the substance. For 2-methoxy-5-(methylthio)pyridine, impurities can arise from several sources including the synthetic route, subsequent degradation, or improper storage. Common synthetic pathways may leave residual starting materials or introduce side-products such as isomers or oxidized species (e.g., sulfoxides and sulfones).[3][4] Therefore, a comprehensive purity assessment relies on orthogonal analytical techniques capable of separating, identifying, and quantifying these diverse potential contaminants.
Comparative Analysis of Core Analytical Techniques
The three pillars of purity testing for a compound like 2-methoxy-5-(methylthio)pyridine are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and provides a different lens through which to view the compound's purity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Use | Quantitative Purity & Impurity Profiling (Assay) | Identification of Volatile & Semi-Volatile Impurities | Definitive Structure Confirmation & Isomer Identification |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on boiling point and volatility, with mass-based identification. | Characterization based on the magnetic properties of atomic nuclei. |
| Typical Sensitivity | High (LOD: ~0.01%)[5] | Very High (LOD: <0.01%) | Lower (typically >0.1% for routine scans) |
| Quantitation | Excellent (Primary method for assay) | Good (Requires appropriate standards) | Excellent (qNMR with internal standard)[6] |
| Key Advantages | Robust, reproducible, widely applicable for non-volatile compounds.[7][8] | High resolving power and definitive identification via mass spectra.[9] | Provides unambiguous structural information, ideal for isomers.[6][10] |
| Key Disadvantages | May require specific method development; less definitive identification than MS. | Limited to thermally stable and volatile compounds. | Lower throughput; less sensitive to trace impurities. |
Experimental Protocols and Methodologies
The following protocols are designed as robust starting points. Researchers should perform internal validation to ensure suitability for their specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) for Purity Assay
HPLC is the industry standard for the purity assessment of pharmaceutical intermediates due to its high resolution and quantitative accuracy.[7] A reversed-phase method is ideal for separating 2-methoxy-5-(methylthio)pyridine from potential non-volatile impurities.
Causality Behind Experimental Choices:
-
Column: A C18 column is selected for its versatility and proven efficacy in separating aromatic compounds based on hydrophobicity.[7]
-
Mobile Phase: A gradient of acetonitrile and water with a formic acid modifier is used. The gradient elution ensures that both polar and non-polar impurities are resolved and eluted effectively, while the formic acid improves peak shape and ensures ionization for potential MS detection.[7]
-
Detector: A UV detector is chosen because the pyridine ring contains a chromophore that absorbs UV light, allowing for sensitive detection. Monitoring at multiple wavelengths can help distinguish between impurities with different spectral properties.
Step-by-Step Protocol: RP-HPLC-UV
-
Instrumentation and Conditions:
-
HPLC System: A standard system with a quaternary pump, autosampler, column oven, and UV or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-methoxy-5-(methylthio)pyridine reference standard or sample.
-
Dissolve in the mobile phase (50:50 mixture of A and B) to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Data Analysis:
-
Purity is calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all observed peaks.
-
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities that may not be detected by HPLC.[9] It provides definitive identification through mass spectral fragmentation patterns.
Causality Behind Experimental Choices:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is the standard for GC-MS.[11] It creates reproducible fragmentation patterns that can be compared against established spectral libraries for confident compound identification.
-
Oven Program: A temperature ramp is essential to first elute highly volatile impurities at lower temperatures, followed by the main analyte and less volatile impurities as the temperature increases.[12]
Step-by-Step Protocol: GC-MS
-
Instrumentation and Conditions:
-
GC-MS System: A standard GC coupled to a single quadrupole or ion trap mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Program:
-
Initial: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.[11]
-
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a high-purity volatile solvent like methanol or ethyl acetate.
-
Further dilute as necessary to avoid detector saturation.
-
-
Data Analysis:
-
Identify the main component by its retention time and mass spectrum.
-
Analyze other peaks by comparing their mass spectra with the NIST library or by interpreting fragmentation patterns to identify potential impurities.
-
Nuclear Magnetic Resonance (NMR) for Structural Verification
NMR is an indispensable tool for the unambiguous structural elucidation of pyridine derivatives and is considered a primary ratio method for quantitative analysis (qNMR).[6] It is particularly powerful for identifying and quantifying isomeric impurities that may co-elute in chromatographic methods.
Causality Behind Experimental Choices:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice for many organic molecules as it is a good solvent and its residual proton signal does not typically interfere with the aromatic region.
-
Experiments: A standard ¹H NMR is the first step for initial verification.[6] A ¹³C NMR provides information on the carbon skeleton, and 2D experiments like HSQC can be used to definitively assign proton and carbon signals in complex cases.[6]
Step-by-Step Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
For quantitative NMR (qNMR), add a known amount of a certified internal standard.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum. The aromatic protons on the pyridine ring will appear in the characteristic downfield region (typically δ 7.0-8.5 ppm).[6] The methoxy (-OCH₃) and methylthio (-SCH₃) singlets will appear further upfield.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
-
Data Analysis:
-
Confirm the structure by analyzing the chemical shifts, integration values, and coupling patterns of the observed signals.
-
The purity can be estimated by comparing the integration of the analyte signals to those of any impurity signals.
-
Visualization of Analytical Workflows
A multi-step approach is crucial for the comprehensive qualification of a reference standard for 2-methoxy-5-(methylthio)pyridine.
Caption: A typical workflow for qualifying a reference standard.
Conclusion and Recommendations
For routine quality control and purity assessment of 2-methoxy-5-(methylthio)pyridine, HPLC is the recommended primary technique due to its robustness, precision, and quantitative power. However, a single method is insufficient for the complete characterization required for drug development.
It is best practice to employ an orthogonal approach:
-
Initial Characterization: Use NMR spectroscopy to definitively confirm the chemical structure of a new batch or supplier material.
-
Routine Purity Testing: Employ a validated HPLC method for assay and purity determination in a production or research setting.
-
Impurity Investigation: Utilize GC-MS to investigate any unknown volatile peaks observed or to screen for residual solvents and starting materials.
By integrating these techniques, researchers and drug development professionals can build a comprehensive quality profile for 2-methoxy-5-(methylthio)pyridine, ensuring the integrity and reliability of their scientific outcomes.
References
- Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRTT6CP9wqiAIKg9nkf6_6_6cOqIN-8XUkwDI8hGrEXVzPyh5xGoJXpAqW6Yl1IPqQVAjghc17nVWnMvf8UI_gJ-OAUclxsQTsNTyziVN6cGa3mIjpk8bTnQWx3OevrprUEbmlwPEI3jVXkKK1qB9hDyuAr-t6_0b645hVZ6aEv8yd9M8t8ENnvdQZBbaW36BvLjujSUmEB93x-bz8x47FkDNcoY4YF1As
- A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2kh_XpxZXmZkU_nkbqkRKE_kj5SHrCiVZXINvSF0JbDaVItch8M3csUt9jPRZe0tfpc3rLnry4-Dt8s_QWeI7PwDkS0h7O9YhqWNJoP2quRUNuwnQwc3-V-ygUAIU7SyrJc48p7swUW2F6fSoyMbUqSMHhVPtaPc4uQPuCcOjKro-vp4goOiY_J7WP7AP-wGGBpLY4j9x6jEiLl-S53aSHeXG1n0eS7j51cSEmA==
- Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1. Available from: https://vertexaisearch.cloud.google.
- Detection of Pyridine Derivatives by SABRE Hyperpolarization at Zero Field. ChemRxiv. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGzJioa5594Z6Hqp1SmG2SIQbdJIow8vFB64h-aB34vmGtjtpScORsS9B89t7uTAoSv473ms3LsAF53BzFjdAYIm7flbMObRadUpRSGhp4fsHhzMVK5JWbOdggRlCaAQA9IlEZJ5DTzqOYaHTZJqlD0JVRZA==
- Quantitative Purity Analysis of Pyridine-3-azo-p-dimethylaniline: A Comparative Guide to HPLC and Alternative Methods. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjh6W69TBokiBFevfMiHeqB2WFqWIICl0Xn1Nh-Yd6lsVGhGNy5rJDDWW3IJd24WBkBNXZ51laK8n-fVrHfwBobKW8yg4S0zftT9jjN3RqDkaDPE3loLwhBkfwAD7QqxmJEQaxExp7QK2oN1x3UD7Ct1RwjONjvM2Jr21i3m_GeSN56IerE7B3QSvZ74vCMOe3ReZpDV1bzMfkXW6tAH_Am3r-DSSb-UQlC-N--PgRRgI3fV_bPNnDJwaVV0HJUqEIHeZkA2i1S1iCPLEtSPEE_fk=
- 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrnYno7gTqm7PHHaF-3A5CIWqB7gJswJxz7DpM6dhNpRxaYolu8zzw153aroPF0I2OTHH_pUalu7xo2rS2TOexRo0Mld-CmnPUA97oQeyURSOURXRXWw9XNq53NFnbDc-P2v4ackErwbQ=
- Pyridine Pharmaceutical Secondary Standard; Certified Reference Material 110-86-1. Sigma-Aldrich. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEabt5sjqdOe1adIhRjN24e4gfJOEOqU2VEQWNOC1O_eOM3Y5VMlAtS4yB-GTo_U-7Z-dxgNWIwDhcP5P9yRpdmBTs7OPXM4MNXO7K6ctXsK_E8rxiRxDHP3GokWPkfBB7jgfvMacTH7z05adkZ1S23vaM=
- Synthesis of Some New Pyridine-2-yl-Benzylidene-Imines. Scientific Research Publishing. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrpI0rORY3Po49AtgcUL6zvC73dVaPiRyK8ks0fczbg2yVruDAqro0j4Yinq0Wmgxk_CBEbQ1ViA1eChiytJKLuq8CV3gn_Mx9uPGAlrXvc6eHq7UsxF6h2_Hz0fUYejCuYkYlPPpuq-nQGM9C21KT1sCPRTxnEA==
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWTXcWEEMJIGYh9U15lOmh3lqsI_KYcu6_Y4P5Cs-7Q3uHC4UA5cp767s554vPSzQkxjou4m09omD2iznv3IWLPLHWLQIfbr0X70IKCq5ULFZgWV4yFRvGo5sZ-UVAyStj
- Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography. PubMed. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9xH-8xhh2B8NlJgE3H-itp5xSb0JeH9M2tYFzyv7hsgLT_4HLrkLEwYnkYXrrpu6IIxm0FkYVxf-t0lAKpEnxUVBz-lvzQLn5TOPPklVBEyIXHhPkj4TC6uNQCKNbp7r2dTde
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAEoP6gnIbcFuDXBM9BqVshpKmVD7Rb_g1_au0RyTyxWBbkHCA6kFSl7YdL1f1Xx6KJ-HQdC3Pd8EBym3E9te61e6czEgZvcXCN6GXeN6U1izhxHRrcdMP3KnBQrNCaeNmI-vy90lelFpwGTvr7pxxmf_dMVo=
- Technical Support Center: Synthesis of 5-Methoxy-2-methylthiopyrimidine. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsOrkjTaV56WX2hyE3RhGALcXl0eEGTzQYgDdiGTELP31WvdpAdPIPwTu8R85J4u7jdRfxRSluz5zg3fWgbTO-ykoZq2QwU6pDkdnqvzox6CvpBrQnsm6QAFuQDUpeBv7_vgPGHq6SRQM9LAuM6phWfZ0VRikc1KX53IXkLNlWczIsUC0zwqolhYLFu1ge7nrm3xb6MLihFZw-dbTuv0qBTJi1
- Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. Available from: https://vertexaisearch.cloud.google.
- Pyridine, 2-Methoxy-5-Methyl- | Properties, Safety, Uses, Supplier & SDS. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGVZ8NdU0kNMbIETYIBX2N9jjpLMaHJ3nyiwz8tQsR6mgwsppps9mtUp7YGuczBlOLSy2cwDgMd5nUVItwDvcAfwwzzkd5fKdOqQTBawqz6wRDDXGbS6ap60bFg4Dmq8b4nfLfZhEzTzcQgzTO4oXgdafrEl3uYHRMaliFNedeGCJYuUlpDKYhv0WQ=
- CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method. Google Patents. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuu-KDxX6KSzkhLcu4a1eXWxJo-G-LI-ySBgcOlFAwGZ5bLT9n6z6excd8ZLHnm4GJnxRghcGwJ_i6XOtGWPC02XC9MxCAT-YRY3rU0mMAnDcH2op6Xanj3e0aLrrh2WDWHp8kN1QH02t2rAc=
- Pyridine & Derivatives. CDH Fine Chemical. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNOBf-v2HTqkJj0EWPpSX3JpkYS8jZaqj-tStugwblaZt_Ys_EKhsCdBw1s7Y580q2jv4JVgwgHuHD6kv_qngnMd9HDcb2HQGfj_VuUC3qEiJPju705DNvQUXt6MxwCUpTA-cza-1G_2Xw--40jMQ0Pm9EAZVGm6MD
- In-Depth Technical Guide: Mass Spectrometry Analysis of 5-Methoxy-2-methylthiopyrimidine. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkUuo7qTWPhq3zL9h9UO3VVejymXyrPadbSBAHi4N9rJxF3YuloxjNZ8j2Ge0YGFrYyRbjhoeh0M2OE2-iSoIdsmlUcvrXLxzSnd8ylmvX3R8OK22eVM6scn3wdsEal2dGyAH013KzfYVOTmZtq2mJc1yKL6dSFj67J0ki7OaVn8XaGxSoNlQuOV-jhC5D4KFMv7fRnxzD_Hvq7_wTSKD3lF1wg5bzL5t2VBIp6s3EBZb6a3U=
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGh_eIxXkdd5vMZ1AGuBpttwe5wmkx9SEMtmlKX5_7Dmw-Nq9hmNDM6ejI-viUmbFnzA958xzp3Edt97vJD2hus4V266TV-He7G4KK5B8UKG6uFXVqRGyXNjytXN-gz2c6bNo08QtRlPTz9WmckXKSsaIJ9e5ymhIO99qbjcPvody2HBCznoyQHi1Mv-DN_5YlkwmuE2JxHPZBJrKbkMbbyJDSe7WNATyRraZvnlyK6OnjK8E3ccyY0iNVkcqZYTmGPo0Xd
- Cross-Validation of Analytical Methods for Purity Assessment of 2-Ethoxy-5-nitropyridin-4-amine: A Comparative Guide. Benchchem. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeWGclRVEh-F9HPlimiz7LsAqHoTxUpu1Gr7BQQcGq2xSlzW9m0ssrFUggNtNET6zt_QKzM1InF1kl2BYAihwlYEZbEl1BMlNsNvbIEpABn-DaSy8RZUAUvw0CckqaAtjKB1S-quOWBmFa0dspUcnlJIpXS3DFU9ibPkPbpBVVvmT4abEat3AEEWkd-ndMv_L0GpCpDQHrCf0xHsbsNbI8jt5QeQKbR_RCe3x9IifH2HuM7VxawDcB9LFCX8B_5Iw0PRbmfB0Ccqx7MdDdwyy7cg==
- Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg5o-nE7da0BGGrAjCQC5T8G8yLYD0Z0FsG0A0SbjiSArwsvC8uZ7v_vM6uWkUc2OB0Qqe8dhJupfl2Y-EvxG5hxD008dzloGkxgpXzFJkyXobYDUdOF6nR8c3l0h38zFmFfR0mZ2nUA==
- A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR0sUl5GZ0tpj8o3QdixVaJ4uQojgr8tej3A4dunbYxJQQ3Y9RPDfZPca7dvzCTsvb5tV2YILE7oBtC7SMZETPrcsg9B5iszM7P92U8wXni95nUfADBSgRGbhkg-DZVSebACFXNAFrXqUCBHJJgtHa1PPnLA-8IEYwXdf6LiiT0M_0BeNtd67A8wzXK3a65Nrifql11S0ssNk2TjlQyNIrq4GT0WdKnxt2
Sources
- 1. Pyridine Derivatives Chemicals, Pyridine Derivatives Manufacturers & Suppliers India [cdhfinechemical.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ajrconline.org [ajrconline.org]
Safety Operating Guide
Laboratory Disposal Guide: 2-Methoxy-5-(methylthio)pyridine
Executive Summary & Immediate Directives
2-Methoxy-5-(methylthio)pyridine is a pyridine derivative characterized by two distinct functional groups: a methoxy ether and a methylthio (thioether) moiety. While often treated as a generic organic intermediate, the presence of the sulfur atom dictates specific segregation protocols to prevent catalytic incompatibility in waste streams.
Core Disposal Directive: This compound must be disposed of via High-Temperature Incineration . It must be segregated into Non-Halogenated Organic Waste streams.
CRITICAL SAFETY WARNING:
-
Strict Segregation: Do NOT commingle with strong oxidizers (e.g., Nitric Acid, Peroxides, Bleach). The thioether group is susceptible to rapid, exothermic oxidation to sulfoxides (
) and sulfones ( ), creating a risk of thermal runaway in closed waste containers. -
Odor Control: Thioethers possess low odor thresholds. Double-containment is required to prevent laboratory contamination.
Chemical Profile & Hazard Assessment
To ensure a self-validating safety system, one must understand the functional groups driving the disposal logic.
| Feature | Chemical Data | Disposal Implication |
| Chemical Name | 2-Methoxy-5-(methylthio)pyridine | Primary Identifier |
| Molecular Formula | High Carbon/Nitrogen/Sulfur content | |
| Functional Groups | Pyridine Ring, Thioether, Ether | Pyridine: Toxic/Irritant.[1][2][3][4][5] Thioether: Odor/Oxidation risk. |
| Physical State | Liquid or Low-Melting Solid | Dictates containment vessel (Drum vs. Pail). |
| Flash Point | Classifies as Combustible (often managed as Flammable Waste). | |
| Reactivity | Incompatible with Oxidizers | DO NOT mix with Nitric Acid or Peroxides. |
Segregation Logic: The "Why" Behind the Protocol
As scientists, we do not follow rules blindly; we follow causality. The disposal pathway for 2-Methoxy-5-(methylthio)pyridine is governed by the reactivity of its sulfur atom.
The Thioether Oxidation Risk
In a mixed-waste stream containing oxidizers (common in organic synthesis labs using
Nitrogen Content & Incineration
The pyridine ring contributes to
Visual Workflow: Waste Stream Decision Matrix
The following diagram illustrates the logical decision path for disposing of this specific compound.
Figure 1: Decision matrix ensuring chemical compatibility and proper waste stream selection.
Step-by-Step Disposal Protocol
Phase 1: Preparation & Stabilization
-
Identify the Waste: Confirm the identity via label or process history.
-
Quench Reactive Intermediates: If the waste is a reaction mixture, ensure all reagents (especially lithium reagents or hydrides) are fully quenched before adding to the waste container.
-
Odor Containment:
-
Solids: Place contaminated gloves/paper towels in a clear ziplock bag before placing them in the solid waste drum.
-
Liquids: Ensure the waste container has a functioning gasket seal.
-
Phase 2: Container Selection
Use a container compatible with organic solvents.
-
Recommended: HDPE (High-Density Polyethylene) or Steel Jerrycans.
-
Labeling: Apply a hazardous waste label immediately.
Phase 3: Satellite Accumulation Area (SAA) Storage
-
Secondary Containment: Place the liquid waste container in a secondary tray to catch spills.
-
Segregation: Physically separate this container from "Oxidizing Waste" (Red/Yellow bins usually designated for Chromic acid or Permanganates).
-
Ventilation: Store in a fume hood or a ventilated cabinet due to the thioether stench.
Phase 4: Final Hand-off
Transfer the waste to your facility's EHS team or licensed waste contractor.
-
RCRA Classification (USA): This material is typically classified as D001 (Ignitable) if in a flammable solvent. If pure, it may fall under general organic toxicity. It is not a P-listed or U-listed waste by specific name, but must be treated as hazardous.
Emergency Procedures (Spill Response)
In the event of a spill outside a fume hood:
-
Evacuate: The smell will be immediate and potent. Clear the area.
-
PPE: Wear Nitrile gloves, safety goggles, and a lab coat. If the spill is large (>500mL) and aerosolized, respiratory protection (Organic Vapor cartridge) is recommended.
-
Containment: Use non-combustible absorbent material (Vermiculite or Clay).
-
Note: Do not use paper towels for large spills if fuming nitric acid is nearby (fire risk), though for this specific compound, standard solvent pads are acceptable.
-
-
Decontamination: Wash the surface with a mild surfactant (soap/water).
-
Odor Neutralization: A dilute bleach solution (10%) can oxidize the residual thioether to remove the smell, BUT this must be done carefully on the residue only (trace amounts), not the bulk spill, to avoid heat generation.
-
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[Link]
-
PubChem. (n.d.). Pyridine Derivatives - General Safety and Hazards.[2] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (29 CFR 1910.1200).[4][Link]
Sources
Personal protective equipment for handling 2-Methoxy-5-(methylthio)pyridine
[1]
Executive Safety Summary
Compound Class: Pyridine Derivative / Organic Thioether (Sulfide) Primary Hazards: Stench , Skin/Eye Irritant, Potential Neurotoxicity (Pyridine backbone).[1]
Handling 2-Methoxy-5-(methylthio)pyridine requires protocols that go beyond standard organic synthesis safety.[1] The presence of the methylthio (-SMe) moiety introduces a significant olfactory risk (stench), while the pyridine ring implies potential dermal absorption and neurotoxicity.[1]
Critical Operational Directive:
Treat this compound as a high-potency stench agent. Even if the specific SDS does not carry a "Stench" hazard code, the metabolic breakdown and atmospheric oxidation of methylthio-pyridines can generate volatile sulfur species detectable at ppb levels.[1] All handling must occur within a certified chemical fume hood.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the permeation rates of pyridine derivatives and lipophilic organic sulfides.
| PPE Category | Standard Handling (Weighing/Analysis) | High-Risk Handling (Spills/Scale-up >5g) | Technical Rationale |
| Hand Protection | Double Nitrile (min 5 mil outer) | Silver Shield® (Laminate) or Butyl Rubber | Pyridines can permeate standard nitrile in <15 mins.[1] Thioethers are highly lipophilic and absorb into skin rapidly. |
| Respiratory | Fume Hood Only (Face velocity >100 fpm) | PAPR with Organic Vapor Cartridge (if hood failure) | The odor threshold is likely lower than the toxicity threshold. Olfactory fatigue can mask exposure. |
| Eye/Face | Chemical Safety Goggles | Face Shield + Goggles | Risk of corneal damage from pyridine bases; "methylthio" vapors can cause lachrymatory effects. |
| Body | Lab Coat (Cotton/Poly) | Chemical Resistant Apron (Tychem®) | Standard lab coats absorb stench; disposable aprons prevent "bringing the smell home." |
Operational Handling Protocol
A. Pre-Work Setup: The "Stench Trap"
Before opening the container, prepare an oxidation bath to neutralize any equipment or disposables that contact the chemical.
-
Solution: 10% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.
-
Mechanism: Oxidizes the volatile sulfide (-SMe) to the non-volatile sulfoxide (-S(O)Me) or sulfone (-SO₂Me).[1]
B. Weighing & Transfer
-
Environment: Never weigh on an open bench. Move the balance into the fume hood.
-
Technique: Use the "double-vial" method.
-
Place the tared vial inside a larger secondary jar before removing it from the hood.
-
Seal the secondary jar tightly before transport to analytical instruments (NMR/LCMS).
-
-
Decontamination: Immediately wipe the exterior of the stock bottle with a bleach-dampened wipe before returning it to storage.
C. Storage Requirements
-
Atmosphere: Inert gas (Argon/Nitrogen). Thioethers are susceptible to autoxidation to sulfoxides upon prolonged air exposure, altering purity.
-
Temperature: 2–8°C (Refrigerated).
-
Secondary Containment: Store inside a sealed "stench jar" containing a layer of activated carbon or vermiculite.
Emergency Response & Spills
Do not use standard paper towels for cleanup without immediate oxidation.
| Scenario | Response Protocol |
| Minor Spill (<5 mL) | 1. Cover with bleach-soaked pads immediately.2.[1] Allow to sit for 15 mins (oxidation).3. Collect into "Stench Waste." |
| Skin Contact | 1. Do not use ethanol/solvents (increases absorption).2. Wash with soap and cool water for 15 mins.3. Treat clothing as hazardous waste; do not launder. |
| Eye Contact | 1. Flush for 15 mins.2. Seek medical attention (Pyridine bases can cause corneal clouding). |
Waste Management & Disposal
Visual Workflow: Stench Waste Neutralization The following diagram illustrates the mandatory workflow to prevent laboratory contamination.
Figure 1: Deactivation workflow for methylthio-pyridine waste to prevent facility-wide odor contamination.
Disposal Rules:
-
Segregation: Do not mix with general organic solvents until oxidized.
-
Labeling: Clearly mark waste containers as "CONTAINS SULFIDES - STENCH."
-
Glassware: Rinse all glassware with bleach inside the hood before washing in a standard sink.
References
-
Fisher Scientific. (2025). Safety Data Sheet: Pyridine Derivatives and General Hazards. Retrieved from [1]
-
National Institutes of Health (NIH). (n.d.). Toxicological Profile for Pyridine. National Library of Medicine. Retrieved from [1]
-
University of Wyoming. (n.d.). Glove Selection Chart for Chemical Resistance. Safety Office. Retrieved from [1]
-
Sigma-Aldrich. (2025). Handling Pyridine and Organic Sulfides: Technical Bulletins. Retrieved from [1]
-
Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
